molecular formula C22H23NO4 B557778 Fmoc-Cpg-OH CAS No. 220497-61-0

Fmoc-Cpg-OH

Katalognummer: B557778
CAS-Nummer: 220497-61-0
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: JGWHUIQSEKGLAQ-FQEVSTJZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fmoc-cyclopentyl-Gly-OH>

Eigenschaften

IUPAC Name

(2S)-2-cyclopentyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c24-21(25)20(14-7-1-2-8-14)23-22(26)27-13-19-17-11-5-3-9-15(17)16-10-4-6-12-18(16)19/h3-6,9-12,14,19-20H,1-2,7-8,13H2,(H,23,26)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWHUIQSEKGLAQ-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426498
Record name (2S)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220497-61-0
Record name (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclopentaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=220497-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-Cyclopentyl({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Role of Fmoc-Cpg-OH in Modern Biochemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fmoc-Cpg-OH, or N-(9-fluorenylmethoxycarbonyl)-L-cyclopentylglycine, is a specialized amino acid derivative that serves as a critical solid support in the fields of biochemistry and drug development. Its primary applications lie in solid-phase peptide synthesis (SPPS) and the functionalization of oligonucleotides, enabling the creation of complex biomolecules for research and therapeutic purposes. This technical guide provides an in-depth exploration of the properties, applications, and methodologies associated with this compound.

Core Applications in Biochemistry

This compound is predominantly utilized in two key areas:

  • Solid-Phase Peptide Synthesis (SPPS): In SPPS, this compound can be used as the initial amino acid anchored to a resin, providing a starting point for the stepwise elongation of a peptide chain. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is stable under neutral and acidic conditions but can be readily removed with a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). This orthogonality allows for the selective deprotection and subsequent coupling of the next Fmoc-protected amino acid in the sequence.

  • 3'-Amino Modification of Oligonucleotides: this compound is also instrumental in the post-synthetic modification of DNA and RNA strands. In this context, it is typically supplied as Fmoc-protected amino-modifier Controlled Pore Glass (CPG), a solid support used in automated oligonucleotide synthesizers. The Fmoc-protected amine at the 3'-terminus of the synthesized oligonucleotide can be deprotected to yield a primary amine. This amine serves as a reactive handle for the conjugation of various molecules, such as fluorescent dyes, biotin, or other reporter groups, which are essential for a wide range of molecular biology and diagnostic applications.

Quantitative Data Presentation

The selection of a solid support in SPPS and oligonucleotide synthesis is crucial for optimizing yield and purity. Below are tables summarizing key quantitative parameters for this compound and a comparison with other common supports.

Table 1: Typical Loading Capacities of Fmoc-Amino-Modifier CPG Supports

Support TypePore Size (Å)Typical Loading Capacity (µmol/g)
Fmoc-Amino-Modifier CPG50070 - 80
Fmoc-Amino-Modifier CPG100035 - 45

Data sourced from commercially available product specifications.[1]

Table 2: Comparative Performance of Solid Supports in Oligonucleotide Synthesis

Support TypeDeprotection MethodAverage Yield (OD Units)Purity (% of desired product)
3'-Amino-Modifier C7 CPG (Fmoc)Ammonium Hydroxide100Lower (due to potential for acetyl capping)
3'-PT-Amino-Modifier C6 CPGExtended Ammonium Hydroxide~80Higher (absence of acetyl capped product)

This table presents a comparative analysis of an Fmoc-based amino-modifier CPG with a phthalimide (PT) protected CPG for the synthesis of a 20-mer oligonucleotide. Yields are relative.[2]

Table 3: General Performance Characteristics of Common SPPS Resins

Resin TypeTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Typical Overall Yield (%)Primary Application
Wang Resin0.3 - 1.050 - 90Moderate to HighPeptides with a C-terminal carboxylic acid
Rink Amide Resin0.3 - 1.052 - 90+Moderate to HighPeptides with a C-terminal amide
2-Chlorotrityl Chloride Resin0.3 - 1.6+Generally highHighProtected peptide fragments; C-terminal carboxylic acids

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in the laboratory.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using this compound as the First Amino Acid

1. Resin Swelling:

  • Place the desired amount of this compound loaded resin in a reaction vessel.
  • Add sufficient DMF to cover the resin.
  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine in DMF to the resin.
  • Agitate the mixture for 3 minutes, then drain the solution.
  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.
  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU (0.95 equivalents relative to the amino acid) in DMF.
  • Add a base, typically N,N-diisopropylethylamine (DIEA) (2 equivalents relative to the amino acid), to the activation mixture.
  • Allow the mixture to pre-activate for 2-5 minutes.
  • Add the activated amino acid solution to the deprotected resin.
  • Agitate the reaction mixture for 1-2 hours at room temperature.
  • To monitor the completion of the coupling reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

4. Capping (Optional but Recommended):

  • After coupling, wash the resin with DMF.
  • To block any unreacted amino groups, treat the resin with a capping solution, typically a mixture of acetic anhydride and a base (e.g., pyridine or DIEA) in DMF, for 15-30 minutes.
  • Wash the resin thoroughly with DMF.

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

6. Cleavage and Final Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K (95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
  • Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube containing diethyl ether.
  • A white precipitate of the crude peptide should form.
  • Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.
  • Dry the crude peptide pellet under vacuum.

7. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., a water/acetonitrile mixture).
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the peptide fractions using mass spectrometry (e.g., LC-MS or MALDI-TOF).

Protocol 2: Post-Synthetic 3'-Labeling of Oligonucleotides using Fmoc-Amino-Modifier CPG

1. Oligonucleotide Synthesis:

  • Perform the automated solid-phase synthesis of the desired oligonucleotide sequence on an Fmoc-amino-modifier CPG support using standard phosphoramidite chemistry.

2. On-Support Fmoc Deprotection:

  • After the synthesis is complete, keep the oligonucleotide attached to the CPG support.
  • Prepare a 20% (v/v) solution of piperidine in anhydrous DMF.
  • Flush the synthesis column containing the CPG-bound oligonucleotide with the 20% piperidine solution and let it stand for 15-30 minutes at room temperature.
  • Wash the CPG support thoroughly with DMF, followed by acetonitrile, to remove the piperidine and the cleaved Fmoc group.
  • Dry the support using a stream of argon or nitrogen gas.

3. On-Support Labeling:

  • Prepare a solution of the amine-reactive label (e.g., an NHS-ester of a fluorescent dye) in a suitable anhydrous solvent (e.g., DMF or DMSO). The concentration of the label should be in excess (e.g., 10-20 fold) relative to the loading of the CPG support.
  • Add a non-nucleophilic base such as DIEA to the labeling solution.
  • Add the labeling solution to the dried CPG support and incubate at room temperature for 2-4 hours, or as recommended for the specific label.
  • After the incubation, wash the CPG support extensively with DMF, acetonitrile, and finally with a volatile solvent like dichloromethane to remove unreacted label and byproducts.

4. Cleavage and Deprotection of the Labeled Oligonucleotide:

  • Cleave the labeled oligonucleotide from the CPG support and remove the nucleobase protecting groups by treating the support with concentrated ammonium hydroxide at room temperature for 2-4 hours or at 55°C for a shorter duration, depending on the specific nucleobase protecting groups used.
  • Collect the ammonium hydroxide solution containing the labeled oligonucleotide.
  • Evaporate the ammonium hydroxide to obtain the crude labeled oligonucleotide.

5. Purification and Analysis:

  • Purify the crude labeled oligonucleotide using an appropriate method, such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).
  • Analyze the purified product by mass spectrometry to confirm the successful conjugation of the label.

Mandatory Visualizations

The following diagrams illustrate the key workflows involving this compound.

SPPS_Workflow Start This compound Resin Swell Resin Swelling (DMF) Start->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Cycle Repeat for Next Amino Acid Wash2->Cycle Cycle->Deprotection Yes Final_Deprotection Final N-terminal Fmoc Deprotection Cycle->Final_Deprotection No Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification End Purified Peptide Purification->End

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry.

Oligo_Labeling_Workflow Start Oligonucleotide Synthesis on Fmoc-Amino-Modifier CPG On_Support_Deprotection On-Support Fmoc Deprotection (20% Piperidine/DMF) Start->On_Support_Deprotection Wash1 Wash (DMF, ACN) On_Support_Deprotection->Wash1 On_Support_Labeling On-Support Labeling (Amine-Reactive Dye) Wash1->On_Support_Labeling Wash2 Wash (DMF, ACN, DCM) On_Support_Labeling->Wash2 Cleavage Cleavage & Deprotection (Ammonium Hydroxide) Wash2->Cleavage Purification Purification (HPLC/PAGE) Cleavage->Purification End Purified 3'-Labeled Oligonucleotide Purification->End

Caption: Workflow for 3'-labeling of oligonucleotides using Fmoc-Amino-Modifier CPG.

References

An In-depth Technical Guide to the Synthesis and Applications of N-Fmoc-L-cyclopentylglycine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fmoc-L-cyclopentylglycine is a non-proteinogenic amino acid derivative that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its unique structural features, particularly the bulky cyclopentyl side chain, offer a strategic tool for modulating the physicochemical and pharmacological properties of peptides. The incorporation of this unnatural amino acid can enhance proteolytic stability, influence peptide conformation, and ultimately improve therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of N-Fmoc-L-cyclopentylglycine, its application in solid-phase peptide synthesis (SPPS), and its role in the development of novel peptide-based therapeutics.

Physicochemical Properties

N-Fmoc-L-cyclopentylglycine is a white crystalline powder with physicochemical properties that make it well-suited for standard Fmoc-based solid-phase peptide synthesis protocols.

PropertyValue
CAS Number 220497-61-0[1]
Molecular Formula C₂₂H₂₃NO₄[1]
Molecular Weight 365.42 g/mol [2]
Appearance White powder[1]
Purity ≥98% (HPLC)[1]
Optical Rotation [α]²⁰D = -18 ± 2º (c=1 in DMF)[1]
Storage Conditions 2°C - 8°C[2]

Synthesis of N-Fmoc-L-cyclopentylglycine

An efficient asymmetric synthesis of N-Fmoc-L-cyclopentylglycine has been developed, providing high yields and excellent optical purity. The synthesis is typically carried out in a multi-step process that avoids the need for chromatographic purification at any stage.[3]

Synthesis Workflow

Asymmetric Synthesis of N-Fmoc-L-cyclopentylglycine cluster_0 Step 1: Stereoselective Alkylation cluster_1 Step 2: Catalytic Hydrogenolysis cluster_2 Step 3: Fmoc Protection A Benzyl (2R,3S)-(-)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate C Benzyl (2R,3S,5S)-(-)-6-oxo-2,3-diphenyl-5-cyclopentyl-4-morpholinecarboxylate A->C Diastereoselective Alkylation (60% yield) B Cyclopentyl Iodide B->C D L-cyclopentylglycine C->D PdCl₂ (84% yield) F N-Fmoc-L-cyclopentylglycine D->F Na₂CO₃, dioxane/H₂O (Quantitative yield) E Fmoc-OSu E->F SPPS Workflow for N-Fmoc-L-cyclopentylglycine Incorporation Resin Solid Support Resin Swell Resin Swelling (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 Wash1 Washing (DMF) Deprotect1->Wash1 Couple Coupling of N-Fmoc-L-cyclopentylglycine Wash1->Couple Wash2 Washing (DMF) Couple->Wash2 Deprotect2 Fmoc Deprotection (Piperidine/DMF) Wash2->Deprotect2 Wash3 Washing (DMF) Deprotect2->Wash3 Elongate Peptide Chain Elongation Wash3->Elongate Cleave Cleavage from Resin (TFA-based cocktail) Elongate->Cleave Final Deprotection Precipitate Precipitation & Purification Cleave->Precipitate Peptide Peptide containing L-cyclopentylglycine Precipitate->Peptide

References

The Cornerstone of Modern Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group has become an indispensable tool in the synthesis of peptides for research, diagnostics, and therapeutic development.[1][2] Its widespread adoption is a testament to the mild reaction conditions it affords, its orthogonality with a variety of side-chain protecting groups, and the ease with which its removal can be monitored.[3][4] This technical guide provides an in-depth exploration of the role of the Fmoc group in solid-phase peptide synthesis (SPPS), complete with quantitative data, detailed experimental protocols, and visualizations to illuminate the core chemical processes.

The Chemistry of the Fmoc Group

The Fmoc group is an amine protecting group that is stable under acidic conditions but readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[2][3] This base-lability is the cornerstone of its utility in SPPS, allowing for the selective deprotection of the N-terminal amino group of a growing peptide chain without disturbing the acid-labile protecting groups on the amino acid side chains or the linkage of the peptide to the solid support.[4]

The structure of the Fmoc group, with its large fluorenyl system, also imparts a useful analytical handle. The fluorenyl moiety has a strong ultraviolet (UV) absorbance, which can be exploited for the real-time monitoring of the deprotection step during synthesis.[2][3]

Fmoc_Amino_Acid cluster_fmoc cluster_amino_acid Fmoc_structure Fmoc Group Fmoc_img AA_img Fmoc_img->AA_img Forms carbamate with N-terminus of amino acid AA_structure Amino Acid

Caption: Structure of an Nα-Fmoc-protected amino acid.

The Fmoc-SPPS Cycle: A Stepwise Approach to Peptide Assembly

Solid-phase peptide synthesis using Fmoc chemistry is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain.[2] The entire process is carried out on a solid support, typically a resin, which simplifies the purification at each step to simple filtration and washing.[5]

The cycle consists of three main steps:

  • Deprotection: The Fmoc group is removed from the N-terminus of the resin-bound peptide using a solution of 20% piperidine in DMF.[3] This exposes a free amine, ready for the next coupling reaction.

  • Activation and Coupling: The incoming Fmoc-protected amino acid is activated using a coupling reagent to form a highly reactive species. This activated amino acid is then added to the resin, where it reacts with the free amine of the peptide chain to form a new peptide bond.

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts before the next cycle begins.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA).[6]

Fmoc_SPPS_Cycle Resin Resin with Fmoc-protected Amino Acid Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Activated Fmoc-AA, Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle or Final Cleavage Washing2->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Repeat->Cleavage Final Peptide

Caption: The cyclical workflow of Fmoc-based solid-phase peptide synthesis.

Quantitative Data in Fmoc-SPPS

The efficiency of the deprotection and coupling steps is critical for the successful synthesis of long peptides. The following tables provide quantitative data on the kinetics of Fmoc deprotection and a list of commonly used side-chain protecting groups.

Table 1: Kinetics of Fmoc Deprotection with Various Bases

Deprotection ReagentAmino Acid3 min (%)7 min (%)10 min (%)
20% 4-Methylpiperidine in DMFFmoc-L-Leucine-OH~80>95>99
20% Piperidine in DMFFmoc-L-Leucine-OH~80>95>99
10% Piperazine in DMF/EtOHFmoc-L-Leucine-OH~70>90>95
20% 4-Methylpiperidine in DMFFmoc-L-Arginine(Pbf)-OH~60~85>95
20% Piperidine in DMFFmoc-L-Arginine(Pbf)-OH~60~85>95
10% Piperazine in DMF/EtOHFmoc-L-Arginine(Pbf)-OH~40~75>90

Data adapted from a study on deprotection kinetics.[1][7] The values represent the percentage of Fmoc group removal at different time points.

Table 2: Common Side-Chain Protecting Groups in Fmoc-SPPS

Amino AcidSide-Chain Protecting GroupAbbreviationCleavage Condition
ArgininePentamethyldihydrobenzofuran-sulfonylPbfTFA
Aspartic Acidtert-ButyltBuTFA
CysteineTritylTrtTFA
Glutamic Acidtert-ButyltBuTFA
HistidineTritylTrtTFA
Lysinetert-ButoxycarbonylBocTFA
Serinetert-ButyltBuTFA
Threoninetert-ButyltBuTFA
Tryptophantert-ButoxycarbonylBocTFA
Tyrosinetert-ButyltBuTFA

This table summarizes some of the most common acid-labile side-chain protecting groups used in conjunction with Fmoc chemistry.[8][9]

Experimental Protocols

The following are detailed protocols for key experiments in Fmoc-SPPS.

Manual Fmoc Deprotection

This protocol outlines the manual deprotection of the Fmoc group from a resin-bound peptide.

Materials:

  • Fmoc-protected peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Reaction vessel with a sintered glass filter

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in the reaction vessel.[2]

  • Initial Wash: Drain the DMF from the resin.

  • First Deprotection: Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the resin suspension for 3 minutes.[2]

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh aliquot of the 20% piperidine in DMF solution to the resin. Agitate for an additional 10-15 minutes to ensure complete Fmoc removal.[2]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[10] The resin is now ready for the next coupling step.

Monitoring Fmoc Deprotection by UV-Vis Spectroscopy

The progress of the Fmoc deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is released into the solution.[3][11]

Materials:

  • Filtrate from the Fmoc deprotection steps

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Sample Collection: Collect the filtrate from both deprotection steps (steps 3 and 5 of the manual deprotection protocol).

  • Dilution: Dilute a known aliquot of the collected filtrate with DMF to a final volume that will give an absorbance reading within the linear range of the spectrophotometer (typically below 1.5 AU).

  • Measurement: Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.[11] Use DMF as a blank.

  • Calculation: The concentration of the dibenzofulvene-piperidine adduct can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of the adduct (approximately 7800 M⁻¹cm⁻¹ at 301 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration.[12] This concentration can then be used to determine the extent of Fmoc removal and, consequently, the loading of the resin.

UV_Monitoring_Workflow Start Fmoc-Protected Peptide-Resin Deprotection Perform Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Collect_Filtrate Collect Filtrate Containing Dibenzofulvene-Piperidine Adduct Deprotection->Collect_Filtrate Dilute Dilute Filtrate with DMF Collect_Filtrate->Dilute Measure_UV Measure Absorbance at ~301 nm Dilute->Measure_UV Analyze Calculate Fmoc Loading (Beer-Lambert Law) Measure_UV->Analyze End Deprotection Complete Analyze->End

Caption: Workflow for monitoring Fmoc deprotection via UV spectroscopy.

Common Side Reactions

While Fmoc chemistry is robust, certain side reactions can occur, particularly with sensitive amino acids. Aspartimide formation can be an issue with aspartic acid residues, especially when followed by small amino acids like glycine.[13] This can be minimized by using additives like 1-hydroxybenzotriazole (HOBt) in the deprotection solution. Racemization of sensitive amino acids like histidine and cysteine can also occur, and careful selection of coupling reagents and conditions is crucial to minimize this.[14]

Conclusion

The Fmoc protecting group is a cornerstone of modern solid-phase peptide synthesis, enabling the efficient and reliable production of a vast array of peptides. Its mild cleavage conditions, orthogonality with acid-labile side-chain protecting groups, and the ability to monitor its removal in real-time have made it the preferred choice for both academic research and industrial-scale peptide manufacturing. A thorough understanding of the principles and protocols outlined in this guide will empower researchers and drug development professionals to harness the full potential of Fmoc chemistry in their synthetic endeavors.

References

An In-depth Technical Guide to Fmoc-L-Cyclopentylglycine (Fmoc-Cpg-OH)

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 220497-61-0

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Fmoc-L-cyclopentylglycine (Fmoc-Cpg-OH), a key building block in modern peptide science. This document details its chemical and physical properties, provides in-depth experimental protocols for its application in solid-phase peptide synthesis (SPPS), and explores its role in influencing peptide conformation and biological activity.

Introduction to Fmoc-L-Cyclopentylglycine (this compound)

Fmoc-L-cyclopentylglycine, denoted by the CAS number 220497-61-0, is a non-proteinogenic α-amino acid derivative. It is characterized by the presence of a cyclopentyl group attached to the α-carbon, and the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is crucial for its application in stepwise peptide synthesis, as it is stable under various reaction conditions but can be readily removed under mild basic conditions, typically with piperidine.

The incorporation of Cpg into peptide sequences is a strategic approach to introduce conformational constraints. The bulky and hydrophobic nature of the cyclopentyl side chain restricts the rotational freedom of the peptide backbone, influencing secondary structures such as β-turns and helices. This conformational rigidity can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity, making this compound a valuable tool in drug design and development, particularly for targeting G protein-coupled receptors (GPCRs).[1][2][3][4]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

PropertyValueReference
CAS Number 220497-61-0
Molecular Formula C₂₂H₂₃NO₄
Molecular Weight 365.42 g/mol
Appearance White to off-white solid
Solubility Soluble in dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and other common organic solvents used in peptide synthesis.
Storage Store at -20°C for long-term stability.
Purity Typically >98% (as determined by HPLC)

Handling Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and ensure adequate ventilation.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based SPPS. However, due to the steric hindrance of the cyclopentyl group, optimization of coupling conditions is critical to ensure high yields and purity.

General SPPS Workflow

The following diagram illustrates the key steps in a typical Fmoc-SPPS cycle for the incorporation of an amino acid, including the sterically hindered this compound.

SPPS_Workflow Resin Resin with N-terminal Fmoc group Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 DMF Washing Deprotection->Washing1 Coupling Amino Acid Coupling (this compound, Coupling Reagent, Base) Washing1->Coupling Washing2 DMF Washing Coupling->Washing2 Capping Capping (Optional) (Acetic Anhydride) Washing2->Capping Cycle Repeat Cycle for Next Amino Acid Capping->Cycle

Figure 1: General workflow for a single coupling cycle in Fmoc-SPPS.
Detailed Experimental Protocols

3.2.1. Resin Swelling:

  • Place the desired amount of resin (e.g., Wang, Rink Amide) in a solid-phase synthesis vessel.

  • Add dimethylformamide (DMF) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

3.2.2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the deprotection step once more for 5-10 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

3.2.3. Coupling of this compound:

Due to the steric hindrance of the cyclopentyl side chain, the choice of coupling reagent and reaction time is crucial for achieving high coupling efficiency.

Coupling ReagentEquivalents (this compound:Reagent:Base)Typical Coupling TimeEstimated YieldNotes
HBTU/HATU 1:0.95:21-2 hours>95%HBTU and HATU are highly efficient for sterically hindered amino acids.[5][6] It is recommended to pre-activate the this compound with the coupling reagent and a base such as N,N-diisopropylethylamine (DIPEA) for 5-10 minutes before adding to the resin.
DIC/Oxyma 1:1:12-4 hours~90-95%A cost-effective option with a lower risk of racemization. The reaction may be slower compared to uronium/aminium salt-based reagents.
PyBOP 1:1:21-2 hours>95%Another effective phosphonium-based reagent for hindered couplings.

Protocol using HBTU/HATU:

  • In a separate vial, dissolve this compound (3 eq.), HBTU or HATU (2.85 eq.), and DIPEA (6 eq.) in DMF.

  • Allow the mixture to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

  • Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), a second coupling may be necessary.

3.2.4. Capping (Optional): If the coupling is incomplete, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.

  • Prepare a capping solution of acetic anhydride and DIPEA in DMF (e.g., 5:5:90 v/v/v).

  • Add the capping solution to the resin and agitate for 15-30 minutes.

  • Drain the capping solution and wash the resin with DMF.

3.2.5. Cleavage and Deprotection: The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups. The composition of the cleavage cocktail depends on the amino acid composition of the peptide.

Cleavage CocktailComposition (v/v)Typical Cleavage TimeTarget Peptide Residues
Reagent K TFA/Thioanisole/Water/Phenol/EDT (82.5:5:5:5:2.5)2-4 hoursGeneral purpose, suitable for peptides containing Arg, Trp, Cys, Met.
Reagent B TFA/Phenol/Water/TIPS (88:5:5:2)2-4 hours"Odorless" option, good for Trp-containing peptides.[7]
TFA/TIS/Water 95:2.5:2.52-3 hoursSuitable for peptides without sensitive residues like Trp, Met, or Cys.[8]

Protocol for Cleavage:

  • Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare the appropriate cleavage cocktail in a fume hood.

  • Add the cleavage cocktail to the dried resin.

  • Agitate the mixture at room temperature for the recommended time.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the peptide pellet under vacuum.

Analytical Characterization

The purity and identity of the synthesized peptide containing Cpg should be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

4.1. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30-40 minutes is typically used.

  • Detection: UV absorbance at 214 nm and 280 nm.

The incorporation of the hydrophobic Cpg residue will generally increase the retention time of the peptide on a reversed-phase HPLC column compared to a similar peptide containing a more polar amino acid.

4.2. Mass Spectrometry: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the synthesized peptide. The observed mass should correspond to the calculated theoretical mass of the Cpg-containing peptide.

Conformational Effects and Applications in Drug Design

The introduction of Cpg into a peptide sequence imposes significant conformational constraints due to the bulky cyclopentyl side chain. This can lead to the stabilization of specific secondary structures, such as β-turns, which are often crucial for receptor binding and biological activity.

Impact on Peptide Conformation

NMR spectroscopy is a powerful tool for studying the conformational preferences of peptides in solution.[9][10][11][12][13] Studies on peptides containing Cpg and other cyclic amino acids have shown a higher propensity to adopt folded conformations compared to their acyclic counterparts. This pre-organization of the peptide into a bioactive conformation can reduce the entropic penalty upon binding to a receptor, leading to higher affinity.

Application in GPCR Ligand Design

G protein-coupled receptors (GPCRs) are a major class of drug targets, and many endogenous GPCR ligands are peptides.[1][3][4][14] The design of synthetic peptide ligands with improved potency, selectivity, and metabolic stability is a key area of drug discovery. The incorporation of this compound can be a valuable strategy to achieve these goals.

The following diagram illustrates a hypothetical signaling pathway involving a GPCR and how a Cpg-containing peptide agonist could modulate its activity.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Ligand Cpg-Peptide Agonist Ligand->GPCR Binding Downstream Downstream Signaling & Cellular Response Second_Messenger->Downstream

Figure 2: Hypothetical GPCR signaling pathway modulated by a Cpg-containing peptide agonist.

By inducing a specific conformation, the Cpg residue can enhance the peptide's affinity and efficacy at the GPCR, leading to a more potent cellular response. Furthermore, the unnatural amino acid can confer resistance to proteolytic degradation, thereby increasing the peptide's in vivo half-life.

Conclusion

Fmoc-L-cyclopentylglycine (this compound) is a valuable and versatile building block for the synthesis of conformationally constrained peptides. Its successful incorporation requires careful optimization of coupling conditions due to steric hindrance. The resulting peptides often exhibit enhanced biological activity and stability, making this compound a powerful tool for researchers, scientists, and drug development professionals in the design of novel peptide-based therapeutics. This guide provides the fundamental knowledge and practical protocols to facilitate the effective use of this important amino acid derivative in the laboratory.

References

An In-depth Technical Guide to Solid Supports for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and practical aspects of solid-phase peptide synthesis (SPPS), with a focus on the selection and use of solid supports. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the chemical synthesis of peptides.

Introduction to Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis, a technique pioneered by R. Bruce Merrifield, has revolutionized the way peptides are created.[1][2] The core principle of SPPS lies in the covalent attachment of the C-terminal amino acid of a target peptide to an insoluble solid support, or resin.[3][4] Subsequent amino acids are then added in a stepwise manner, with the growing peptide chain remaining attached to the resin throughout the synthesis. This approach simplifies the purification process, as excess reagents and by-products can be easily removed by filtration and washing.[5][6]

The success of SPPS is critically dependent on the choice of the solid support, the linker that connects the peptide to the resin, and the protecting group strategy employed.[7][8] This guide will delve into the key characteristics of SPPS resins, provide a comparative analysis of commonly used solid supports, and offer detailed experimental protocols for their use.

Key Characteristics of SPPS Resins

An ideal solid support for SPPS should possess several key characteristics to ensure efficient and high-yield synthesis of pure peptides:

  • Chemical Stability: The resin must be inert to the various chemical conditions employed during synthesis, including repeated cycles of deprotection and coupling.[6]

  • Mechanical Stability: The resin beads should be robust enough to withstand the physical stress of stirring and washing without fragmentation.[6]

  • Solvent Compatibility (Swelling): The resin must swell adequately in the solvents used for SPPS to allow for the efficient diffusion of reagents to the reactive sites within the polymer matrix.[6][9] Insufficient swelling can lead to incomplete reactions and lower yields.

  • Loading Capacity: This refers to the amount of the first amino acid that can be attached to the resin, typically expressed in millimoles per gram (mmol/g).[6] The choice of loading capacity depends on the length of the peptide to be synthesized; lower loading is generally preferred for longer or more complex peptides to minimize steric hindrance.[10]

  • Accessibility of Reactive Sites: The porous nature of the resin should allow for easy access of reagents to the growing peptide chain.[6]

Types of Solid Supports

SPPS resins are primarily categorized based on their polymer backbone. The most common types are polystyrene-based, polyethylene glycol (PEG)-grafted, and polyamide-based resins.

Polystyrene (PS) Resins

Polystyrene resins, typically cross-linked with 1-2% divinylbenzene (DVB), are the most widely used solid supports in SPPS.[6][9] They are cost-effective and exhibit good chemical and mechanical stability.[6] The degree of cross-linking influences the swelling properties and mechanical strength of the resin.[9]

Polyethylene Glycol (PEG) Grafted Resins

These resins consist of a polystyrene core with polyethylene glycol chains grafted onto the surface.[11] The PEG chains create a more polar environment, which can improve the solvation of the growing peptide chain and reduce aggregation, particularly for long or hydrophobic sequences.[11]

Polyamide-Based Resins

Polyamide-based resins, such as those derived from polyacrylamide, offer excellent swelling properties in a wide range of polar solvents.[12] They are particularly well-suited for the synthesis of difficult or aggregating peptide sequences.[13]

Linkers for Solid-Phase Peptide Synthesis

The linker is a bifunctional molecule that connects the nascent peptide chain to the solid support.[14] The choice of linker is critical as it determines the conditions required for the final cleavage of the peptide from the resin and dictates the C-terminal functionality of the peptide (e.g., carboxylic acid or amide).[11][15]

The selection of a linker is also dependent on the N-terminal protecting group strategy employed, most commonly the Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) strategy.[8][16] The linker must be stable to the conditions used for the removal of the temporary N-terminal protecting group during the synthesis cycles.

Quantitative Data on Common SPPS Resins

The following tables summarize key quantitative data for commonly used SPPS resins to facilitate comparison and selection.

Table 1: Loading Capacities of Common SPPS Resins

Resin TypeLinker TypeTypical Loading Capacity (mmol/g)Primary Application
Merrifield ResinChloromethyl0.6 - 1.0Boc-SPPS for C-terminal acids
Wang Resinp-alkoxybenzyl alcohol0.3 - 1.0Fmoc-SPPS for C-terminal acids
2-Chlorotrityl Chloride (2-CTC) ResinChlorotrityl0.3 - 1.6+Fmoc-SPPS for protected peptide fragments and C-terminal acids under mild cleavage
Rink Amide ResinFmoc-protected amide0.3 - 1.0Fmoc-SPPS for C-terminal amides
Sieber Amide ResinXanthenylVariesFmoc-SPPS for protected peptide amides

Table 2: Swelling Properties of 1% Cross-linked Polystyrene Resin in Various Solvents [9]

SolventSwelling (mL/g of resin)
Tetrahydrofuran (THF)5.5
Toluene5.3
Dichloromethane (DCM)5.2
Dioxane4.9
N,N-Dimethylformamide (DMF)4.7
Acetonitrile3.5
Diethyl ether (Et2O)3.2
Ethanol (EtOH)2.0
Methanol (MeOH)1.8
Water1.0 (no swelling)

Experimental Protocols

This section provides detailed methodologies for key experiments in solid-phase peptide synthesis.

Resin Swelling

Objective: To properly swell the resin to ensure optimal reaction conditions.

Materials:

  • SPPS resin

  • Appropriate solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

  • Reaction vessel with a sintered glass filter

Protocol:

  • Place the desired amount of resin into the reaction vessel.

  • Add the appropriate solvent to the resin (approximately 10-15 mL per gram of resin).

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.

  • After the swelling period, drain the solvent from the reaction vessel. The resin is now ready for the next step.

N-α-Fmoc Deprotection

Objective: To remove the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

Materials:

  • Fmoc-protected peptidyl-resin

  • 20% (v/v) piperidine in DMF

  • DMF

Protocol:

  • Add the 20% piperidine/DMF solution to the swollen peptidyl-resin.

  • Agitate the mixture for an initial 2-3 minutes, then drain the solution.

  • Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove all traces of piperidine.

Amino Acid Coupling

Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the peptidyl-resin.

Materials:

  • Deprotected peptidyl-resin

  • Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

  • Coupling reagent (e.g., HBTU, HATU, or DIC/Oxyma) (3-5 equivalents)

  • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine) (6-10 equivalents)

  • DMF

Protocol:

  • In a separate vial, dissolve the Fmoc-protected amino acid and the coupling reagent in DMF.

  • Add the base to the amino acid solution to activate the carboxyl group.

  • Immediately add the activated amino acid solution to the deprotected peptidyl-resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF.

Cleavage of Peptide from Wang Resin (for C-terminal acid)

Objective: To cleave the completed peptide from the Wang resin and remove side-chain protecting groups.

Materials:

  • Peptidyl-Wang resin (dried)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIPS))

  • Cold diethyl ether

Protocol:

  • Swell the dried peptidyl-resin in DCM for 30 minutes and then drain.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the cleavage solution containing the peptide into a collection tube.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.

  • Pellet the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether.

  • Dry the crude peptide under vacuum.

Cleavage of Peptide from Rink Amide Resin (for C-terminal amide)

Objective: To cleave the completed peptide from the Rink Amide resin to yield a C-terminal amide.

Materials:

  • Peptidyl-Rink Amide resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS)

  • Cold diethyl ether

Protocol:

  • Perform a final Fmoc deprotection on the peptidyl-resin and wash thoroughly.

  • Add the cleavage cocktail to the resin.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the cleavage solution and wash the resin with fresh TFA.

  • Precipitate, wash, and dry the peptide as described for the Wang resin cleavage.

Visualizations

Logical Workflow for SPPS Resin and Linker Selection

Resin_Selection_Workflow Start Define Target Peptide C_Terminal Desired C-Terminal Functionality? Start->C_Terminal Acid Carboxylic Acid C_Terminal->Acid Acid Amide Amide C_Terminal->Amide Amide Protect_Strategy Protecting Group Strategy? Acid->Protect_Strategy Fmoc_Amide Fmoc/tBu Amide->Fmoc_Amide Boc_Amide Boc/Bzl Amide->Boc_Amide Fmoc_Acid Fmoc/tBu Protect_Strategy->Fmoc_Acid Fmoc Boc_Acid Boc/Bzl Protect_Strategy->Boc_Acid Boc Wang Select Wang Resin Fmoc_Acid->Wang CTC Select 2-Chlorotrityl Resin (for protected fragments or mild cleavage) Fmoc_Acid->CTC Merrifield Select Merrifield Resin Boc_Acid->Merrifield Rink Select Rink Amide Resin Fmoc_Amide->Rink MBHA Select MBHA Resin Boc_Amide->MBHA Synthesis Proceed with SPPS Wang->Synthesis CTC->Synthesis Merrifield->Synthesis Rink->Synthesis MBHA->Synthesis

Caption: A logical workflow for selecting the appropriate resin and linker in SPPS.

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Start Start: Select Resin Swell 1. Resin Swelling Start->Swell Load 2. Load First Amino Acid (if not pre-loaded) Swell->Load Deprotect1 3. Fmoc Deprotection Load->Deprotect1 Wash1 4. Wash Deprotect1->Wash1 Couple 5. Couple Next Fmoc-AA Wash1->Couple Wash2 6. Wash Couple->Wash2 Repeat Repeat Steps 3-6 for each amino acid Wash2->Repeat Repeat->Deprotect1 Add another AA Final_Deprotect 7. Final Fmoc Deprotection Repeat->Final_Deprotect Sequence Complete Wash3 8. Wash Final_Deprotect->Wash3 Cleave 9. Cleavage and Side-Chain Deprotection Wash3->Cleave Purify 10. Purification (e.g., HPLC) Cleave->Purify Analyze 11. Analysis (e.g., Mass Spec) Purify->Analyze End End: Pure Peptide Analyze->End

Caption: A generalized experimental workflow for solid-phase peptide synthesis.

G-Protein Coupled Receptor (GPCR) Signaling Pathway Activated by a Synthetic Peptide Agonist

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (inactive) (GDP-bound) GPCR->G_Protein Activates G_Protein_active G-Protein (active) (GTP-bound) G_Protein->G_Protein_active GDP -> GTP Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein_active->Effector Activates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Peptide Synthetic Peptide Agonist Peptide->GPCR Binds to Cell_Response Cellular Response Second_Messenger->Cell_Response Initiates

References

An In-depth Technical Guide to 3'-Amino Modification of Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the 3'-amino modification of oligonucleotides, a critical tool in modern molecular biology, diagnostics, and drug development. This modification introduces a primary amine group at the 3'-terminus of a synthetic oligonucleotide, enabling a wide range of downstream applications through covalent conjugation. We will delve into the synthesis, properties, applications, and detailed experimental protocols associated with 3'-amino modified oligonucleotides.

Introduction to 3'-Amino Modification

The introduction of a primary amine at the 3'-end of an oligonucleotide provides a reactive handle for the covalent attachment of various molecules, such as fluorescent dyes, quenchers, biotin, peptides, and proteins.[1][2] This functionalization is essential for numerous applications, including the development of diagnostic probes, therapeutic oligonucleotides, and tools for molecular biology research.[3][4] The 3'-amino modification also offers the added benefit of protecting the oligonucleotide from degradation by 3'-exonucleases, thereby increasing its stability in biological systems.[5][6]

The primary amine is typically introduced during solid-phase synthesis using a modified controlled pore glass (CPG) support.[3][7] The choice of protecting group for the amine and the length of the spacer arm are critical considerations that influence the synthesis and subsequent applications of the modified oligonucleotide.

Synthesis of 3'-Amino Modified Oligonucleotides

The synthesis of 3'-amino modified oligonucleotides is achieved through automated solid-phase phosphoramidite chemistry.[8][9] The process begins with a solid support, typically CPG, that has been pre-functionalized with a linker containing a protected primary amine.[3][7] Two common types of protecting groups are used for the 3'-amino modifier on the CPG support: the fluorenylmethoxycarbonyl (Fmoc) group and the phthaloyl (PT) group.[7][10]

Solid-Phase Synthesis Workflow

The automated synthesis cycle consists of four main steps that are repeated for each nucleotide addition: deblocking, coupling, capping, and oxidation.[8][11]

G cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle deblocking 1. Deblocking (Removal of 5'-DMT group) coupling 2. Coupling (Addition of next phosphoramidite) deblocking->coupling Exposes 5'-OH capping 3. Capping (Blocking of unreacted 5'-OH groups) coupling->capping Forms new phosphite triester linkage oxidation 4. Oxidation (Stabilization of phosphite triester) capping->oxidation Prevents failure sequence elongation oxidation->deblocking Creates stable phosphate triester Ready for next cycle

Figure 1: Automated solid-phase oligonucleotide synthesis cycle.
Comparison of Protecting Groups for 3'-Amino-Modifier CPG

The choice between Fmoc and PT protecting groups for the 3'-amino modifier CPG can impact the yield and purity of the final product.

Protecting GroupAdvantagesDisadvantages
Fmoc (Fluorenylmethoxycarbonyl) - Stable to standard oligonucleotide synthesis conditions.[12] - Can be selectively removed on the solid support for on-support conjugation.[12]- Susceptible to premature removal if not handled correctly, leading to capping of the free amine and reduced conjugation efficiency.[7] - Can create diastereomers in the final product.[4]
PT (Phthaloyl) - Very stable throughout the synthesis process.[10][13] - Does not introduce a chiral center, avoiding the formation of diastereomers.[4][13] - Results in a higher purity of the amino-modified product due to the absence of acetyl-capped impurities.[7]- Requires extended deprotection conditions with ammonium hydroxide.[7][13] - Slower cleavage from the support with ammonium hydroxide compared to Fmoc-protected supports.[4]

Quantitative Comparison of CPG Supports:

CPG Support TypeAverage Yield (vs. Thymidine Support with NH4OH)Purity of Amino-Modified ProductRef
3'-Amino-Modifier C7 CPG (Fmoc) ~100%Lower due to potential N-acetyl capping[7][13]
3'-PT-Amino-Modifier C6 CPG (PT) ~80-90%Significantly higher, no N-acetyl capping[7][13]

Properties of 3'-Amino Modified Oligonucleotides

Nuclease Resistance

The 3'-amino modification provides protection against degradation by 3'-exonucleases, which are prevalent in serum and within cells.[6] This increased stability is crucial for in vivo applications such as antisense therapy and aptamers. While the 3'-amino group itself offers some protection, combining it with other modifications like phosphorothioate bonds can further enhance nuclease resistance.[14][15]

Quantitative Data on Nuclease Resistance:

ModificationNuclease TypeRelative Stability IncreaseRef
5-N-(6-aminohexyl)carbamoyl-2'-deoxyuridine3'-exonuclease (snake venom phosphodiesterase)~160 times more stable than unmodified[14]
4'-C-(aminoethyl)thymidineEndonuclease (DNase I)87 times more stable than unmodified[14]
4'-C-(aminoethyl)thymidine50% human serum133 times more stable than unmodified[14]
Melting Temperature (Tm)

The melting temperature (Tm) is the temperature at which half of the oligonucleotide duplex dissociates. The 3'-amino modification itself has a minimal effect on the Tm. However, other modifications often used in conjunction with the 3'-amino group can significantly alter the Tm.[16]

Effect of Various Modifications on Tm:

ModificationEffect on TmRef
2'-O-MethylIncreases Tm of RNA:RNA duplexes[6]
2'-FluoroIncreases Tm of DNA:DNA duplexes by ~1.3°C per insertion[16]
2'-AminoDestabilizes duplexes (lowers Tm)[16]
PhosphorothioateGenerally decreases Tm slightly[6]

Applications of 3'-Amino Modified Oligonucleotides

The primary utility of 3'-amino modified oligonucleotides lies in their ability to be conjugated to other molecules or immobilized onto surfaces.

Conjugation to Reporter Molecules and Biomolecules

The terminal primary amine can be readily coupled to a variety of molecules containing amine-reactive groups, such as N-hydroxysuccinimide (NHS) esters or isothiocyanates.[1][17] This allows for the attachment of:

  • Fluorophores and Quenchers: For use in real-time PCR probes, fluorescence in situ hybridization (FISH), and other fluorescence-based assays.

  • Biotin: For purification using streptavidin-coated beads or for detection in various assays.

  • Peptides and Proteins: To create conjugates for targeted delivery, enhanced cellular uptake, or to study protein-nucleic acid interactions.[18]

  • Therapeutic Agents: For the development of targeted drug delivery systems.

Immobilization on Solid Surfaces

3'-amino modified oligonucleotides can be covalently attached to surfaces that have been functionalized with amine-reactive groups, such as aldehyde or epoxy groups. This is the basis for the fabrication of DNA microarrays for gene expression analysis, single nucleotide polymorphism (SNP) detection, and other diagnostic applications.[19][20][21]

Experimental Protocols

Solid-Phase Synthesis of a 3'-Amino Modified Oligonucleotide

This protocol outlines the general steps for synthesizing a 3'-amino modified oligonucleotide on an automated DNA synthesizer using a 3'-amino-modifier CPG support.

Materials:

  • DNA synthesizer

  • 3'-Amino-Modifier CPG column (Fmoc or PT protected)

  • Anhydrous acetonitrile

  • Phosphoramidite monomers (A, C, G, T)

  • Activator solution (e.g., tetrazole)

  • Capping solutions (Cap A and Cap B)

  • Oxidizing solution (iodine solution)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine)

Procedure:

  • Install the 3'-Amino-Modifier CPG column and the required phosphoramidite and reagent bottles on the DNA synthesizer.

  • Program the desired oligonucleotide sequence into the synthesizer software.

  • Initiate the synthesis program. The synthesizer will automatically perform the repeated cycles of deblocking, coupling, capping, and oxidation.[22]

  • Upon completion of the synthesis, the column containing the support-bound oligonucleotide is removed from the synthesizer.

  • The oligonucleotide is cleaved from the CPG support and the protecting groups are removed by incubation with the cleavage and deprotection solution according to the manufacturer's instructions for the specific 3'-amino-modifier CPG used. For PT-protected linkers, this step may require extended incubation times.[7]

  • The crude oligonucleotide solution is collected, and the solvent is evaporated.

  • The crude 3'-amino modified oligonucleotide is then purified, typically by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE).

Post-Synthesis Conjugation with an NHS Ester

This protocol describes the conjugation of a purified 3'-amino modified oligonucleotide with a generic NHS ester-activated molecule (e.g., a fluorescent dye).

G cluster_conjugation Post-Synthesis NHS Ester Conjugation Workflow dissolve_oligo 1. Dissolve 3'-amino oligo in conjugation buffer (pH 8.5-9.0) mix 3. Mix oligo and NHS ester solutions dissolve_oligo->mix dissolve_nhs 2. Dissolve NHS ester in anhydrous DMSO or DMF dissolve_nhs->mix incubate 4. Incubate at room temperature (2 hours to overnight) mix->incubate purify 5. Purify the conjugate (e.g., by size-exclusion chromatography or HPLC) incubate->purify

Figure 2: Workflow for NHS ester conjugation to a 3'-amino oligonucleotide.

Materials:

  • Purified, desalted 3'-amino modified oligonucleotide

  • NHS ester-activated molecule

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)[17]

  • Size-exclusion chromatography column or HPLC system for purification

Procedure:

  • Dissolve the 3'-amino modified oligonucleotide in the conjugation buffer to a final concentration of approximately 0.3-0.8 mM.[1]

  • Dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).[23] Prepare this solution fresh.

  • Add a 5-10 fold molar excess of the NHS ester solution to the oligonucleotide solution.[17]

  • Vortex the mixture gently and incubate at room temperature for 2 hours to overnight.[17][23] Protect from light if using a fluorescent dye.

  • Purify the conjugated oligonucleotide from excess NHS ester and unconjugated oligonucleotide using size-exclusion chromatography, ethanol precipitation, or reverse-phase HPLC.[1][17]

Immobilization on an Aldehyde-Activated Surface

This protocol provides a general method for immobilizing a 3'-amino modified oligonucleotide onto an aldehyde-functionalized glass slide, as is common for microarray fabrication.

G cluster_immobilization Immobilization of 3'-Amino Oligonucleotide on Aldehyde Surface spotting 1. Spot 3'-amino oligo in spotting buffer onto aldehyde-activated slide incubation 2. Incubate in a humid chamber (forms Schiff base) spotting->incubation reduction 3. Reduce the Schiff base (e.g., with sodium borohydride) incubation->reduction Covalent bond formation washing 4. Wash to remove unbound oligo reduction->washing Creates stable secondary amine linkage

Figure 3: Workflow for immobilization of a 3'-amino oligonucleotide.

Materials:

  • Aldehyde-activated glass slides

  • Purified 3'-amino modified oligonucleotide

  • Spotting buffer (e.g., 3x SSC, 0.05% SDS)[24]

  • Microarray spotter

  • Humid chamber

  • Reducing solution (e.g., sodium borohydride in PBS)

  • Washing buffers (e.g., SSC with SDS, water)

Procedure:

  • Dissolve the 3'-amino modified oligonucleotide in the spotting buffer to the desired concentration (e.g., 3-4 µM).[24]

  • Using a microarray spotter, print the oligonucleotide solution onto the aldehyde-activated glass slide.

  • Place the slide in a humid chamber and incubate at room temperature for several hours to overnight to allow for the formation of a Schiff base between the amino group of the oligonucleotide and the aldehyde group on the slide surface.[19]

  • Prepare a solution of sodium borohydride in PBS.

  • Immerse the slide in the sodium borohydride solution to reduce the Schiff base to a stable secondary amine linkage.

  • Wash the slide extensively with washing buffers to remove any non-covalently bound oligonucleotides.

  • The slide is now ready for hybridization experiments.

Conclusion

The 3'-amino modification is a versatile and indispensable tool for the functionalization of synthetic oligonucleotides. It provides a convenient and efficient means of attaching a wide array of molecules for diverse applications in research, diagnostics, and therapeutics. A thorough understanding of the synthesis, properties, and experimental protocols associated with 3'-amino modified oligonucleotides is essential for researchers and scientists seeking to leverage this powerful technology in their work. The choice of synthesis strategy and downstream application will dictate the optimal approach for utilizing this important modification.

References

An In-depth Technical Guide to Fmoc-Cpg-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive information on Fmoc-Cpg-OH (Fmoc-cyclopentylglycine-OH), a crucial building block in peptide synthesis, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is an amino acid derivative characterized by a cyclopentyl side chain, which offers unique steric properties beneficial for designing peptides with enhanced stability and bioactivity. The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its incorporation into peptide chains during solid-phase peptide synthesis (SPPS).

Below is a summary of its key quantitative data:

PropertyValueReferences
Molecular Weight 365.42 g/mol [1][2][3]
Molecular Formula C22H23NO4[2][3][4][5][6]
CAS Number (L-enantiomer) 220497-61-0[2][4][5]
CAS Number (D-enantiomer) 136555-16-3[6][7]
Appearance White to off-white solid/powder[5][6]

Experimental Protocols: Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in SPPS to introduce cyclopentylglycine residues into a peptide sequence. The general workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Key Steps in Incorporating this compound:

  • Resin Preparation: The synthesis begins with a solid support (resin), typically functionalized with a linker to which the first amino acid is attached.

  • Deprotection: The Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine in a solvent like dimethylformamide (DMF). This exposes the free amine group for the next coupling step.

  • Activation and Coupling: this compound is activated using a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) to form an active ester. This activated amino acid is then added to the resin, and the coupling reaction forms a new peptide bond with the deprotected N-terminus of the growing peptide chain.

  • Washing: After the coupling reaction, the resin is thoroughly washed with solvents like DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat Cycle: The deprotection, activation, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and any remaining side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Visualizing the SPPS Workflow for this compound Incorporation

The following diagram illustrates the logical workflow of incorporating an Fmoc-protected amino acid, such as this compound, into a peptide chain during solid-phase peptide synthesis.

SPPS_Workflow start Start: Resin with N-terminal Fmoc-protected amino acid deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Activation & Coupling: This compound + Coupling Reagents wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat cleavage Final Cleavage & Deprotection (e.g., TFA cocktail) wash2->cleavage Final Cycle end Purified Peptide containing Cpg cleavage->end

Caption: Workflow for this compound incorporation in SPPS.

References

Fmoc-Cpg-OH solubility and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Solubility and Storage of Fmoc-Cpg-OH

For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of reagents is paramount for reproducible and successful experimentation. This guide provides a detailed overview of the solubility and appropriate storage conditions for N-α-Fmoc-L-cyclopentylglycine (this compound), a crucial building block in peptide synthesis.

Introduction to this compound

This compound is a derivative of the amino acid glycine, featuring a cyclopentyl group on the alpha-carbon. This modification imparts specific conformational constraints when incorporated into a peptide sequence. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its use in solid-phase peptide synthesis (SPPS), where it can be selectively removed under mild basic conditions, typically with piperidine.

Solubility of this compound

The solubility of this compound is a critical factor for its effective use in solution-phase coupling reactions and for the preparation of stock solutions for automated peptide synthesizers.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility of this compound.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)200547.32Ultrasonic agitation is required to achieve dissolution.[1][2] Use of newly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.[1][2]

Qualitative Solubility Information

Storage and Stability

Proper storage of this compound is essential to maintain its chemical integrity and ensure consistent performance in synthetic applications.

Storage Conditions

The recommended storage conditions for this compound in both solid and solution form are detailed below.

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsStore in a dry, sealed container.[1][2]
4°C2 yearsFor shorter-term storage.[1][2]
< -15°C-Recommended by some suppliers.[3]
2-8°C-Recommended to be sealed and kept dry.[4]
Room Temperature-Must be kept dry.[1]
In Solvent -80°C6 monthsAliquot to prevent repeated freeze-thaw cycles.[1][2]
-20°C1 monthFor shorter-term storage of solutions.[1][2]

It is generally not recommended to store this compound in solution for long periods.

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for empirically determining the solubility of this compound in a specific solvent.

  • Preparation:

    • Accurately weigh a small amount of this compound (e.g., 10 mg) into a clean, dry vial.

    • Select the solvent to be tested (e.g., DMF, DCM, NMP).

  • Solvent Addition:

    • Add a precise, small volume of the solvent to the vial (e.g., 50 µL).

    • Vigorously vortex the vial for 1-2 minutes.

  • Observation and Sonication:

    • Visually inspect the solution for any undissolved solid.

    • If solid remains, place the vial in an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Titration and Endpoint:

    • If the solid dissolves completely, continue adding small, precise volumes of the solvent, vortexing and sonicating after each addition, until the saturation point is reached (i.e., a persistent precipitate is observed).

    • If the initial amount of solid does not dissolve, continue to add small aliquots of the solvent until complete dissolution is achieved. The total volume of solvent added to dissolve the initial mass of the compound represents its solubility.

  • Calculation:

    • Calculate the solubility using the formula: Solubility (mg/mL) = Mass of this compound (mg) / Total Volume of Solvent (mL).

G Workflow for Solubility Determination start Start weigh Accurately weigh This compound start->weigh add_solvent Add a known volume of solvent weigh->add_solvent vortex Vortex vigorously add_solvent->vortex observe Visually inspect for undissolved solid vortex->observe sonicate Sonicate for 5-10 min observe->sonicate Solid remains calculate Calculate solubility: (mg/mL) observe->calculate Fully dissolved observe2 Inspect again sonicate->observe2 add_more_solvent Add another aliquot of solvent observe2->add_more_solvent Solid remains observe2->calculate Fully dissolved add_more_solvent->vortex end End calculate->end

Caption: Workflow for determining the solubility of this compound.

Protocol for Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized in the standard Fmoc-SPPS cycle. The following is a generalized protocol for the coupling of an Fmoc-amino acid to a resin-bound peptide chain.

  • Resin Preparation:

    • Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group from the growing peptide chain.

    • Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc adducts. A ninhydrin test can be performed to confirm the presence of a free primary amine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading) and an activating agent (e.g., HBTU, HATU, HOBt) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA), to the activation mixture.

    • Add the activated this compound solution to the deprotected peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

  • Washing:

    • Wash the resin extensively with DMF to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling reaction (absence of free primary amines).

  • Cycle Repetition:

    • Repeat steps 2-4 for each subsequent amino acid in the desired peptide sequence.

G Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_0 Peptide Elongation Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling: This compound + Activator + Base wash1->coupling wash2 Wash with DMF coupling->wash2 wash2->deprotection Repeat for next amino acid final_peptide Final Peptide on Resin wash2->final_peptide After last amino acid start_resin Start: Swollen Peptide-Resin (with N-terminal Fmoc) start_resin->deprotection

Caption: The iterative cycle of Fmoc-SPPS.

References

Methodological & Application

Application Notes and Protocols for Fmoc-Cpg-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the use of Fmoc-Cpg-OH (Fluorenylmethyloxycarbonyl-Cyclopentylglycine-OH loaded on Controlled Pore Glass) as a solid support in solid-phase peptide synthesis (SPPS). The Fmoc/tBu strategy is the most commonly used methodology for peptide production, and CPG offers a stable, rigid support with a defined pore structure suitable for synthesizing complex and long peptides.[1][2]

Introduction to Fmoc-SPPS on CPG Support

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently linked to an insoluble solid support.[3] The Fmoc (9-fluorenylmethoxycarbonyl) protection strategy is widely employed due to its mild deprotection conditions, which use a base like piperidine, while acid-labile groups are used for side-chain protection.[4][5]

Controlled Pore Glass (CPG) is a solid support material recognized for its mechanical stability, uniform porosity, and compatibility with various solvents used in peptide synthesis.[6] These properties facilitate efficient mass transfer of reagents and removal of byproducts, making CPG an excellent choice for both manual and automated peptide synthesis.[7] This protocol will guide users through the entire workflow, from resin preparation to final peptide cleavage and analysis.

Experimental Protocols

The following sections detail the step-by-step procedures for performing SPPS using a hydroxyl-functionalized CPG resin.

Proper swelling of the resin is crucial for ensuring that reactive sites are accessible.

  • Weighing: Weigh the desired amount of CPG-OH resin (typically with a substitution capacity of 0.1 to 0.4 mmol/g for long peptides) and place it into a reaction vessel.[3]

  • Swelling: Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

  • Agitation: Gently agitate the resin suspension at room temperature for at least 1 hour to ensure complete swelling.[8]

  • Washing: After swelling, drain the DMF and wash the resin multiple times with DMF to remove any impurities.[8]

This procedure describes the attachment of the C-terminal amino acid to the hydroxyl groups of the CPG resin. This is a critical step that determines the maximum theoretical yield of the synthesis.

  • Activation Mixture Preparation:

    • Dissolve 4 equivalents of the first Fmoc-amino acid relative to the resin's hydroxyl capacity in a minimal amount of DMF.[9]

    • Add 4 equivalents of an activating agent such as HOBt (1-Hydroxybenzotriazole) or a suitable substitute.[9]

    • In a separate container, dissolve 0.1 equivalents of DMAP (4-Dimethylaminopyridine) in a minimal amount of DMF.[9]

  • Coupling Reaction:

    • Add the Fmoc-amino acid/HOBt solution to the swelled resin.

    • Add 4 equivalents of DIC (N,N'-Diisopropylcarbodiimide) to the resin suspension and begin agitation.[9]

    • Immediately add the DMAP solution to the reaction mixture.[9]

  • Incubation: Allow the reaction to proceed for 12-24 hours at room temperature with continuous agitation.[1][9]

  • Washing: After the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), a mixture of DMF/DCM (1:1, v/v) (3x), and finally with Dichloromethane (DCM) (3x).[9]

To prevent the formation of deletion peptide sequences, any unreacted hydroxyl groups on the resin should be capped.

  • Capping Solution: Prepare a fresh capping solution of Acetic Anhydride/DIPEA in DCM or a mixture of CH2Cl2:MeOH:DIPEA (17:2:1).[8][9]

  • Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.[8]

  • Washing: Drain the capping solution and wash the resin extensively with DCM (4x) and DMF (4x) to remove all traces of the capping reagents.[8]

The substitution level (loading) of the first amino acid can be quantified by spectrophotometrically measuring the amount of Fmoc group cleaved from a small, weighed sample of the resin.

  • Sample Preparation: Accurately weigh 5-10 mg of the dried, loaded resin into a tube.[9]

  • Fmoc Cleavage: Add a known volume (e.g., 1.0 mL) of 20% piperidine in DMF to the resin sample.[9][10]

  • Incubation: Shake the mixture for 30 minutes to ensure complete Fmoc deprotection.[9]

  • Dilution: Centrifuge the sample and dilute an aliquot (e.g., 100 µL) of the supernatant into a larger, known volume of DMF (e.g., 10 mL).[9]

  • Spectrophotometry: Measure the absorbance of the dibenzofulvene-piperidine adduct at 301 nm against a blank of 20% piperidine/DMF diluted in the same manner.[10]

  • Calculation: Calculate the loading using the following formula:

    • Loading (mmol/g) = (Absorbance × Dilution Factor) / (7800 × mass of resin in g)

    • The molar extinction coefficient (ε) for the adduct is 7800 M⁻¹cm⁻¹.[10]

This cycle of deprotection and coupling is repeated for each amino acid in the peptide sequence.

Step 1: Fmoc Deprotection

  • Wash the resin with DMF (3x).[8]

  • Add a solution of 20% piperidine in DMF to the resin and agitate for 5-20 minutes. For long peptides, the deprotection time may need to be increased.[5][8]

  • Drain the deprotection solution. A second treatment with 20% piperidine in DMF is often performed to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (at least 5x) to remove all traces of piperidine and the cleaved Fmoc adduct.[8]

Step 2: Amino Acid Coupling

  • Activation: In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (3-5 equivalents) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) (6-10 equivalents) in DMF.[4][8]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the mixture for 1-2 hours at room temperature. Reaction completion can be monitored using a colorimetric test like the Kaiser test.[4]

  • Washing: After the coupling is complete, drain the solution and wash the resin with DMF (3x) and DCM (3x).

This cycle is repeated until the entire peptide sequence has been assembled.

This final step cleaves the completed peptide from the CPG support and removes all side-chain protecting groups.

  • Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.[1]

  • Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard cocktail is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS) .[4] The composition may need to be adjusted based on the peptide sequence (e.g., adding scavengers for Trp, Cys, or Met residues).[11]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin) and incubate at room temperature with occasional swirling for 2-3 hours.[4][12]

  • Peptide Precipitation: Filter the resin and collect the TFA solution containing the cleaved peptide. Reduce the volume of the TFA solution under a stream of nitrogen and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Collection: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet several times with cold ether to remove residual scavengers and cleaved protecting groups.

  • Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The following table summarizes typical quantitative parameters associated with Fmoc-SPPS on CPG supports.

ParameterTypical Value RangeMethod of DeterminationNotes
Resin Loading Capacity 35 - 140 µmol/gSpectrophotometric Fmoc AssayLower loading is often preferred for synthesizing long or difficult peptide sequences to minimize aggregation.[3][6]
First Amino Acid Loading Efficiency 70 - 95%Spectrophotometric Fmoc AssayEfficiency depends on the amino acid and coupling conditions. Capping is recommended to block unreacted sites.[1][10]
Coupling Efficiency (per cycle) > 99%Kaiser Test / HPLC of cleaved micro-sampleMonitored to ensure complete reaction and prevent deletion sequences. Double coupling may be required for difficult residues.
Final Crude Peptide Purity 50 - 90%RP-HPLCPurity is sequence-dependent and influenced by factors like aggregation and side reactions.
Overall Synthesis Yield 10 - 50%Mass of purified peptide vs. theoreticalHighly dependent on the peptide length, sequence complexity, and purification efficiency.

Visualization of the SPPS Workflow

The diagram below illustrates the cyclical nature of the solid-phase peptide synthesis process using the this compound protocol.

SPPS_Workflow Start Start: CPG-OH Resin Swell 1. Resin Swelling (DMF) Start->Swell Load 2. First Amino Acid Loading Swell->Load Cap 3. Capping (Acetic Anhydride) Load->Cap Deprotect 4. Fmoc Deprotection (20% Piperidine/DMF) Cap->Deprotect Begin Elongation Cycle Wash1 Wash (DMF) Deprotect->Wash1 Couple 5. Amino Acid Coupling (Activated Fmoc-AA) Wash1->Couple Wash2 Wash (DMF/DCM) Couple->Wash2 Repeat Repeat Cycle (n-1) times Wash2->Repeat Repeat->Deprotect Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect After Final Cycle Cleave 6. Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Purify 7. Precipitation, Purification & Analysis (Ether, RP-HPLC) Cleave->Purify End Final Peptide Purify->End

Caption: Workflow for Fmoc-based solid-phase peptide synthesis on CPG support.

References

Application Notes and Protocols for Using Fmoc-Protected CPG in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-phase synthesis is the cornerstone of modern oligonucleotide production. While the dimethoxytrityl (DMT) group is standard for temporary 5'-hydroxyl protection, the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group offers a powerful alternative strategy, particularly for modifying the 3'-terminus of an oligonucleotide. This guide provides detailed protocols for using Fmoc-protected Controlled Pore Glass (CPG), specifically Fmoc-amino-modifier CPG, to synthesize 3'-amino-modified oligonucleotides.

This approach is highly valuable for researchers, scientists, and drug development professionals as it allows for the on-support conjugation of various labels, ligands, or other molecules to the 3'-amino group under mild conditions. The Fmoc group is stable throughout the standard phosphoramidite synthesis cycle but can be selectively removed on the synthesizer, exposing a primary amine for subsequent derivatization before the oligonucleotide is cleaved from the support.[1][2] This strategy avoids potential side reactions that might occur during solution-phase conjugation and simplifies purification.

Principle of the Method

The synthesis begins with a solid support, typically CPG, functionalized with a linker containing a primary amine protected by an Fmoc group. The oligonucleotide chain is assembled in the 3' to 5' direction using standard phosphoramidite chemistry, where the 5'-hydroxyl of each incoming monomer is protected by a DMT group. After the desired sequence is synthesized, the terminal 5'-DMT group is removed. The Fmoc group on the 3'-linker is then selectively cleaved using a mild base, typically a piperidine solution.[3] The resulting free amine on the solid support can be conjugated with an amine-reactive molecule. Finally, the oligonucleotide is cleaved from the CPG, and all remaining protecting groups on the nucleobases and phosphate backbone are removed.[4]

Experimental Protocols

Protocol 1: Automated Oligonucleotide Synthesis

This protocol outlines the standard steps for chain elongation on an automated DNA/RNA synthesizer, starting with an Fmoc-amino-modifier CPG support.

1. CPG Support Preparation:

  • Load a synthesis column with the appropriate amount of Fmoc-amino-modifier CPG for the desired synthesis scale (e.g., 0.2 µmol, 1.0 µmol).

  • Place the column on the automated synthesizer. The synthesizer will handle all subsequent washing and reagent delivery steps.

2. Synthesis Cycle: The following four steps are repeated for each nucleotide addition.

  • Deblocking (De-DMT): The 5'-DMT group of the nucleotide attached to the CPG (or the last nucleotide added) is removed using a solution of trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM) to expose the free 5'-hydroxyl group.

  • Coupling: The next phosphoramidite monomer, activated by a reagent such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 2,5-dicyanoimidazole (DCI), is delivered to the column.[5] The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing oligonucleotide chain.[] A high coupling efficiency (>99%) is critical for the yield of the final full-length product.[7][8]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") using a mixture of acetic anhydride and 1-methylimidazole. This prevents the elongation of failure sequences in subsequent cycles.

  • Oxidation: The newly formed phosphite triester linkage is oxidized to the more stable phosphate triester using an iodine solution in a tetrahydrofuran (THF)/water/pyridine mixture.

Protocol 2: On-Support Fmoc Group Deprotection

This procedure is performed on the automated synthesizer after the final oligonucleotide sequence has been assembled.

1. Reagent Preparation:

  • Prepare a fresh solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF).[3][9]

2. Deprotection Cycle:

  • Ensure the final 5'-DMT group has been removed.

  • Program the synthesizer to deliver the 20% piperidine/DMF solution to the synthesis column.

  • Allow the solution to incubate with the CPG-bound oligonucleotide for 5-10 minutes at room temperature.[9]

  • Drain the column and repeat the piperidine treatment 2-3 times to ensure complete removal of the Fmoc group.[9]

  • Wash the column thoroughly with DMF (3 x 3 mL) followed by anhydrous acetonitrile (3 x 3 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[9]

  • Dry the support with a stream of argon gas.

3. Quantification of Fmoc Removal (Optional):

  • Collect the piperidine washes.

  • Dilute the combined washes to a known volume (e.g., 10 mL) with 20% piperidine/DMF.

  • Measure the absorbance of the solution at 301 nm in a spectrophotometer against a blank of 20% piperidine/DMF.[9][10]

  • Calculate the loading using the Beer-Lambert law (A = εcl) and the molar extinction coefficient (ε) of the dibenzofulvene-piperidine adduct, which is approximately 7800 L·mol⁻¹·cm⁻¹.[9][10]

Protocol 3: On-Support Conjugation to 3'-Amine

This protocol describes a general method for labeling the exposed 3'-amino group. The specific conditions may need optimization based on the label used.

1. Reagent Preparation:

  • Dissolve the amine-reactive label (e.g., NHS ester, isothiocyanate) in an appropriate anhydrous solvent (e.g., DMF, DMSO) to a concentration of ~0.1-0.2 M.

  • Prepare a solution of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in the same solvent.

2. Conjugation Reaction:

  • Transfer the CPG support from the synthesis column to a microcentrifuge tube or a suitable reaction vessel.

  • Add the label solution and the base to the CPG. A 10-20 fold molar excess of the label over the synthesis scale is typically sufficient.

  • Incubate the mixture at room temperature for 1-2 hours with occasional gentle mixing.[9]

  • After incubation, pellet the CPG by centrifugation.

  • Carefully remove the supernatant.

  • Wash the CPG extensively with DMF, followed by acetonitrile, to remove excess label and byproducts. Dry the support under argon or in a vacuum.

Protocol 4: Cleavage and Final Deprotection

This final step releases the oligonucleotide from the CPG support and removes all remaining protecting groups.

1. Cleavage from CPG:

  • Transfer the dried CPG to a screw-cap vial.

  • Add concentrated ammonium hydroxide (~1 mL for a 1 µmol synthesis).

  • Incubate at room temperature for 1-2 hours to cleave the succinyl linker.[11]

2. Base and Phosphate Deprotection:

  • After cleavage, the vial contains the oligonucleotide in the ammonium hydroxide solution.

  • Tightly seal the vial and heat at 55°C for 8-16 hours. This step removes the acyl protecting groups (e.g., isobutyryl, benzoyl) from the nucleobases and the cyanoethyl groups from the phosphate backbone.[4]

  • After heating, cool the vial to room temperature.

  • Evaporate the ammonia solution to dryness using a centrifugal evaporator.

3. Purification:

  • Resuspend the dried oligonucleotide pellet in sterile, nuclease-free water.

  • Purify the oligonucleotide using an appropriate method, such as Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Polyacrylamide Gel Electrophoresis (PAGE), to isolate the full-length, modified product.

Quantitative Data Summary

The following table summarizes key parameters and typical values for the synthesis of 3'-amino-modified oligonucleotides using Fmoc-amino-modifier CPG.

ParameterReagent/ConditionTypical Value/RangePurpose
Synthesis Cycle
Coupling EfficiencyPhosphoramidite + Activator> 99% per stepEnsures high yield of full-length product[12]
Coupling TimeStandard Phosphoramidites2-5 minutesReaction time for internucleotide bond formation[7]
Fmoc Deprotection
Deprotection ReagentPiperidine in DMF20% (v/v)Cleavage of the Fmoc protecting group[3]
Deprotection Time20% Piperidine/DMF2 x 5-10 minutesEnsures complete Fmoc removal[9]
Monitoring WavelengthUV-Vis Spectrophotometry301 nmQuantification of dibenzofulvene-piperidine adduct[10]
Molar Extinction (ε)Dibenzofulvene Adduct7800 L·mol⁻¹·cm⁻¹Used for calculating loading/Fmoc removal[9][10]
Cleavage & Deprotection
Cleavage ReagentConcentrated NH₄OH-Releases oligo from CPG support[11]
Cleavage TimeConcentrated NH₄OH1-2 hours at RTCleavage of succinyl linker[11]
Deprotection ReagentConcentrated NH₄OH-Removes base and phosphate protecting groups[4]
Deprotection TimeConcentrated NH₄OH8-16 hours at 55°CComplete deprotection of nucleobases[4]

Visualizations

Oligo_Synthesis_Workflow cluster_synthesis Automated Synthesis cluster_modification Post-Synthesis Modification Start Fmoc-Amino-Modifier CPG Synth_Cycle Phosphoramidite Synthesis Cycles (Deblock, Couple, Cap, Oxidize) Start->Synth_Cycle Elongate Sequence Fmoc_Deprotect On-Support Fmoc Deprotection (20% Piperidine/DMF) Synth_Cycle->Fmoc_Deprotect Expose 3'-Amine Conjugation On-Support Conjugation (e.g., NHS Ester) Fmoc_Deprotect->Conjugation Attach Label Cleavage Cleavage & Deprotection (Conc. NH4OH) Conjugation->Cleavage Purification Purification (HPLC / PAGE) Cleavage->Purification Final_Product 3'-Modified Oligonucleotide Purification->Final_Product

Caption: Overall workflow for synthesizing a 3'-modified oligonucleotide using Fmoc-amino-modifier CPG.

Synthesis_Cycle Start Growing Oligo Chain (on CPG, 5'-OH free) Coupling 1. Coupling + Activated Phosphoramidite Start->Coupling Forms P(III) triester Capping 2. Capping + Acetic Anhydride Coupling->Capping Blocks unreacted 5'-OH Oxidation 3. Oxidation + Iodine/H2O Capping->Oxidation P(III) -> P(V) Deblocking 4. Deblocking (De-DMT) + Acid (TCA) Oxidation->Deblocking Removes 5'-DMT End Elongated Chain (+1 Nucleotide, 5'-OH free) Deblocking->End Ready for next cycle

Caption: The four chemical steps of a single phosphoramidite addition cycle in solid-phase synthesis.

References

Application Notes and Protocols for Fmoc Deprotection of Cpg-OH Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized Nα-amino protecting group in solid-phase peptide synthesis (SPPS). Its removal, or deprotection, is a critical step that must be efficient and complete to ensure high-purity synthesis of the target peptide. This document provides detailed application notes and protocols for the Fmoc deprotection of amino acids attached to Controlled Pore Glass with a hydroxyl linker (Cpg-OH) resin.

The deprotection reaction is typically achieved through a base-mediated β-elimination mechanism.[1] The most common reagent for this purpose is a solution of piperidine in a polar aprotic solvent, such as N,N-dimethylformamide (DMF).[1][2] The choice of deprotection conditions, including the base, its concentration, reaction time, and temperature, can significantly impact the efficiency of the reaction and the prevalence of side reactions.[3]

Key Considerations for Fmoc Deprotection

Several factors must be considered to achieve optimal Fmoc deprotection while minimizing side reactions:

  • Completeness of Deprotection: Incomplete removal of the Fmoc group will lead to deletion sequences in the final peptide product.[3] Monitoring the deprotection reaction is crucial.

  • Side Reactions: The basic conditions required for Fmoc removal can promote undesirable side reactions, including:

    • Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a cyclic imide, which can lead to racemization and the formation of β-aspartyl peptides.[4]

    • Diketopiperazine Formation: This is a significant side reaction that can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin.[5] This is particularly prevalent with sequences containing proline.[5]

    • Racemization: Although less common for most amino acids during deprotection, some residues can be susceptible to racemization under basic conditions.

  • Choice of Reagents: While piperidine is the most common deprotection agent, alternatives such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and piperazine have been explored to mitigate side reactions or address specific challenges.[2][4][6]

Experimental Protocols

Standard Fmoc Deprotection Protocol using Piperidine

This protocol is a widely accepted method for efficient Fmoc removal.

Materials:

  • Fmoc-protected amino acid-loaded Cpg-OH resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh daily.

  • Reaction vessel (e.g., solid-phase synthesis column)

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in the reaction vessel.[7]

  • Initial Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[6] Agitate the mixture at room temperature for 1-3 minutes.[6][8]

  • Filtration: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution.[6]

  • Main Deprotection: Agitate the mixture at room temperature for 5-10 minutes.[6][9]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[7] Follow with washes with DCM (3 times) and DMF (3 times) to prepare for the next coupling step.[8]

Monitoring Fmoc Deprotection

The completion of the Fmoc deprotection can be monitored by analyzing the filtrate from the deprotection steps. The dibenzofulvene-piperidine adduct has a strong UV absorbance around 300 nm. By collecting the filtrate and measuring its absorbance, one can qualitatively and quantitatively assess the progress of the deprotection.[3][10]

Quantitative Data Summary

The following table summarizes common conditions for Fmoc deprotection.

ParameterCondition/ReagentPurposeCitation
Resin Cpg-OH (or other standard SPPS resins)Solid support for peptide synthesis.
Fmoc Deprotection Reagent 20% Piperidine in DMFStandard for removal of the temporary Fmoc protecting group.[6][8][9]
5% Piperidine in DMFA milder condition that may reduce side reactions.[2]
2% DBU / 2% Piperidine in DMFAn alternative, often faster, deprotection reagent.[6]
Deprotection Time 1 x 1-3 min, then 1 x 5-10 minTwo-step process ensures complete removal.[6][9]
1 x 7 minA single, longer deprotection step.[7]
Temperature Room TemperatureStandard operating temperature for deprotection.[6]

Visualized Workflows

Fmoc_Deprotection_Workflow Fmoc Deprotection Workflow start Start: Fmoc-AA-Cpg-OH Resin swell Swell Resin in DMF start->swell deprotect1 Initial Deprotection: 20% Piperidine in DMF (1-3 min) swell->deprotect1 filter1 Filter deprotect1->filter1 deprotect2 Second Deprotection: 20% Piperidine in DMF (5-10 min) filter1->deprotect2 filter2 Filter deprotect2->filter2 wash_dmf Wash with DMF (3-5x) filter2->wash_dmf wash_dcm Wash with DCM (3x) wash_dmf->wash_dcm wash_dmf2 Wash with DMF (3x) wash_dcm->wash_dmf2 end_node End: H2N-AA-Cpg-OH Resin (Ready for Coupling) wash_dmf2->end_node

Caption: Standard workflow for Fmoc deprotection of Cpg-OH resin.

Deprotection_Monitoring_Workflow Fmoc Deprotection Monitoring deprotection_step Fmoc Deprotection Step collect_filtrate Collect Filtrate deprotection_step->collect_filtrate uv_spec Measure UV Absorbance at ~300 nm collect_filtrate->uv_spec analyze Analyze Data for Completeness uv_spec->analyze decision Deprotection Complete? analyze->decision proceed Proceed to Washing decision->proceed Yes repeat_deprotection Repeat Deprotection decision->repeat_deprotection No

References

Application Notes and Protocols: Coupling Efficiency of Fmoc-Cpg-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide research and drug development, enabling the stepwise construction of peptide chains on a solid support. The efficiency of each amino acid coupling step is critical to the overall success and purity of the final peptide. This document provides detailed application notes and protocols focusing on the coupling efficiency of 9-fluorenylmethoxycarbonyl (Fmoc) protected proteinogenic amino acids, with a specific emphasis on the initial loading onto hydroxyl-functionalized resins (represented by Fmoc-Cpg-OH, where Cpg can be considered a generic representation for a C-terminal protected amino acid being coupled to a hydroxyl resin like Wang or 2-chlorotrityl chloride resin).

The initial loading of the first Fmoc-amino acid onto the resin is a crucial step that dictates the maximum possible yield of the synthesis. Incomplete coupling at this stage leads to truncated sequences that can be difficult to separate from the target peptide. Therefore, accurate determination and optimization of this initial coupling efficiency are paramount.

Factors Influencing Coupling Efficiency

Several factors can influence the success of the coupling reaction between an Fmoc-amino acid and the solid support. Understanding and controlling these variables is key to achieving high coupling efficiency.

  • Steric Hindrance: The bulkiness of the amino acid side chain and the Fmoc protecting group can physically obstruct the reactive sites, slowing down the coupling reaction.[1]

  • Resin Type: The choice of resin (e.g., Wang, 2-chlorotrityl chloride) and its physical properties, such as pore size and swelling capacity, affect the accessibility of the functional groups.[2]

  • Coupling Reagents and Additives: The selection of activators (e.g., carbodiimides like DIC, uronium/aminium salts like HBTU, HATU) and additives (e.g., HOBt, Oxyma Pure) significantly impacts the rate and completeness of the reaction.[1][3][4]

  • Reaction Time and Temperature: Longer reaction times and, in some cases, elevated temperatures can help drive sterically hindered couplings to completion.[1]

  • Solvent: The solvent, typically N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), must effectively swell the resin and dissolve the reagents.[1]

  • Reagent Concentration: Using an excess of the Fmoc-amino acid and coupling reagents can increase the reaction rate.

Factors_Influencing_Coupling_Efficiency cluster_factors Influencing Factors Coupling_Efficiency Coupling Efficiency Steric_Hindrance Steric Hindrance Coupling_Efficiency->Steric_Hindrance Resin_Properties Resin Properties Coupling_Efficiency->Resin_Properties Coupling_Reagents Coupling Reagents Coupling_Efficiency->Coupling_Reagents Reaction_Conditions Reaction Conditions Coupling_Efficiency->Reaction_Conditions Reagent_Concentration Reagent Concentration Coupling_Efficiency->Reagent_Concentration SPPS_Workflow Start Start with Resin-NH2 Coupling Couple Fmoc-AA-OH (with Activator) Start->Coupling Wash1 Wash (DMF) Coupling->Wash1 Kaiser_Test Kaiser Test (Optional) Wash1->Kaiser_Test Kaiser_Test->Coupling Positive (Recouple) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Kaiser_Test->Fmoc_Deprotection Negative Wash2 Wash (DMF) Fmoc_Deprotection->Wash2 Next_Cycle Ready for Next Coupling Cycle Wash2->Next_Cycle

References

Attaching the First Amino Acid to Hydroxymethyl-Functionalized Resin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The foundational step in solid-phase peptide synthesis (SPPS) is the covalent attachment of the first C-terminal amino acid to an insoluble resin support.[1][] This process, often referred to as resin loading, is critical as it dictates the maximum possible yield of the final peptide. For peptides with a C-terminal carboxylic acid, hydroxymethyl-functionalized resins such as Wang resin or Controlled Pore Glass (CPG-OH) are commonly employed.[1][3] The esterification reaction forms a bond between the carboxyl group of the Nα-Fmoc protected amino acid and the hydroxyl group of the resin. This document provides detailed protocols for this crucial step, methods for quantifying the loading efficiency, and troubleshooting guidelines.

Chemical Pathway

The esterification of an Nα-Fmoc-protected amino acid to a hydroxymethyl-functionalized resin is typically facilitated by a coupling agent and a catalyst. The general reaction scheme involves the activation of the amino acid's carboxylic acid, followed by nucleophilic attack from the resin's hydroxyl groups.

G Fmoc_AA Fmoc-AA-OH Activated_AA Activated Fmoc-AA (e.g., O-acylisourea) Fmoc_AA->Activated_AA Activation Coupling_Agent Coupling Agent (e.g., DIC, DCC) Coupling_Agent->Activated_AA Loaded_Resin Fmoc-AA-O-CH₂-Resin Activated_AA->Loaded_Resin Esterification Byproduct Byproduct (e.g., DCU) Activated_AA->Byproduct Resin HO-CH₂-Resin Resin->Loaded_Resin Catalyst Catalyst (e.g., DMAP) Catalyst->Loaded_Resin G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_qc Quality Control Resin_Swell Swell Resin in DCM or DMF Coupling Combine Resin, Activated AA, and Catalyst Resin_Swell->Coupling AA_Prep Prepare Fmoc-AA Solution / Symmetrical Anhydride AA_Prep->Coupling Incubate Agitate at Room Temperature Coupling->Incubate Wash_1 Wash Resin (DCM, DMF, MeOH) Incubate->Wash_1 Capping Cap Unreacted Sites (Optional) Wash_1->Capping Wash_2 Final Wash and Dry Wash_1->Wash_2 If no capping Capping->Wash_2 Fmoc_Test Determine Loading via Fmoc Assay Wash_2->Fmoc_Test

References

Application Notes and Protocols for the Cleavage of Peptides from Fmoc-Cpg-OH Support

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase peptide synthesis (SPPS) employing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is a fundamental technique in peptide and protein chemistry. The final and critical step in this process is the cleavage of the synthesized peptide from the solid support, coupled with the removal of side-chain protecting groups. This document provides detailed application notes and protocols for the efficient cleavage of peptides from Fmoc-Cpg-OH (Controlled Pore Glass) support, a common solid support for peptide synthesis.

The choice of cleavage cocktail and protocol is dictated by the amino acid composition of the peptide, as certain residues are susceptible to modification by reactive cationic species generated during the cleavage process.[1][2] Trifluoroacetic acid (TFA) is the most common reagent used for cleavage, and its efficacy is enhanced by the addition of scavengers that trap these reactive intermediates, thereby preventing side reactions and ensuring high peptide purity and yield.[3][4]

Cleavage Mechanism

The cleavage of the peptide from the this compound support and the removal of acid-labile side-chain protecting groups are typically achieved simultaneously using a strong acid, most commonly TFA. The underlying mechanism involves the acid-catalyzed hydrolysis of the ester linkage anchoring the peptide to the solid support.

The process begins with the protonation of the ester oxygen by TFA, which makes the benzylic carbon of the linker more susceptible to nucleophilic attack.[5] Water, present in the cleavage cocktail, acts as a nucleophile, attacking this electrophilic carbon and leading to the release of the peptide with a free C-terminal carboxylic acid. Concurrently, the acid cleaves the various protecting groups from the amino acid side chains.

During this process, highly reactive carbocations are generated from the protecting groups (e.g., t-butyl cations from Boc and t-butyl ethers) and the resin linker.[2][4] These electrophilic species can react with nucleophilic residues in the peptide chain, such as tryptophan, methionine, cysteine, and tyrosine, leading to undesired side products.[1] To prevent these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive carbocations.[6]

Cleavage_Mechanism Peptide-Resin Peptide-Resin Protonation Protonation Peptide-Resin->Protonation H+ from TFA TFA TFA TFA->Protonation Nucleophilic_Attack Nucleophilic_Attack Protonation->Nucleophilic_Attack H2O Reactive_Cations Reactive_Cations Protonation->Reactive_Cations Release of protecting groups Cleaved_Peptide Cleaved_Peptide Nucleophilic_Attack->Cleaved_Peptide Deprotected_Peptide Deprotected_Peptide Cleaved_Peptide->Deprotected_Peptide Side-chain deprotection Trapped_Cations Trapped_Cations Reactive_Cations->Trapped_Cations Side_Reactions Side_Reactions Reactive_Cations->Side_Reactions Scavengers Scavengers Scavengers->Trapped_Cations Trapping Nucleophilic_Residues Nucleophilic_Residues Nucleophilic_Residues->Side_Reactions

Diagram of the peptide cleavage and scavenger action mechanism.

Experimental Protocols

Prior to cleavage, it is essential to remove the N-terminal Fmoc group if it has not been done as the final step of the synthesis.[2] The peptide-resin should also be thoroughly washed to remove residual solvents and reagents from the synthesis, particularly DMF, which can inhibit the efficiency of TFA-mediated cleavage.[2]

Protocol 1: Standard Cleavage for Peptides without Sensitive Residues

This protocol is suitable for peptides that do not contain sensitive amino acids such as Cys, Met, Trp, or Tyr.

Materials:

  • Dried peptide-resin

  • Trifluoroacetic acid (TFA), high purity

  • Deionized water

  • Triisopropylsilane (TIS)

  • Cold diethyl ether

  • Dichloromethane (DCM)

  • Round-bottom flask or reaction vessel

  • Sintered glass funnel

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) in a round-bottom flask.[5]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail by mixing TFA, deionized water, and TIS in a ratio of 95:2.5:2.5 (v/v/v). For 100 mg of resin, prepare approximately 2 mL of the cocktail.[5][7] Caution: TFA is highly corrosive and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[4][8]

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin. Swirl the mixture occasionally and allow the reaction to proceed at room temperature for 1.5 to 2 hours.[5][8]

  • Peptide Isolation: a. Filter the cleavage mixture through a sintered glass funnel into a clean collection tube.[5] b. Wash the resin twice with a small amount of fresh TFA (e.g., 2 x 0.5 mL) and combine the filtrates.[5] c. In a larger tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate) to precipitate the peptide.[5] d. Centrifuge the mixture to pellet the precipitated peptide. e. Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and organic impurities. f. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage for Peptides Containing Cys, Met, Trp, or Tyr

This protocol is recommended for peptides containing sensitive residues that are prone to modification by reactive cations.

Materials:

  • Same as Protocol 1, with the addition of:

  • 1,2-Ethanedithiol (EDT)

  • Thioanisole (optional)

  • Phenol (optional)

Procedure:

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Cleavage Cocktail Preparation: In a fume hood, prepare one of the following cleavage cocktails. The choice depends on the specific sensitive residues present (see Table 1).

    • Reagent K (General Purpose): TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5, v/v/w/v/v).[9]

    • TFA/TIS/H₂O/EDT: (94:1:2.5:2.5, v/v/v/v). Recommended for peptides containing Trp, Cys, or Met.[5]

  • Cleavage Reaction: Follow step 3 from Protocol 1. Reaction times may need to be extended up to 4 hours for peptides with multiple arginine residues or other difficult-to-remove protecting groups.[1]

  • Peptide Isolation: Follow steps 4a-4f from Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_isolation Isolation Start Start Wash_Resin Wash Peptide-Resin (DMF, DCM, MeOH) Start->Wash_Resin Dry_Resin Dry Peptide-Resin Wash_Resin->Dry_Resin Prepare_Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Dry_Resin->Prepare_Cocktail Add_Cocktail Add Cocktail to Resin Prepare_Cocktail->Add_Cocktail Incubate Incubate (1.5-4h, RT) Add_Cocktail->Incubate Filter Filter to Collect Filtrate Incubate->Filter Wash_Resin_TFA Wash Resin with TFA Filter->Wash_Resin_TFA Precipitate Precipitate Peptide (Cold Diethyl Ether) Wash_Resin_TFA->Precipitate Centrifuge Centrifuge to Pellet Peptide Precipitate->Centrifuge Wash_Pellet Wash Pellet with Ether Centrifuge->Wash_Pellet Dry_Peptide Dry Peptide Wash_Pellet->Dry_Peptide End End Dry_Peptide->End

Workflow for peptide cleavage and isolation.

Data Presentation: Cleavage Cocktail Comparison

The selection of an appropriate cleavage cocktail is crucial for minimizing side reactions and maximizing the yield of the desired peptide. The following table summarizes commonly used cleavage cocktails and their recommended applications.

Cleavage Cocktail Composition (v/v/v or as specified)Recommended ForNotes
TFA / H₂O / TIS (95:2.5:2.5) Peptides without sensitive residues.TIS is a scavenger for trityl cations.[5][6]
TFA / H₂O / TIS / EDT (94:2.5:1:2.5) Peptides containing Trp, Cys, or Met.EDT is an effective scavenger for a variety of cations.[5]
Reagent K: TFA / H₂O / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) General purpose, especially for peptides with Cys, Met, Trp, and Tyr.[9]A robust cocktail for complex peptides.
Reagent B: TFA / Phenol / H₂O / TIS (88:5:5:2) "Odorless" alternative to cocktails with EDT and thioanisole.[9]Useful for peptides with trityl-based protecting groups.[9]
Reagent H: TFA / Phenol / Thioanisole / EDT / H₂O / DMS / NH₄I (81:5:5:2.5:3:2:1.5 w/w) Peptides containing Met to prevent oxidation.[9]Can also be used for peptides with Cys(Trt) for either linear or cyclized products.[9]

The following table presents data on the effect of different cleavage cocktails on the S-alkylation of a Cysteine-containing peptide, a common side reaction. This provides insight into the efficacy of different scavenger compositions.

Cleavage Cocktail (TFA/Scavengers)Percentage of S-t-butylated Cys Side-Product
95% TFA / 2.5% H₂O / 2.5% TIS 18.6%
70% TFA / 5% TIS / 5% H₂O / 10% Thioanisole / 10% DMS / 1% DTT (30 min), then 80% TFA (150 min) Optimized conditions with reduced side-product formation.

Data adapted from Stathopoulos, P., et al. (2013) and a study on somatostatin.[5][7]

Conclusion

The successful cleavage of peptides from this compound support is a critical determinant of the overall success of solid-phase peptide synthesis. By understanding the cleavage mechanism and selecting the appropriate cleavage cocktail and protocol based on the peptide's amino acid composition, researchers can significantly enhance the yield and purity of the final product. The protocols and data presented in these application notes serve as a comprehensive guide for scientists and professionals in the field of peptide research and drug development. For novel or particularly complex peptides, it is always recommended to perform a small-scale trial cleavage to optimize conditions before proceeding with the bulk of the material.[8]

References

Application Notes and Protocols for Post-Synthesis Modification of Oligonucleotides with Fmoc-Amino-Modifier CPG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Post-synthesis modification is a critical process for introducing novel functionalities into oligonucleotides, enabling their use in a wide range of applications, from diagnostics to therapeutics. The use of a solid support, such as Controlled Pore Glass (CPG), functionalized with an amine linker protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, offers a versatile platform for such modifications. This approach allows for the selective deprotection of the terminal amine while the oligonucleotide remains attached to the solid support, facilitating subsequent conjugation reactions in a clean and efficient manner.

These application notes provide a comprehensive overview and detailed protocols for the post-synthesis modification of oligonucleotides synthesized on an Fmoc-amino-modifier CPG support.

Key Applications

The introduction of a primary amine at the 3'-terminus of an oligonucleotide opens up a plethora of labeling and conjugation possibilities, including:

  • Fluorescent Labeling: Attachment of fluorescent dyes for applications in real-time PCR, fluorescence in situ hybridization (FISH), and Sanger sequencing.

  • Biotinylation: Conjugation of biotin for affinity purification and detection using streptavidin-based systems.

  • Peptide and Protein Conjugation: Formation of peptide-oligonucleotide conjugates (POCs) for targeted delivery and therapeutic applications.

  • Surface Immobilization: Covalent attachment to surfaces for the development of microarrays and biosensors.

Quantitative Data Summary

The choice of purification method following post-synthesis modification is critical and directly impacts the final purity and yield of the oligonucleotide conjugate. The following table summarizes typical purity levels and yields associated with common purification techniques.

Purification MethodTypical PurityTypical YieldKey AdvantagesKey DisadvantagesRecommended For
Desalting LowHighRemoves small molecule impurities.Does not remove truncated sequences.Unmodified oligonucleotides < 36 bases for non-critical applications like PCR primers.[1]
Reversed-Phase Cartridge (RPC) Moderate (>80%)Moderate-HighRemoves many failure sequences.Lower resolution than HPLC.General applications requiring higher purity than desalting.
Reversed-Phase HPLC (RP-HPLC) High (>85%)ModerateExcellent for purifying modified, hydrophobic oligonucleotides.[2]Yield can be lower, especially for longer oligonucleotides.Modified oligonucleotides, large-scale synthesis.[1]
Anion-Exchange HPLC (AEX-HPLC) High (>95%)ModerateSeparates based on charge, good for unmodified oligos.[3]Hydrophobic modifications can interfere with separation.[3]Unmodified oligonucleotides up to 80 bases, and some modified oligos like phosphorothioates.[3]
Polyacrylamide Gel Electrophoresis (PAGE) Very High (>95%)LowExcellent for high purity of long, unmodified oligos.Low yield, not ideal for hydrophobic modified oligos.[1]Applications requiring the highest purity of unmodified oligonucleotides > 50 bases.[1]

Experimental Workflow and Protocols

The overall workflow for the post-synthesis modification of an oligonucleotide using Fmoc-amino-modifier CPG is depicted below.

Post-Synthesis Modification Workflow cluster_synthesis On-Support Synthesis & Modification cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Oligo_Synth 1. Oligonucleotide Synthesis on Fmoc-Amino-Modifier CPG Fmoc_Deprotection 2. On-Support Fmoc Deprotection Oligo_Synth->Fmoc_Deprotection Standard Phosphoramidite Cycles Conjugation 3. On-Support Conjugation Fmoc_Deprotection->Conjugation Piperidine/DMF Cleavage 4. Cleavage from CPG & Base Deprotection Conjugation->Cleavage Ammonium Hydroxide Purification 5. Purification Cleavage->Purification Crude Product QC 6. Quality Control Purification->QC Purified Product

Caption: Experimental workflow for post-synthesis modification.

Protocol 1: On-Support Fmoc Deprotection

This protocol describes the removal of the Fmoc protecting group from the 3'-amino-modifier while the oligonucleotide is still attached to the CPG support.

Materials:

  • Oligonucleotide synthesized on Fmoc-amino-modifier CPG in a synthesis column.

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF).

  • Anhydrous DMF.

  • Anhydrous Acetonitrile.

  • Syringes.

Procedure:

  • Following the completion of oligonucleotide synthesis, ensure the final 5'-DMT group is removed if purification by RP-HPLC is not intended to rely on the hydrophobicity of the DMT group.

  • Wash the CPG support thoroughly by passing 2 mL of anhydrous acetonitrile through the synthesis column using a syringe.

  • Equilibrate the support by washing with 2 mL of anhydrous DMF.

  • To remove the Fmoc group, treat the CPG-bound oligonucleotide with a solution of 20% piperidine in DMF.[4] Gently pass 1 mL of the solution back and forth through the column for 15-20 minutes at room temperature.[4]

  • Expel the piperidine solution to waste.

  • Wash the CPG support thoroughly with 5 mL of DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

  • Finally, wash the support with 5 mL of anhydrous acetonitrile to remove the DMF.

  • Dry the support under a stream of argon or nitrogen gas. The support-bound oligonucleotide with a free 3'-amino group is now ready for on-support conjugation.

Protocol 2: On-Support Conjugation of an NHS Ester

This protocol provides a general procedure for the conjugation of an N-hydroxysuccinimide (NHS) ester-activated molecule (e.g., a fluorescent dye or biotin) to the deprotected 3'-amino group.

Materials:

  • CPG-bound oligonucleotide with a free 3'-amino group.

  • NHS ester of the molecule to be conjugated.

  • Anhydrous DMF.

  • N,N-Diisopropylethylamine (DIPEA).

  • Anhydrous Acetonitrile.

  • Syringes.

Procedure:

  • Prepare a fresh solution of the NHS ester in anhydrous DMF. The concentration will depend on the specific NHS ester, but a 10-20 fold molar excess over the oligonucleotide is a good starting point.

  • Add DIPEA to the NHS ester solution to a final concentration of 2-5% (v/v). DIPEA acts as a non-nucleophilic base to scavenge any protons released during the reaction.

  • Draw the NHS ester solution into a syringe and pass it through the synthesis column containing the CPG-bound oligonucleotide.

  • Seal the column and allow the reaction to proceed at room temperature for 2-4 hours. For sterically hindered or less reactive NHS esters, the reaction time may need to be extended or performed at a slightly elevated temperature (e.g., 37°C).

  • After the incubation period, expel the conjugation solution to waste.

  • Wash the CPG support extensively with 5 mL of DMF to remove unreacted NHS ester and by-products.

  • Wash the support with 5 mL of anhydrous acetonitrile.

  • Dry the support under a stream of argon or nitrogen gas.

Protocol 3: Cleavage, Deprotection, and Purification

This protocol outlines the final steps to release the modified oligonucleotide from the CPG support and remove the protecting groups from the nucleobases, followed by purification.

Materials:

  • CPG-bound, modified oligonucleotide.

  • Concentrated ammonium hydroxide (NH₄OH).

  • Purification system (e.g., HPLC, PAGE).

  • Appropriate buffers and solvents for the chosen purification method.

Procedure:

  • Transfer the CPG support from the synthesis column to a screw-cap vial.

  • Add 1-2 mL of concentrated ammonium hydroxide to the vial.

  • Seal the vial tightly and incubate at 55°C for 8-12 hours to ensure complete cleavage from the support and deprotection of the nucleobases.

  • After incubation, cool the vial to room temperature.

  • Carefully transfer the ammonium hydroxide solution containing the crude oligonucleotide to a new microcentrifuge tube.

  • Centrifuge the CPG beads and transfer the supernatant to a new tube.

  • Evaporate the ammonium hydroxide to dryness using a vacuum concentrator.

  • Resuspend the crude oligonucleotide pellet in an appropriate buffer for purification.

  • Purify the modified oligonucleotide using a suitable method such as RP-HPLC or PAGE. The choice of method will depend on the nature of the modification and the required purity.[1][2][3]

  • After purification, quantify the oligonucleotide by measuring its absorbance at 260 nm.

  • Verify the identity and purity of the final product by mass spectrometry and analytical HPLC or capillary electrophoresis.[2]

Logical Relationships in Purification Method Selection

The selection of an appropriate purification method is a critical decision that balances the required purity of the final product against the acceptable yield. The following diagram illustrates the decision-making process.

Purification Method Selection Start Start: Crude Modified Oligonucleotide Is_High_Purity_Needed High Purity (>90%) Required? Start->Is_High_Purity_Needed Is_Oligo_Long Oligo > 50 bases? Is_High_Purity_Needed->Is_Oligo_Long Yes Desalting Desalting / RPC Is_High_Purity_Needed->Desalting No Is_Modification_Hydrophobic Hydrophobic Modification? Is_Oligo_Long->Is_Modification_Hydrophobic No PAGE PAGE Purification Is_Oligo_Long->PAGE Yes AEX_HPLC AEX-HPLC Is_Modification_Hydrophobic->AEX_HPLC No RP_HPLC RP-HPLC Is_Modification_Hydrophobic->RP_HPLC Yes

Caption: Decision tree for purification method selection.

Conclusion

The use of Fmoc-amino-modifier CPG provides a robust and flexible method for the post-synthesis modification of oligonucleotides. By following the detailed protocols outlined in these application notes, researchers can confidently introduce a wide variety of functional groups, enabling cutting-edge research and the development of novel diagnostic and therapeutic agents. Careful consideration of the purification strategy is paramount to achieving the desired purity and yield for the intended downstream application.

References

Application Notes and Protocols for Fmoc-CPG-OH Resin

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Loading Capacity of Fmoc-CPG-OH Resin Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (Fluorenylmethyloxycarbonyl-Controlled Pore Glass-Hydroxyl) is a solid support used in solid-phase peptide synthesis (SPPS). The rigid, inorganic nature of controlled pore glass provides excellent solvent compatibility and mechanical stability, making it a suitable support for peptide synthesis. The hydroxyl groups on the CPG surface are derivatized with a linker to which the first Fmoc-protected amino acid is attached.

The loading capacity, or substitution level, of the resin is a critical parameter in SPPS. It defines the number of reactive sites per gram of resin, typically expressed in millimoles per gram (mmol/g)[1]. An accurate determination of the loading capacity is essential for calculating the required amounts of amino acids and coupling reagents, and for determining the final yield of the synthesis[1]. This document provides detailed protocols for the determination of this compound resin loading and its application in SPPS.

Determination of Loading Capacity

The most common method for determining the loading of an Fmoc-amino acid-derivatized resin is to cleave the Fmoc protecting group and measure the concentration of the resulting dibenzofulvene (DBF) or its piperidine adduct spectrophotometrically[1][2].

Experimental Protocol: Spectrophotometric Determination of Fmoc Loading

This protocol describes the cleavage of the Fmoc group from a precisely weighed sample of dry resin and the subsequent measurement of the UV absorbance of the cleavage solution.

Materials:

  • This compound resin (dried under vacuum)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • UV-Vis Spectrophotometer

  • 1 cm path length quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of dry this compound resin into a small vial or microcentrifuge tube[1][3].

  • Fmoc Cleavage:

    • Add a precisely measured volume of 20% piperidine in DMF (e.g., 1.0 mL) to the resin sample[3].

    • Agitate the mixture at room temperature for 30-60 minutes to ensure complete cleavage of the Fmoc group[3].

  • Dilution:

    • Allow the resin to settle.

    • Carefully pipette a small, precise volume of the supernatant (e.g., 100 µL) into a 10 mL volumetric flask.

    • Dilute to the mark with DMF and mix thoroughly. This represents a dilution factor of 100 (if starting with 1 mL and diluting 100 µL to 10 mL).

  • Spectrophotometric Measurement:

    • Use DMF as a blank to zero the spectrophotometer.

    • Measure the absorbance of the diluted sample at 301 nm[1]. The absorbance should ideally be within the linear range of the instrument (typically 0.1 - 1.0).

  • Calculation:

    • The loading (L) in mmol/g is calculated using the Beer-Lambert law and the following formula[1]:

      L (mmol/g) = (Absorbance × Dilution Factor × Volume of Cleavage Solution [mL]) / (ε × Mass of Resin [mg])

    • Where:

      • ε (molar extinction coefficient of the DBF-piperidine adduct) = 7800 L·mol⁻¹·cm⁻¹[1].

      • The path length is assumed to be 1 cm.

Data Presentation: Typical Loading Capacities

The loading capacity of CPG resins can be tailored for different applications. Below are typical ranges for Fmoc-amino acid-loaded resins.

Resin TypeParticle Size (mesh)Pore Size (Å)Typical Loading Range (mmol/g)
This compound100-2005000.2 - 0.5
This compound200-40010000.1 - 0.3

Note: These are representative values. Always refer to the manufacturer's certificate of analysis for the specific loading of a particular batch.

Workflow for Determining Resin Loading

The following diagram illustrates the experimental workflow for the spectrophotometric determination of Fmoc resin loading.

G A Weigh Dry Resin (5-10 mg) B Add 20% Piperidine in DMF (e.g., 1 mL) A->B C Agitate for 30-60 min (Fmoc Cleavage) B->C D Dilute Supernatant (e.g., 100x with DMF) C->D E Measure Absorbance at 301 nm D->E F Calculate Loading (mmol/g) using Beer-Lambert Law E->F

Workflow for Determining Resin Loading.

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This section outlines a standard protocol for manual Fmoc-SPPS using this compound resin. The process is a cycle of deprotection and coupling steps to elongate the peptide chain[4].

Experimental Protocol: SPPS Cycle

Materials:

  • This compound resin with the first amino acid attached

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)[2][5]

  • Base (e.g., N,N-Diisopropylethylamine, DIEA)

  • 20% (v/v) Piperidine in DMF

  • Solvents: DMF, Dichloromethane (DCM)

  • SPPS reaction vessel

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in the reaction vessel.

    • Add DMF (approx. 10 mL per gram of resin) and allow it to swell for at least 1-2 hours with gentle agitation[4]. Drain the solvent.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the swollen resin.

    • Agitate for 3 minutes, then drain[4].

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal[4].

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Activation: In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent like HBTU (0.95 eq. relative to the amino acid) in DMF. Add DIEA (2 eq. relative to the amino acid) and allow the mixture to pre-activate for 2-5 minutes[4].

    • Coupling Reaction: Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours[6].

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

    • (Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates success[4].

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Diagram of the SPPS Cycle

This diagram illustrates the core cyclical process of solid-phase peptide synthesis.

G start_node Start: Fmoc-AA-Resin deprotection_node 1. Fmoc Deprotection (20% Piperidine/DMF) start_node->deprotection_node wash_node1 Wash (DMF) deprotection_node->wash_node1 coupling_node 2. Coupling (Fmoc-AA, Activator, Base) wash_node1->coupling_node wash_node2 Wash (DMF) coupling_node->wash_node2 repeat_node Repeat for Next Amino Acid wash_node2->repeat_node Is sequence complete? (No) end_node End: Peptidyl-Resin wash_node2->end_node Is sequence complete? (Yes) repeat_node->deprotection_node

The core Fmoc-SPPS cycle.

Cleavage of Peptide from CPG Resin

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the solid support and remove any side-chain protecting groups.

Experimental Protocol: Peptide Cleavage and Deprotection

Caution: Trifluoroacetic acid (TFA) is highly corrosive and volatile. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Dried peptidyl-CPG-resin

  • Cleavage Cocktail (e.g., Reagent K: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS))[4]

  • Cold diethyl ether

  • Centrifuge and tubes

Procedure:

  • Final Washes: After the final SPPS cycle (and optional N-terminal Fmoc removal), wash the peptidyl-resin with DCM (3 times) and dry it thoroughly under vacuum[4].

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dry resin (e.g., 10 mL per gram of resin)[7].

    • Allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours. The optimal time depends on the specific amino acids and protecting groups present[8].

  • Peptide Precipitation:

    • Filter the resin to collect the TFA solution containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the TFA filtrate dropwise to a centrifuge tube containing cold diethyl ether (approx. 10 times the volume of the TFA). A white precipitate of the crude peptide should form[4][7].

  • Isolation:

    • Centrifuge the mixture to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers.

    • Dry the final peptide pellet under vacuum.

The crude peptide can then be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

Automated Solid-Phase Synthesis of Peptides Containing Fmoc-Cpg-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability, potency, and receptor selectivity. Fmoc-Cpg-OH (N-α-Fmoc-L-cyclopentylglycine) is a sterically hindered amino acid that, when incorporated into peptides, can induce specific conformational constraints, making it a valuable building block in drug design. This document provides detailed application notes and protocols for the automated solid-phase synthesis of peptides containing this compound using synthesizers compatible with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Peptides incorporating cyclopentylglycine have been investigated for their potential as ligands for various receptors, including G protein-coupled receptors (GPCRs). The unique conformational properties imparted by this amino acid can lead to high-affinity binding and specific modulation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical in cell proliferation, survival, and differentiation.

Compatible Automated Synthesizers

A variety of automated peptide synthesizers are compatible with this compound solid-phase synthesis. The selection of a synthesizer will depend on the scale of synthesis, desired throughput, and specific features such as microwave-assisted synthesis for challenging couplings.

Key Features to Consider in an Automated Synthesizer:

  • Fmoc Chemistry Compatibility: The synthesizer must be equipped for the delivery of reagents and solvents used in Fmoc solid-phase peptide synthesis (SPPS), including piperidine for Fmoc deprotection.

  • Flexible Programming: The ability to customize synthesis protocols is crucial for optimizing the coupling of sterically hindered amino acids like this compound. This includes adjusting coupling times, reagent concentrations, and temperatures.

  • Efficient Mixing: Proper mixing of the resin with reagents is essential for high coupling efficiency. Synthesizers employ various methods such as nitrogen bubbling, vortexing, or inversion.

  • Microwave Capability: Microwave-assisted synthesis can significantly enhance the rate and efficiency of coupling reactions, which is particularly beneficial for sterically hindered residues.

  • Real-time Monitoring: Some advanced synthesizers offer real-time monitoring of the Fmoc deprotection step, allowing for optimization of reaction times and ensuring complete removal of the protecting group.

Examples of Compatible Synthesizer Platforms:

ManufacturerModel(s)Key Features
Biotage Initiator+ Alstra™Microwave-assisted synthesis, flexible programming, suitable for small to large-scale synthesis.[1][2][3][4][5]
CEM Corporation Liberty Blue™ 2.0High-efficiency microwave-assisted synthesis with reduced cycle times and solvent consumption.[6][7][8][9][10][11][12]
Gyros Protein Technologies Symphony® X, PurePep® ChorusHigh-throughput capabilities, independent reaction channels, options for heating and UV monitoring.[13][14][15][16][17]

Experimental Protocols

The following protocols are generalized for the automated synthesis of a peptide containing this compound on a 0.1 mmol scale. It is essential to consult the specific user manual of your synthesizer to adapt these protocols accordingly. Due to the steric hindrance of this compound, extended coupling times and/or the use of more potent coupling reagents may be necessary to achieve high coupling efficiency.

Protocol 1: Standard Automated Synthesis (e.g., on Biotage® Initiator+ Alstra™)

1. Resin Swelling:

  • Place the appropriate amount of resin (e.g., 100-200 mg of Rink Amide resin, 0.5-1.0 mmol/g loading) in the reaction vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes at room temperature.

2. Fmoc Deprotection:

  • Treat the resin with 20% (v/v) piperidine in DMF.

  • Reaction time: 2 x 10 minutes at room temperature.

  • Wash the resin thoroughly with DMF (5-7 times).

3. Amino Acid Coupling (Standard Amino Acids):

  • Prepare a solution of the Fmoc-amino acid (5 eq., 0.5 mmol), HBTU (4.8 eq., 0.48 mmol), and DIPEA (10 eq., 1.0 mmol) in DMF.

  • Pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the reaction vessel.

  • Couple for 30-60 minutes at room temperature. For microwave-assisted synthesis, a typical condition is 5-10 minutes at 75°C.[1][2]

  • Wash the resin with DMF.

4. This compound Coupling (Special Protocol):

  • Prepare a solution of this compound (5 eq., 0.5 mmol), HATU (4.8 eq., 0.48 mmol), and DIPEA (10 eq., 1.0 mmol) in DMF.

  • Pre-activate for 5 minutes.

  • Add the activated amino acid solution to the reaction vessel.

  • Couple for 2-4 hours at room temperature, or 30-60 minutes at 75°C with microwave assistance.

  • Perform a Kaiser test to ensure complete coupling. If the test is positive, repeat the coupling step.

5. Final Fmoc Deprotection:

  • Follow the deprotection procedure in step 2.

6. Cleavage and Deprotection:

  • Wash the resin with dichloromethane (DCM) and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

Protocol 2: Microwave-Assisted Automated Synthesis (e.g., on CEM Liberty Blue™ 2.0)

1. Resin Loading and Swelling:

  • Load the appropriate resin into the reaction vessel. The system will automatically perform solvent washes to swell the resin.

2. Automated Synthesis Cycles (including this compound):

  • The Liberty Blue™ 2.0 utilizes a high-efficiency solid-phase peptide synthesis (HE-SPPS) method with reduced cycle times.[11]

  • Deprotection: 20% piperidine in DMF with microwave heating (e.g., 1-2 minutes at 75-90°C).

  • Coupling: Use a 5-fold excess of Fmoc-amino acid, DIC, and Oxyma Pure in DMF.[7]

  • For this compound, the standard microwave coupling cycle (e.g., 2-5 minutes at 90°C) is often sufficient due to the efficiency of microwave heating. However, for particularly difficult sequences, a double coupling can be programmed.

  • The system performs automated washing steps between deprotection and coupling.

3. Cleavage and Deprotection:

  • Follow the cleavage and deprotection procedure as described in Protocol 1. The CEM Razor™ high-throughput peptide cleavage system can also be utilized.[7]

Quantitative Data Summary

The following table summarizes expected quantitative data for the automated synthesis of a peptide containing this compound. Actual results may vary based on the peptide sequence, resin, synthesizer, and specific conditions used.

ParameterExpected Value/RangeNotes
Resin Loading 0.4 - 0.8 mmol/gDependent on the specific resin used.
Amino Acid Equivalents 5 eq.Relative to the resin loading.
Coupling Reagent Equivalents 4.8 - 5 eq.For HBTU/HATU/DIC.
Base Equivalents (DIPEA) 10 eq.N,N-Diisopropylethylamine.
Fmoc Deprotection Time 2 x 10 min (RT) / 1-2 min (Microwave)Using 20% piperidine in DMF.
Standard Amino Acid Coupling Time 30-60 min (RT) / 5-10 min (Microwave)Monitored by Kaiser test or UV monitoring.
This compound Coupling Time 2-4 hours (RT) / 30-60 min (Microwave)Double coupling may be required.
Final Cleavage Time 2 - 3 hoursUsing a TFA-based cleavage cocktail.
Expected Crude Yield >70%Based on the initial resin loading.
Expected Purity (Crude) >60%As determined by HPLC.

Signaling Pathways and Experimental Workflows

Peptides containing conformationally constrained amino acids like cyclopentylglycine can act as potent and selective ligands for G protein-coupled receptors (GPCRs). Activation of GPCRs can trigger various downstream signaling cascades, including the PI3K/Akt and MAPK pathways.

GPCR-Mediated PI3K/Akt Signaling Pathway

This pathway is crucial for cell survival and proliferation. A cyclopentylglycine-containing peptide ligand could activate a GPCR, leading to the activation of PI3K and subsequent phosphorylation of Akt.

GPCR_PI3K_Akt_Pathway Ligand Cpg-Peptide Ligand GPCR GPCR Ligand->GPCR Binds G_protein G Protein (αβγ) GPCR->G_protein Activates G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma PI3K PI3K G_beta_gamma->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates pAkt p-Akt Akt->pAkt Cell_Survival Cell Survival & Proliferation pAkt->Cell_Survival Promotes

Caption: GPCR-mediated activation of the PI3K/Akt signaling pathway.

GPCR-Mediated MAPK/ERK Signaling Pathway

This pathway is involved in cell differentiation, proliferation, and gene expression. GPCR activation can lead to the activation of the Ras-Raf-MEK-ERK cascade.

GPCR_MAPK_ERK_Pathway Ligand Cpg-Peptide Ligand GPCR GPCR Ligand->GPCR Binds G_protein G Protein GPCR->G_protein Activates Ras Ras G_protein->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates pERK p-ERK ERK->pERK Transcription_Factors Transcription Factors pERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Caption: GPCR-mediated activation of the MAPK/ERK signaling pathway.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines the logical workflow from peptide synthesis to biological evaluation.

Experimental_Workflow start Start resin_prep Resin Preparation (Swelling) start->resin_prep synthesis Automated Peptide Synthesis resin_prep->synthesis cleavage Cleavage & Deprotection synthesis->cleavage purification HPLC Purification cleavage->purification analysis Mass Spectrometry Analysis purification->analysis bio_assay Biological Assays (e.g., Receptor Binding) analysis->bio_assay end End bio_assay->end

Caption: Workflow for automated synthesis and characterization.

Conclusion

The automated solid-phase synthesis of peptides containing this compound is a feasible and efficient method for producing novel peptide-based drug candidates. The protocols and data presented herein provide a comprehensive guide for researchers in this field. The use of modern automated synthesizers, particularly those with microwave capabilities, can overcome the challenges associated with the coupling of sterically hindered amino acids. The resulting peptides, with their unique conformational properties, hold significant promise for the targeted modulation of critical signaling pathways involved in various diseases. Careful optimization of synthesis parameters and thorough analytical characterization are paramount to ensure the successful generation of high-quality peptides for biological evaluation.

References

Troubleshooting & Optimization

Common side reactions in Fmoc-Cpg-OH peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate common side reactions encountered during Fmoc-solid phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during Fmoc-SPPS?

A1: Several side reactions can occur during Fmoc-SPPS, leading to impurities and lower yields of the target peptide. The most frequently encountered issues include:

  • Aspartimide Formation: A major side reaction, especially for sequences containing aspartic acid, that can lead to a mixture of byproducts.[1][2]

  • Racemization/Epimerization: The loss of stereochemical integrity at the alpha-carbon of an amino acid, which is a particular concern for cysteine residues.[1][3]

  • Diketopiperazine Formation: A cyclization reaction that occurs at the dipeptide stage, leading to chain termination.[4]

  • β-Elimination: This reaction can occur with residues like cysteine and serine, leading to the formation of dehydroalanine.[1][4]

  • Incomplete Coupling and Deprotection: These process-related issues result in deletion sequences and truncated peptides.[5][6]

  • Pyroglutamate Formation: The N-terminal glutamine residue can cyclize under basic conditions.[4]

  • Guanidinylation: The irreversible capping of the N-terminus by the coupling reagent.[4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific side reactions.

Issue 1: Aspartimide Formation

Symptom: HPLC analysis of the crude peptide shows multiple peaks with the same mass as the target peptide, or peaks corresponding to α- and β-aspartyl peptides and their piperidide adducts. This is particularly common in sequences containing -Asp-Gly-, -Asp-Asp-, -Asp-Asn-, -Asp-Arg-, -Asp-Thr-, and -Asp-Cys-.[1]

Cause: The side-chain carboxyl group of aspartic acid can react with the backbone amide nitrogen under basic conditions (during Fmoc deprotection with piperidine) to form a five-membered succinimide ring (aspartimide). This intermediate can then be opened by a nucleophile (like piperidine or water) to yield a mixture of α- and β-aspartyl peptides, as well as their D-isomers.[1][2][7]

Troubleshooting & Prevention:

Workflow for Minimizing Aspartimide Formation

start Aspartimide Formation Suspected check_sequence Analyze Sequence: -Asp-Gly-, -Asp-Asn-, -Asp-Ser-, etc. start->check_sequence strategy Select Mitigation Strategy check_sequence->strategy High-Risk Sequence reagent_mod Modify Deprotection Reagent strategy->reagent_mod Option 1 pg_mod Use Sterically Hindered Side-Chain Protection (e.g., Fmoc-Asp(OMpe)-OH) strategy->pg_mod Option 2 backbone_mod Incorporate Backbone Protection (e.g., Fmoc-Xaa(Dmb)Gly-OH) strategy->backbone_mod Option 3 synthesis Perform Synthesis reagent_mod->synthesis pg_mod->synthesis backbone_mod->synthesis analysis Analyze Crude Peptide (HPLC, MS) synthesis->analysis success Proceed with Purification analysis->success Minimal Side Reaction failure Re-evaluate Strategy analysis->failure Significant Side Reaction failure->strategy

Caption: A decision-making workflow for addressing potential aspartimide formation.

Experimental Protocols:

  • Modification of Deprotection Conditions:

    • Reagent: Use a solution of 20% piperazine in N,N-dimethylformamide (DMF) containing 0.1 M 1-hydroxybenzotriazole (HOBt) for Fmoc deprotection.[8][9] Piperazine is less nucleophilic and less basic than piperidine, reducing the rate of aspartimide formation.[8]

    • Procedure: Replace the standard 20% piperidine in DMF solution with the piperazine/HOBt solution in your synthesis protocol. Maintain standard deprotection times (e.g., 2 x 10 minutes).

  • Use of Sterically Hindered Protecting Groups:

    • Reagent: Substitute the standard Fmoc-Asp(OtBu)-OH with a bulkier protecting group such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(ODie)-OH.[1]

    • Procedure: Incorporate the modified aspartic acid derivative at the desired position during the coupling step of your SPPS protocol.

  • Backbone Protection:

    • Reagent: For particularly problematic sequences, utilize dipeptides with backbone protection, such as Fmoc-Xaa-(Dmb)Gly-OH.[9] The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen provides steric hindrance that prevents cyclization.

    • Procedure: Synthesize or purchase the required protected dipeptide and incorporate it into your peptide sequence using standard coupling protocols.

Quantitative Data on Aspartimide Formation:

SequenceDeprotection ConditionsAspartimide Formation (%)Reference
-Asp(OtBu)-Gly-20% Piperidine in DMFHigh[1]
-Asp(OtBu)-Gly-20% Piperazine, 0.1M HOBt in DMFLow[8]
-Asp(OMpe)-Gly-20% Piperidine in DMFSignificantly Reduced[1]
Issue 2: Racemization of C-terminal Cysteine

Symptom: HPLC analysis shows a diastereomeric impurity, often as a shoulder or a closely eluting peak with the same mass as the target peptide. This is particularly noticeable when cysteine is the C-terminal residue.

Cause: The α-proton of the resin-bound C-terminal cysteine is susceptible to abstraction by the base (piperidine) used for Fmoc deprotection. This leads to the formation of a planar carbanion, which can be re-protonated from either face, resulting in epimerization.[1]

Troubleshooting & Prevention:

Mechanism of C-terminal Cysteine Racemization

start Fmoc-Cys(Trt)-Resin (L-configuration) proton_abstraction α-Proton Abstraction start->proton_abstraction piperidine Piperidine (Base) piperidine->proton_abstraction carbanion Planar Carbanion Intermediate proton_abstraction->carbanion reprotonation Reprotonation carbanion->reprotonation l_cys L-Cysteine reprotonation->l_cys Re-protonation from original face d_cys D-Cysteine (Epimer) reprotonation->d_cys Re-protonation from opposite face

Caption: The base-catalyzed racemization of C-terminal cysteine during Fmoc-SPPS.

Experimental Protocols:

  • Use of a Milder Base:

    • Reagent: Employ a less basic deprotection solution, such as 20% piperazine in DMF.[8]

    • Procedure: Substitute piperidine with piperazine for all deprotection steps when synthesizing peptides with C-terminal cysteine.

  • Addition of HOBt:

    • Reagent: Add 0.1 M HOBt to the 20% piperidine in DMF deprotection solution. The acidic nature of HOBt can help to quench the enolate intermediate and reduce the extent of racemization.[8]

    • Procedure: Prepare the deprotection solution with HOBt and use it for all deprotection cycles.

Quantitative Data on C-terminal Cysteine Racemization:

Peptide SequenceDeprotection BaseD-Cys Formation (%)Reference
Bz-Ser(tBu)-Cys(Trt)-NovaSynTGT20% Piperidine23[1]
Bz-Ser(tBu)-Cys(MBom)-OH20% Piperidine6[1]
Sensitive SequencePiperazine with 0.1M HOBtMinimal[8]
Issue 3: Diketopiperazine Formation

Symptom: Loss of the first two amino acids from the resin and the presence of a cyclic dipeptide in the cleavage cocktail. This is most common when Proline is in the first or second position.[4]

Cause: After the deprotection of the second amino acid, the free N-terminal amine can attack the ester linkage of the C-terminal amino acid to the resin, forming a stable six-membered diketopiperazine ring and cleaving the dipeptide from the resin.

Troubleshooting & Prevention:

Workflow for Preventing Diketopiperazine Formation

start Diketopiperazine Formation Risk check_sequence Analyze Dipeptide: Proline or other susceptible residues? start->check_sequence strategy Select Prevention Method check_sequence->strategy High-Risk Sequence resin_choice Use 2-Chlorotrityl Chloride Resin strategy->resin_choice Option 1 coupling_protocol Couple the third amino acid immediately after deprotection of the second strategy->coupling_protocol Option 2 synthesis Proceed with Synthesis resin_choice->synthesis coupling_protocol->synthesis analysis Analyze for Product Loss synthesis->analysis success Successful Synthesis analysis->success Minimal Loss failure Re-evaluate Strategy analysis->failure Significant Loss failure->strategy

Caption: A workflow for mitigating the risk of diketopiperazine formation.

Experimental Protocols:

  • Choice of Resin:

    • Resin: Utilize 2-chlorotrityl chloride resin. The steric bulk of the trityl group hinders the back-biting reaction that leads to diketopiperazine formation.[4]

    • Procedure: Start the synthesis on 2-chlorotrityl chloride resin, especially when the C-terminal dipeptide sequence is known to be problematic.

  • Modified Synthesis Cycle:

    • Procedure: After coupling the second amino acid and removing the Fmoc group, immediately proceed to the coupling of the third amino acid without any delay. This minimizes the time the free N-terminal amine of the dipeptide is available to initiate cyclization.

Issue 4: β-Elimination of C-terminal Cysteine

Symptom: Mass spectrometry of the crude product reveals a peak corresponding to the target peptide mass plus 51 Da.

Cause: The protected sulfhydryl group of a C-terminal cysteine can undergo base-catalyzed β-elimination to form a dehydroalanine intermediate. This reactive intermediate can then be attacked by piperidine from the deprotection solution, resulting in a 3-(1-piperidinyl)alanine adduct.[4]

Troubleshooting & Prevention:

Experimental Protocol:

  • Use of a Sterically Hindered Protecting Group:

    • Reagent: Employ the trityl (Trt) protecting group for the cysteine side chain. The bulkiness of the Trt group can help to minimize, though not completely eliminate, this side reaction.[4]

    • Procedure: Use Fmoc-Cys(Trt)-OH for the C-terminal cysteine residue in your synthesis.

  • Use of a Milder Base:

    • Reagent: As with racemization, using a milder base like 20% piperazine in DMF can reduce the incidence of β-elimination.

    • Procedure: Replace piperidine with piperazine for deprotection steps.

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection on Solid Support

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting incomplete Nα-Fmoc deprotection during solid-phase peptide synthesis (SPPS). The following question-and-answer format directly addresses common issues and provides detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc deprotection?

A1: The most common method for Fmoc removal involves treating the peptide-resin with a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).[1] A typical procedure includes two treatments: a brief initial treatment (1-2 minutes) followed by a longer one (5-10 minutes).[1]

Q2: What are the primary causes of incomplete Fmoc deprotection?

A2: Incomplete Fmoc deprotection is a frequent challenge in SPPS and can stem from several factors:

  • Peptide Aggregation: As the peptide chain grows, it can fold into secondary structures, such as β-sheets, or aggregate. This can physically obstruct the Fmoc group, making it inaccessible to the deprotection reagent. This phenomenon is dependent on the peptide sequence.[1][2][3]

  • Steric Hindrance: Bulky side-chain protecting groups located near the N-terminus can sterically hinder the piperidine molecule from reaching the Fmoc group.[1][2] β-branched amino acids like Valine (Val) and Isoleucine (Ile) are common examples.[2]

  • Poor Resin Swelling: Inadequate swelling of the solid support can restrict the diffusion of reagents to the growing peptide chain.[1][2]

  • Suboptimal Reagents or Protocols: Degraded piperidine solutions or insufficient reaction times can lead to reduced deprotection efficiency.[4]

Q3: How can I detect incomplete Fmoc deprotection?

A3: Several methods are available to detect and quantify the efficiency of Fmoc deprotection:

  • UV-Vis Spectrophotometry: This quantitative method monitors the deprotection reaction by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is released during Fmoc removal.[1][3] The adduct has a characteristic UV absorbance at approximately 301-312 nm.[3]

  • Qualitative Colorimetric Tests:

    • Kaiser Test (Ninhydrin Test): This is a widely used test to detect free primary amines. A positive result (blue or purple beads) indicates successful Fmoc removal, while a negative result (yellow or colorless beads) suggests incomplete deprotection.[3][4] Note that this test is not reliable for N-terminal proline residues.[3]

    • TNBS Test (2,4,6-trinitrobenzenesulfonic acid): This is another colorimetric assay for detecting primary amines.[3]

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection, follow this step-by-step guide to diagnose and resolve the issue.

Step 1: Verify Reagents and Standard Protocol

Before modifying your protocol, ensure that your reagents are not the source of the problem.

  • Check Piperidine Solution: Use a fresh solution of 20% piperidine in high-quality DMF. Older solutions can degrade and lose efficacy.

  • Review Protocol: Confirm that the standard deprotection times and reagent volumes were appropriate for your synthesis scale.[4]

Step 2: Address Potential Peptide Aggregation

For sequences prone to aggregation, consider the following modifications.

  • Change Solvent: Substitute DMF with N-methylpyrrolidone (NMP), which can improve solvation and disrupt secondary structures.[1]

  • Increase Deprotection Time: Extend the duration of the piperidine treatments (e.g., 2 x 15-30 minutes for difficult sequences).[2]

Step 3: Employ Stronger Base Conditions (for difficult sequences)

For persistently difficult deprotections, a stronger base may be necessary. Caution: These conditions can increase the risk of side reactions like aspartimide formation, especially in sequences containing aspartic acid.[1][5]

  • Use DBU: Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to your piperidine/DMF solution. DBU is a non-nucleophilic base that is often more effective than piperidine for sterically hindered or aggregated sequences.[3][5]

Summary of Deprotection Protocols

ProtocolReagent CompositionTreatment TimeEfficacy and Considerations
Standard 20% (v/v) Piperidine in DMF2 x 5-10 minGenerally effective for routine synthesis.[1]
Extended 20% (v/v) Piperidine in DMF2 x 10-15 minFor slow or slightly difficult deprotections.[1]
Alternative Solvent 20% (v/v) Piperidine in NMP2 x 5-10 minCan improve solvation and disrupt aggregation.[1]
Stronger Base 2% (v/v) DBU and 2% (v/v) Piperidine in DMF2 x 5-10 minFor difficult sequences; use with caution due to potential side reactions.[1]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[6]

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the reaction vessel, ensuring the resin is fully covered. Agitate for 2 minutes.[1]

  • Drain: Drain the deprotection solution.[1]

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-10 minutes.[1]

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene adduct.[1]

Protocol 2: UV-Vis Monitoring of Fmoc Deprotection

  • Collect the filtrate from each deprotection step.

  • Dilute an aliquot of the filtrate with a known volume of DMF.

  • Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.[7]

  • The deprotection efficiency can be calculated as a percentage of the theoretical resin loading.[7]

Protocol 3: Kaiser Test (Ninhydrin Test)

  • Sample Preparation: Take a small sample of the peptide-resin (a few beads) and place it in a small test tube.

  • Add Reagents: Add 2-3 drops of each of the following three solutions:

    • Solution 1: 5 g ninhydrin in 100 ml ethanol.

    • Solution 2: 80 g phenol in 20 ml ethanol.

    • Solution 3: 2 ml of 0.001 M aqueous KCN in 98 ml pyridine.[8]

  • Heat: Heat the test tube at 100°C for 5 minutes.[4]

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).[4]

    • Yellow/Brown/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).[4]

Visual Guides

Troubleshooting_Workflow start Incomplete Fmoc Deprotection Suspected check_reagents Step 1: Verify Reagents - Fresh 20% Piperidine/DMF? - Correct Protocol Times? start->check_reagents kaiser_test Perform Kaiser Test check_reagents->kaiser_test test_positive Test Positive (Blue) Deprotection Likely Complete kaiser_test->test_positive Yes test_negative Test Negative (Yellow) Incomplete Deprotection Confirmed kaiser_test->test_negative No address_aggregation Step 2: Address Aggregation - Switch to NMP solvent? - Extend deprotection time? test_negative->address_aggregation retry_deprotection Retry Deprotection address_aggregation->retry_deprotection kaiser_test2 Perform Kaiser Test retry_deprotection->kaiser_test2 test2_positive Test Positive (Blue) Issue Resolved kaiser_test2->test2_positive Yes test2_negative Test Negative (Yellow) Problem Persists kaiser_test2->test2_negative No stronger_base Step 3: Use Stronger Base - Add 1-2% DBU? - Caution: Aspartimide risk test2_negative->stronger_base final_deprotection Perform Deprotection with DBU stronger_base->final_deprotection final_wash Thoroughly Wash Resin final_deprotection->final_wash

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Piperidine Piperidine (Base) Proton_Abstraction Proton Abstraction Adduct_Formation Adduct Formation Dibenzofulvene Dibenzofulvene Intermediate->Dibenzofulvene β-Elimination Free_Amine H2N-Peptide-Resin Intermediate->Free_Amine Beta_Elimination β-Elimination Adduct Dibenzofulvene-Piperidine Adduct (UV Active) Dibenzofulvene->Adduct + Piperidine

Caption: The mechanism of Fmoc deprotection by piperidine.

References

Technical Support Center: Fmoc Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues leading to low peptide yields, with a specific focus on syntheses utilizing Fmoc-Cpg-OH (Controlled Pore Glass) resin.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in SPPS?

Low peptide yield in SPPS can arise from several factors throughout the synthesis process. The most frequent culprits include:

  • Incomplete Fmoc Deprotection: The failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain is a primary cause of truncated sequences. This can be due to degraded piperidine, insufficient deprotection time, or peptide aggregation.[1][2][3]

  • Poor Coupling Efficiency: An incomplete reaction between the activated amino acid and the free N-terminus of the peptide-resin leads to deletion sequences. This is often a challenge with sterically hindered amino acids or "difficult" sequences.[1][4]

  • Peptide Aggregation: Inter- and intra-chain hydrogen bonding can cause the peptide to aggregate on the resin, making reactive sites inaccessible to both deprotection and coupling reagents.[5][6][7][8][9] This is a major reason for failure when synthesizing long or hydrophobic peptides.[1]

  • Resin and Linker Issues: Problems such as suboptimal resin loading, poor resin swelling, or instability of the linker under reaction conditions can significantly decrease the final yield.[1]

  • Suboptimal Cleavage and Side-Chain Deprotection: Incomplete cleavage from the resin or failure to remove all side-chain protecting groups will result in low recovery of the target peptide.[10]

Q2: How can I identify the specific cause of my low yield?

Pinpointing the root cause of low yield typically involves a combination of in-process monitoring and final product analysis.

  • Real-time Monitoring: Many automated synthesizers facilitate real-time UV monitoring of the Fmoc deprotection step. The release of the DBF-piperidine adduct, which has a characteristic UV absorbance, allows for the tracking of the reaction's progress.[3]

  • Colorimetric Tests: Qualitative tests performed on a few resin beads can indicate the completeness of a reaction. The Kaiser test (for primary amines) or the TNBS test are commonly used to check for the completeness of the coupling reaction.[1][3] A positive result (e.g., a blue color for the Kaiser test) signifies the presence of free amines and thus an incomplete coupling.[1]

  • Mass Spectrometry (MS) Analysis of Crude Product: Analyzing the crude peptide by MS is the most direct method to identify the nature of impurities. The presence of sequences with molecular weights lower than the target peptide suggests truncation or deletion events.[1]

  • HPLC Analysis of Crude Product: High-Performance Liquid Chromatography (HPLC) of the crude product can reveal the sample's complexity. A low-purity profile with multiple peaks indicates that side reactions or incomplete steps have occurred during the synthesis.[1]

Q3: What defines a "difficult sequence" and how does it impact yield?

A "difficult sequence" is a peptide chain prone to forming stable secondary structures, such as β-sheets, on the resin, which leads to aggregation.[1][6][7] This aggregation blocks reagents from accessing the growing peptide chain, causing incomplete deprotection and coupling reactions, and ultimately, low yields of the desired peptide.[1][9] Sequences rich in hydrophobic amino acids (e.g., Val, Ile, Leu, Phe) or β-branched amino acids are often categorized as difficult.[1]

Troubleshooting Guides

Issue 1: Incomplete Fmoc-Deprotection

Symptoms:

  • Low yield of the final product.

  • Mass spectrometry analysis reveals significant amounts of truncated peptide sequences.

  • A negative colorimetric test (e.g., Kaiser test) after the deprotection step, indicating a lack of free primary amines.[3]

CauseRecommended Solution
Degraded Deprotection Reagent Use a fresh, high-quality solution of 20% piperidine in DMF.[1][11] Piperidine can degrade over time.
Insufficient Deprotection Time Increase the deprotection time or perform a second deprotection step. For difficult sequences, consider extending the time to 30 minutes or longer.[12]
Peptide Aggregation See the "Peptide Aggregation" section below for strategies to disrupt secondary structures.
Inefficient Reagent For very difficult sequences, consider using a stronger base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). A cocktail of 2% DBU and 5% piperazine in NMP can be more effective.[12][13]
Issue 2: Poor Coupling Efficiency

Symptoms:

  • Low yield of the final product.

  • Mass spectrometry analysis shows significant deletion sequences (missing one or more amino acids).

  • A positive colorimetric test (e.g., Kaiser test) after the coupling step.[1]

CauseRecommended Solution
Steric Hindrance For sterically hindered amino acids (e.g., Val, Ile), perform a "double coupling" by repeating the coupling step with fresh reagents.[4] Also, ensure sufficient activation time for the amino acid before adding it to the resin.[4]
Low Quality or Degraded Reagents Ensure all amino acids and coupling reagents (e.g., HBTU, HATU) are fresh and have high purity.[1][4]
Peptide Aggregation See the "Peptide Aggregation" section below.
Suboptimal Reagent Concentration Increasing the concentration of the amino acid solution can improve coupling efficiency, especially for longer peptides.[14]
Issue 3: Peptide Aggregation

Symptoms:

  • Shrinking of the resin matrix.[8][9]

  • Slow or incomplete coupling and deprotection reactions.[9]

  • In continuous flow systems, a flattening and broadening of the Fmoc-deprotection UV profile is observed.[5][8]

StrategyRecommended Action
Solvent Exchange Switch the primary solvent from DMF to N-methylpyrrolidone (NMP) or Dimethyl Sulfoxide (DMSO), which are better at solvating aggregating sequences.[5][15]
Chaotropic Salts Before a difficult coupling step, wash the resin with a solution of a chaotropic salt (e.g., 0.8 M NaClO₄ or LiCl in DMF) to disrupt secondary structures. Ensure to wash thoroughly with DMF afterward to remove the salt.[9]
Elevated Temperature Increasing the reaction temperature, for example by using a microwave peptide synthesizer, can help disrupt aggregation and speed up reaction kinetics.[9][12]
Backbone Modifications For predictable difficult sequences, incorporate pseudoproline dipeptides or Dmb-dipeptides to disrupt the formation of secondary structures.[8]
Issue 4: Incomplete Cleavage from CPG Resin

Symptoms:

  • Low recovery of peptide after the cleavage and precipitation steps.

  • Re-cleaving the resin yields additional product.[16]

CauseRecommended Solution
Insufficient Cleavage Time Extend the cleavage time. For long peptides or those with less acid-labile protecting groups (e.g., Arg(Pmc/Pbf)), cleavage times of up to 4 hours or more may be necessary.[10]
Inappropriate Cleavage Cocktail Ensure the cleavage cocktail contains the appropriate scavengers for the amino acids in your sequence (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT)).[1][10] For most peptides, a cocktail of TFA/TIS/water (95:2.5:2.5) is effective.[10]
Poor Reagent Quality Use fresh, high-quality TFA and scavengers for the cleavage cocktail.[16][17]
Precipitation Issues If the peptide does not precipitate well in cold ether, try reducing the TFA volume under a stream of nitrogen before adding the ether.[16]

Experimental Protocols

Protocol 1: Kaiser Test (for Primary Amines)

This test is used to detect free primary amines, indicating either successful deprotection or incomplete coupling.

Reagents:

  • Solution A: 5 g Ninhydrin in 100 mL ethanol.

  • Solution B: 80 g Phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (approx. 5-10 mg) in a small test tube.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each solution (A, B, and C) to the resin.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue/Purple: Indicates the presence of free primary amines (successful deprotection or failed coupling).[1]

  • Yellow/Colorless: Indicates the absence of free primary amines (incomplete deprotection or successful coupling).

Protocol 2: Test Cleavage from Resin

A small-scale test cleavage can assess the synthesis progress and quality without consuming all the material.[1]

Procedure:

  • Withdraw a small, known amount of dried peptide-resin (e.g., 5-10 mg) from the main synthesis vessel.

  • Place the resin in a microcentrifuge tube.

  • Add a small volume of the appropriate cleavage cocktail (e.g., 200 µL of TFA with scavengers).

  • Allow the cleavage to proceed for the recommended time (typically 1-3 hours).

  • Precipitate the peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Analyze the peptide by HPLC and Mass Spectrometry to check for purity and the correct mass.

Visualizations

SPPS_Workflow Start Fmoc-AA-CPG Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Cycle Repeat Cycle (n-1 times) Wash2->Cycle Check Completion (e.g., Kaiser Test) Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection After Last AA Cycle->Deprotection Cleavage Cleavage from Resin & Side-chain Deprotection (TFA + Scavengers) Final_Deprotection->Cleavage End Crude Peptide Cleavage->End

Caption: Standard workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Troubleshooting_Low_Yield Problem Low Peptide Yield Analysis Analyze Crude Product (HPLC, Mass Spec) Problem->Analysis Truncation Major peaks are Truncated Sequences Analysis->Truncation Deletion Major peaks are Deletion Sequences Analysis->Deletion Complex Complex mixture, low purity Analysis->Complex Cause1 Cause: Incomplete Deprotection Truncation->Cause1 Cause2 Cause: Poor Coupling Deletion->Cause2 Cause3 Cause: Peptide Aggregation Complex->Cause3 Cause3->Cause1 Cause3->Cause2

Caption: Decision tree for troubleshooting the root cause of low peptide yield.

References

Technical Support Center: Diketopiperazine (DKP) Formation

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting Diketopiperazine Formation for Peptides with C-terminal Cyclopropylglycine (Cpg)

This guide is intended for researchers, scientists, and drug development professionals encountering challenges with diketopiperazine (DKP) formation during solid-phase peptide synthesis (SPPS), particularly when dealing with peptides containing a C-terminal Cyclopropylglycine (Cpg) residue.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a problem in peptide synthesis?

A1: Diketopiperazine (DKP) formation is a common side reaction in SPPS where the N-terminal amine of a resin-bound dipeptide attacks the ester linkage connecting the peptide to the resin. This results in the formation of a stable six-membered cyclic dipeptide (a diketopiperazine), which is cleaved from the resin.[1] This is problematic for two main reasons:

  • Yield Reduction: The formation and cleavage of the DKP leads to a significant loss of the desired peptide, lowering the overall synthesis yield.[1]

  • Deletion Impurities: The newly exposed hydroxyl groups on the resin can become sites for the coupling of the third amino acid, leading to the synthesis of (n-2) deletion peptide impurities, which can be difficult to separate during purification.[1]

Q2: Are peptides with a C-terminal Cyclopropylglycine (Cpg) particularly susceptible to DKP formation?

A2: While proline is the most notorious residue for inducing DKP formation, the susceptibility of other amino acids is influenced by sterics and conformational flexibility.[2][3][4] The rigid, cyclic nature of Cpg, similar to proline, can orient the peptide backbone in a conformation that favors the intramolecular cyclization required for DKP formation. The rate of DKP formation is highly sequence-dependent, and bulky side chains at the N-terminus of the dipeptide can also influence the rate.[5][6] Therefore, a dipeptide sequence ending in Cpg should be considered at high risk for this side reaction.

Q3: How can I detect DKP formation in my synthesis?

A3: DKP formation can be detected by analyzing the crude peptide product after cleavage from the resin. The primary method is Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8] You will typically observe:

  • A peak corresponding to the mass of the cyclic dipeptide (e.g., cyclo(Xaa-Cpg)).

  • A significantly lower than expected yield of the full-length peptide.

  • Potentially, a peak corresponding to the (n-2) deletion sequence. Quantification can be achieved by comparing the peak areas in the HPLC chromatogram.[9]

Q4: What are the key process parameters that influence DKP formation?

A4: Several factors during SPPS can accelerate DKP formation:

  • Fmoc-Deprotection Conditions: The basic conditions used for Fmoc group removal, typically 20% piperidine in DMF, are a primary driver of DKP formation.[10][11] The reaction is catalyzed by the base.[12]

  • Resin Type: Resins with more acid-labile linkers, like 2-chlorotrityl chloride (2-CTC) resin, are generally preferred to suppress DKP formation compared to more standard linkers like Wang resin.[9] The ester linkage in Wang resin is more susceptible to nucleophilic attack.[1]

  • Temperature: Higher temperatures can increase the rate of the cyclization reaction.[7][13]

  • Hold Times: Extended hold times after Fmoc-deprotection, when the N-terminal amine is free, can increase the extent of DKP formation.[10][13][14]

Troubleshooting Guide

This section provides specific solutions to common problems encountered due to DKP formation with C-terminal Cpg.

Problem EncounteredProbable CauseRecommended Solution(s)
Low yield of full-length peptide; Major peak in LC-MS corresponds to cyclo(Xaa-Cpg). High rate of DKP formation during the Fmoc deprotection of the second amino acid (Xaa).1. Modify Deprotection Conditions: Switch from the standard 20% piperidine/DMF to a less basic or optimized cocktail, such as 2% DBU/5% piperazine in NMP.[11][15] 2. Reduce Deprotection Time: Minimize the exposure time to the basic deprotection solution.
Significant (n-2) deletion impurity observed in crude product. DKP cleavage from the resin exposed reactive sites, leading to subsequent coupling of the third amino acid.1. Use 2-Chlorotrityl (2-CTC) Resin: This resin is more sterically hindered and less prone to DKP-related cleavage.[11] 2. In Situ Coupling: Immediately after Fmoc deprotection and washing, proceed with the coupling of the third amino acid without any delay. This minimizes the time the free N-terminal amine is available to initiate cyclization.[16]
Yield is consistently low, but no major DKP or deletion peaks are seen. "Traceless" DKP formation may be occurring, where the DKP is formed and washed away during synthesis, leaving no trace in the final crude product except for the low yield.[15]1. Change Protecting Group Strategy: For the second amino acid, use a Boc-protected amino acid instead of Fmoc. This avoids the basic deprotection step that catalyzes DKP formation. 2. Dipeptide Coupling: Synthesize the Fmoc-Xaa-Cpg-OH dipeptide in solution and then couple it to the resin. This bypasses the vulnerable dipeptidyl-resin stage entirely.[11]

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS (Prone to DKP Formation)
  • Resin Preparation: Swell 1g of Wang resin (1.0 mmol/g) in dimethylformamide (DMF) for 1 hour.

  • First Amino Acid Coupling (Cpg): Couple Fmoc-Cpg-OH (3 eq.) to the resin using a standard coupling agent like HBTU/DIPEA in DMF for 2 hours.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).[9]

  • Washing: Wash the resin with DMF (5x).

  • Second Amino Acid Coupling (Xaa): Couple Fmoc-Xaa-OH (3 eq.) as in step 2.

  • Fmoc Deprotection (Critical Step): Repeat step 4. It is at this stage, after the N-terminal amine of Xaa is deprotected, that DKP formation is most likely to occur.

  • Cleavage & Analysis: Cleave a small sample of the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) and analyze by HPLC-MS.

Protocol 2: Optimized SPPS to Minimize DKP Formation
  • Resin Selection: Start with 1g of 2-chlorotrityl chloride (2-CTC) resin. Swell in DCM.

  • First Amino Acid Loading (Cpg): Dissolve this compound (1.5 eq.) and DIPEA (4 eq.) in DCM. Add to the resin and shake for 2 hours. Quench any remaining active sites with methanol.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Fmoc Deprotection (Standard): Treat the resin with 20% piperidine in DMF (1 x 5 min, then 1 x 15 min).

  • Washing: Wash the resin with DMF (5x).

  • Second Amino Acid Coupling (Xaa): Couple Fmoc-Xaa-OH (3 eq.) as per standard methods.

  • Fmoc Deprotection (Optimized): Prepare a solution of 2% DBU and 5% piperazine in N-methyl-2-pyrrolidone (NMP) .[11] Treat the resin with this solution (1 x 5 min, then 1 x 10 min).[9]

  • Washing: Wash the resin thoroughly with NMP (5x) immediately after deprotection.

  • Immediate Coupling: Proceed without delay to the coupling of the third amino acid.

  • Cleavage & Analysis: Cleave and analyze as in Protocol 1. Compare the ratio of the desired peptide to DKP byproduct. A significant reduction in DKP should be observed.

Quantitative Data Summary

The choice of deprotection agent can dramatically impact the extent of DKP formation. The following table summarizes representative data on DKP formation under different Fmoc-removal conditions for a susceptible dipeptide sequence.

Deprotection ConditionSolventDKP Formation (%)Reference
20% piperidineDMF13.8%[11]
5% piperidineDMF12.2%[11]
5% piperazineDMF< 4.0%[11]
5% piperazineNMP< 4.0%[11]
2% DBU / 5% piperazine NMP Significantly Reduced [11]

Data adapted for a representative high-risk sequence. Actual percentages will vary based on the specific Xaa-Cpg sequence.

Visualizations

Mechanism of Diketopiperazine Formation

The following diagram illustrates the chemical mechanism responsible for DKP formation on a solid support.

DKP_Formation cluster_resin Solid Support Resin cluster_cleaved Cleaved Products Resin Resin Dipeptide H₂N-Xaa-CO-NH-Cpg-CO-O-Resin (Deprotected Dipeptidyl Resin) TransitionState Intramolecular Nucleophilic Attack Dipeptide->TransitionState Base Catalysis (e.g., Piperidine) DKP Cyclo(Xaa-Cpg) (Diketopiperazine) TransitionState->DKP Cleavage ResinOH HO-Resin (Free Resin Site) TransitionState->ResinOH Release

Caption: Mechanism of base-catalyzed diketopiperazine (DKP) formation.

Troubleshooting Workflow

Use this flowchart to diagnose and address issues related to DKP formation.

Troubleshooting_Workflow cluster_solutions Solutions Start Low crude peptide yield after synthesis of >2 amino acids? CheckLCMS Analyze crude product by LC-MS. See major peak for cyclo(Xaa-Cpg)? Start->CheckLCMS DKP_Confirmed Problem: DKP Formation CheckLCMS->DKP_Confirmed Yes NoDKP Problem: Other issue (e.g., coupling failure, instability). Re-evaluate synthesis parameters. CheckLCMS->NoDKP No Sol1 Use optimized deprotection: 2% DBU / 5% piperazine in NMP DKP_Confirmed->Sol1 Sol2 Switch to 2-CTC resin DKP_Confirmed->Sol2 Sol3 Use Boc-Xaa-OH for 2nd residue DKP_Confirmed->Sol3 Sol4 Couple pre-synthesized Fmoc-Xaa-Cpg-OH dipeptide DKP_Confirmed->Sol4

Caption: A logical workflow for troubleshooting low peptide yields.

Optimized Experimental Workflow

This diagram outlines the key steps in the recommended protocol for minimizing DKP formation.

Experimental_Workflow Start Start: 2-CTC Resin LoadCpg 1. Load this compound Start->LoadCpg Deprot1 2. Deprotect with 20% Piperidine/DMF LoadCpg->Deprot1 CoupleXaa 3. Couple Fmoc-Xaa-OH Deprot1->CoupleXaa Deprot2 4. Optimized Deprotection (2% DBU / 5% Piperazine / NMP) CoupleXaa->Deprot2 Wash 5. Wash Thoroughly with NMP Deprot2->Wash CoupleNext 6. Immediately Couple 3rd Amino Acid Wash->CoupleNext Continue 7. Continue Synthesis CoupleNext->Continue

References

Troubleshooting low purity of cleaved peptides from Fmoc-Cpg-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the solid-phase synthesis of peptides using Fmoc-Cpg-OH, focusing on the low purity of cleaved peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low purity in cleaved peptides after Fmoc-SPPS?

Low purity in crude peptides is often a result of cumulative errors during the synthesis. The primary causes include:

  • Incomplete Fmoc Deprotection: Failure to completely remove the Fmoc group from the N-terminus of the growing peptide chain leads to the formation of deletion sequences, which are peptides missing one or more amino acids.[1][2][3]

  • Inefficient Amino Acid Coupling: Incomplete coupling reactions result in truncated sequences. This is particularly common for sterically hindered amino acids or sequences prone to aggregation.[3][4][5]

  • Side Reactions During Synthesis: Undesirable chemical modifications can occur throughout the synthesis process. Common side reactions include aspartimide formation, diketopiperazine formation, and racemization.[6][7][8]

  • Side Reactions During Final Cleavage: The final cleavage and deprotection step can introduce impurities if not optimized. Issues include the incomplete removal of side-chain protecting groups and modification of sensitive amino acids like methionine and tryptophan.[9][10]

  • Peptide Aggregation: The formation of secondary structures, such as β-sheets, can physically block reagents from accessing the reactive sites on the peptide-resin, leading to incomplete deprotection and coupling.[4][11][12]

Q2: How can I detect impurities in my crude peptide?

The most effective methods for analyzing your crude peptide and identifying impurities are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of a crude peptide mixture.[13][14] A chromatogram with multiple peaks indicates the presence of impurities.

  • Mass Spectrometry (MS): Analyzing the crude product by MS is essential for identifying the nature of the impurities.[3] You can detect deletion sequences (lower molecular weight), peptides with remaining protecting groups (higher molecular weight), and other modifications.

Q3: What is peptide aggregation and how does it affect my synthesis?

Peptide aggregation occurs when growing peptide chains on the solid support interact with each other to form stable secondary structures, most commonly β-sheets.[12] This aggregation can cause the resin to shrink and can physically hinder the access of reagents to the reactive sites of the peptide.[4][5] The consequences of aggregation include incomplete deprotection and coupling, leading to a significant decrease in the yield of the target peptide and an increase in deletion and truncated sequences.

Troubleshooting Guides

Issue 1: Incomplete Fmoc Deprotection

Symptom: Your HPLC analysis of the crude peptide shows a significant number of deletion sequences (peaks with lower mass than the target peptide).

Root Causes & Solutions:

CauseRecommended Solution
Peptide Aggregation 1. Modify Synthesis Protocol: Use a "difficult sequence" protocol, which may involve elevated temperatures or longer reaction times.[12] 2. Chaotropic Agents: Add chaotropic salts (e.g., LiCl) to the coupling and deprotection solutions to disrupt secondary structures. 3. Alternative Solvents: Replace DMF with a more effective dissociating solvent like Dimethyl Sulfoxide (DMSO) for deprotection and coupling reactions.[15] 4. Incorporate "Structure-Breaking" Residues: For known difficult sequences, strategically introduce pseudoproline or Dmb dipeptides to disrupt β-sheet formation.
Suboptimal Reagents 1. Fresh Deprotection Solution: Ensure the piperidine solution is fresh. Piperidine can degrade over time, reducing its effectiveness.[1] Use a 20% piperidine in DMF solution.[16] 2. Stronger Base: For particularly difficult sequences, consider adding 1-2% of a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to the piperidine solution.[1][7]
Insufficient Reaction Time 1. Extend Deprotection Time: Increase the deprotection time from the standard 15-30 minutes to 1-2 hours for problematic steps.[16] 2. UV Monitoring: If your synthesizer is equipped with a UV detector, monitor the release of the Fmoc-piperidine adduct to ensure the deprotection reaction has gone to completion.[2]
Poor Resin Swelling 1. Proper Swelling: Ensure the resin is fully swelled in a suitable solvent like DMF or DCM before the first coupling reaction.[1][16]

Below is a workflow for troubleshooting incomplete Fmoc deprotection.

G cluster_0 Troubleshooting Incomplete Fmoc Deprotection Start Low Purity: Deletion Peptides Detected Check_Reagents Verify Freshness of Deprotection Reagents Start->Check_Reagents Extend_Time Extend Deprotection Time (e.g., to 1-2 hours) Check_Reagents->Extend_Time Reagents OK Reanalyze Re-synthesize and Analyze Crude Peptide Check_Reagents->Reanalyze Reagents Degraded UV_Monitor Monitor Deprotection by UV Spectroscopy Extend_Time->UV_Monitor Aggregation Suspect Peptide Aggregation UV_Monitor->Aggregation Still Incomplete UV_Monitor->Reanalyze Deprotection Complete Modify_Protocol Implement 'Difficult Sequence' Protocol: - Use DMSO as solvent - Add Chaotropic Agents - Incorporate Pseudoproline/Dmb Aggregation->Modify_Protocol Modify_Protocol->Reanalyze

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Issue 2: Side Reactions During Final Cleavage and Deprotection

Symptom: Your MS analysis shows peaks corresponding to the target peptide with unexpected mass additions (e.g., +16 for oxidation) or the retention of side-chain protecting groups.

Root Causes & Solutions:

The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with a strong acid like Trifluoroacetic Acid (TFA).[10][17] During this process, reactive carbocations are generated, which can cause side reactions with sensitive amino acids.[7] The choice of scavengers in the cleavage cocktail is critical to prevent these modifications.[18]

Cleavage Cocktail Recommendations for Sensitive Residues:

Sensitive Residue(s)Recommended Scavenger(s)Common Cleavage Cocktail (TFA as base)Potential Side Reaction
Methionine (Met) Thioanisole, 1,2-ethanedithiol (EDT), Ethyl methyl sulfide (EMS)Reagent K: TFA/Water/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Oxidation to Met(O) (sulfoxide), S-alkylation.[9][19]
Tryptophan (Trp) Triisopropylsilane (TIS), EDT, Dithiothreitol (DTT)TFA/TIS/Water (95:2.5:2.5) or TFA/EDT/Water (95:2.5:2.5)Oxidation, Alkylation by protecting groups (e.g., t-butylation).[10]
Cysteine (Cys) EDT, DTTTFA/EDT/Water (95:2.5:2.5)Reattachment of protecting groups.
Arginine (Arg) TIS, WaterTFA/TIS/Water (95:2.5:2.5)Incomplete deprotection of Pbf, Pmc, or Mtr groups.

General Troubleshooting for Cleavage:

  • Incomplete Deprotection of Side Chains: For long peptides or those containing multiple Arg(Pbf/Pmc) residues, extend the cleavage time to 4-6 hours. If deprotection is still incomplete, precipitate the peptide and repeat the cleavage with a fresh cocktail.

  • Oxidation: To minimize oxidation of Met and Trp, ensure all solvents are degassed, use peroxide-free ether for precipitation, and perform the cleavage under a nitrogen atmosphere.[19]

  • Test Cleavage: Before committing the entire batch of resin, perform a small-scale test cleavage on 2-5 mg of resin to analyze the crude product and optimize the cleavage conditions.[3]

The logical relationship for selecting a cleavage cocktail is illustrated below.

G cluster_1 Cleavage Cocktail Selection Logic Start Peptide Sequence Analysis Has_Trp_Met_Cys Contains Trp, Met, or Cys? Start->Has_Trp_Met_Cys Has_Arg Contains Arg(Pbf/Pmc)? Has_Trp_Met_Cys->Has_Arg No Scavenger_Cocktail Use Scavenger-Rich Cocktail: e.g., Reagent K or TFA/EDT/TIS/Water Has_Trp_Met_Cys->Scavenger_Cocktail Yes Standard_Cocktail Use Standard Cocktail: TFA/TIS/Water (95:2.5:2.5) Has_Arg->Standard_Cocktail No Extended_Time Consider Extended Cleavage Time (4-6 hours) Has_Arg->Extended_Time Yes Final_Cleavage Perform Final Cleavage Standard_Cocktail->Final_Cleavage Scavenger_Cocktail->Final_Cleavage Extended_Time->Final_Cleavage

Caption: Decision tree for selecting an appropriate cleavage cocktail.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Resin Washing: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous coupling step.

  • Deprotection: Add the deprotection solution (20% piperidine in DMF) to the reaction vessel, ensuring the resin is completely submerged.

  • Agitation: Gently agitate the mixture at room temperature for 20 minutes.

  • Drain: Remove the deprotection solution by filtration.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-piperidine adduct. The resin is now ready for the next amino acid coupling step.[1]

Protocol 2: Test Cleavage from Resin
  • Sample Preparation: Withdraw a small amount of dried peptide-resin (e.g., 2-5 mg) and place it in a microcentrifuge tube.

  • Cleavage: Add a small volume of the appropriate cleavage cocktail (e.g., 100-200 µL of TFA with scavengers) to the tube.

  • Reaction: Allow the cleavage to proceed at room temperature for 2-3 hours with occasional mixing.

  • Precipitation: Filter the cleavage mixture into a new tube containing cold diethyl ether (approximately 10 times the volume of the TFA filtrate). A white precipitate of the peptide should form.

  • Isolation: Centrifuge the suspension to pellet the peptide, carefully decant the ether, and allow the peptide pellet to air dry.

  • Analysis: Re-dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water) for analysis by HPLC and MS.[3]

Protocol 3: Crude Peptide Purification by RP-HPLC
  • Sample Preparation: Dissolve the crude peptide in the minimum amount of a suitable solvent. The sample solvent should ideally match the initial mobile phase conditions to ensure good peak shape.

  • Column Equilibration: Equilibrate the C18 RP-HPLC column with the starting mobile phase (e.g., 95% Water/0.1% TFA, 5% Acetonitrile/0.1% TFA) until a stable baseline is achieved.

  • Injection and Gradient: Inject the sample and begin a shallow gradient elution. A typical gradient for peptide purification might increase the acetonitrile concentration by 1% per minute.[14]

  • Fraction Collection: Collect fractions corresponding to the major peaks in the chromatogram.

  • Analysis: Analyze the collected fractions by MS to identify the fraction containing the target peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.

References

Impact of scavenger choice on peptide cleavage from Fmoc-Cpg-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of scavenger choice on peptide cleavage from Fmoc-Cpg-OH solid support.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of scavengers during peptide cleavage from the solid support?

A1: During cleavage with strong acids like trifluoroacetic acid (TFA), protecting groups from amino acid side chains are removed, generating reactive cationic species (e.g., tert-butyl cations).[1][2][3] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" these reactive species, preventing them from causing unwanted side reactions with sensitive amino acid residues in the peptide chain.[2]

Q2: What are the most common side reactions that can occur during cleavage without appropriate scavengers?

A2: Common side reactions include the alkylation of sensitive amino acid residues. For instance, tryptophan's indole ring and methionine's thioether can be alkylated.[1][4] Cysteine residues are particularly susceptible to S-tert-butylation.[5] Furthermore, oxidation of sensitive residues can also occur.[6]

Q3: How do I choose the right scavenger cocktail for my peptide?

A3: The choice of scavenger cocktail depends on the amino acid composition of your peptide, especially the presence of sensitive residues.[7][8] A commonly used general-purpose cocktail is Reagent K.[9][10] However, for peptides containing specific sensitive residues, tailored cocktails are recommended. For example, peptides rich in cysteine may benefit from cocktails containing dithiothreitol (DTT) to prevent oxidation.[5][6]

Q4: Can the choice of scavenger affect the integrity of non-standard amino acids or modifications?

A4: Yes, the cleavage cocktail can impact modified amino acids. For example, some thio-scavengers can reduce azide groups, which are often used in "click chemistry".[11][12] It is crucial to consider the chemical nature of any modifications when selecting a scavenger cocktail.

Q5: What is a good starting point for a standard cleavage protocol?

A5: A widely used and effective cleavage cocktail for many peptides is a mixture of TFA, triisopropylsilane (TIS), and water in a ratio of 95:2.5:2.5 (v/v/v).[10] TIS is an efficient scavenger for tert-butyl cations, and water helps to hydrolyze the peptide from the resin. This cocktail is often sufficient for peptides without highly sensitive residues.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low peptide yield after cleavage and precipitation. Incomplete cleavage from the resin.- Increase the cleavage time (e.g., from 2 hours to 4 hours).[13] - Ensure fresh, high-quality TFA is used.[7] - Re-cleave the resin with a fresh cocktail.[13]
Presence of unexpected higher molecular weight species in mass spectrometry. - Aggregation or oligomerization of the peptide, often due to disulfide bond formation between cysteine residues.[7] - Incomplete removal of protecting groups.- Add a reducing agent like DTT or 1,2-ethanedithiol (EDT) to the cleavage cocktail to keep cysteines in their reduced form.[6] - Increase the cleavage time or the concentration of scavengers to ensure complete deprotection.
Mass spectrometry shows a +56 Da adduct on cysteine-containing peptides. S-tert-butylation of the cysteine thiol group by tert-butyl cations generated during deprotection.[5]- Use a scavenger cocktail specifically designed to mitigate this, such as one containing DTT, 1,4-benzenedimethanethiol (1,4-BDMT), or a combination of thioanisole and dimethyl sulfide (DMS).[5][14]
Modification of tryptophan or methionine residues. Alkylation of the indole ring (Trp) or thioether (Met) by carbocations.[1][4]- Include scavengers like TIS, EDT, or thioanisole in the cleavage cocktail.[10] For peptides with multiple sensitive residues, a more complex cocktail like Reagent K may be necessary.[9]
Reduction of an azide-containing amino acid to an amine. The presence of certain thiol-based scavengers, particularly 1,2-ethanedithiol (EDT), can lead to the reduction of azides.[11][12]- Use a scavenger cocktail that does not contain strong reducing thiols. Dithiothreitol (DTT) has been shown to be a better choice than EDT for preserving the azide group.[11] Alternatively, a TFA/m-cresol mixture can be used.[11]

Quantitative Data Summary

Table 1: Effect of Scavenger Choice on the Reduction of Cysteine S-tert-butylation

Scavenger Cocktail Composition (TFA/TIS/H₂O/Scavenger; 90:2.5:2.5:5)% Area of S-tert-butylated Peptide (by HPLC)
No additional scavengerHigh
Dithiothreitol (DTT)Reduced
1,4-Benzenedimethanethiol (1,4-BDMT)Reduced
Thioanisole + Dimethyl Sulfide (DMS) + 1% DTTSignificantly Reduced
Data synthesized from findings presented in Organic Process Research & Development.[5]

Table 2: Stability of Various Thiol Scavengers in TFA

Thiol ScavengerRelative Stability in TFA/TIS/H₂O (95:3:2)
1,4-Benzenedimethanethiol (1,4-BDMT)Most Stable
1,2-Benzenedimethanethiol (1,2-BDMT)Stable
Dithiothreitol (DTT)Moderately Stable
1,3-Dithio-2-ol (DODT)Least Stable
Data based on stability studies reported by Polypeptide Group.[14]

Experimental Protocols

Protocol 1: Standard Peptide Cleavage from this compound

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum for at least 1 hour.[7]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of Trifluoroacetic Acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[9]

  • Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized depending on the peptide sequence.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[7]

  • Peptide Isolation: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 2: Cleavage of Cysteine-Containing Peptides to Minimize S-tert-butylation

  • Resin Preparation: Follow step 1 from the standard protocol.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/TIS/Water/Dithiothreitol (DTT) (e.g., 90:2.5:2.5:5, v/v/w).[5]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin.

  • Incubation: Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation: Follow steps 5-7 from the standard protocol.

Visualizations

Cleavage_Workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage & Deprotection cluster_isolation Peptide Isolation Peptide_Resin Fmoc-Peptide-Cpg-OH Reaction Cleavage Reaction (2-4h, RT) Peptide_Resin->Reaction Cleavage_Cocktail TFA + Scavengers Cleavage_Cocktail->Reaction Precipitation Precipitation (Cold Ether) Reaction->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Drying Drying Centrifugation->Drying Crude_Peptide Crude Peptide Drying->Crude_Peptide

Caption: General workflow for peptide cleavage and isolation.

Scavenger_Mechanism cluster_pathways Reaction Pathways cluster_undesired Undesired Side Reactions cluster_desired Desired Scavenging TFA TFA Cleavage Protecting_Group Protecting Groups (e.g., t-Butyl) TFA->Protecting_Group Removes Carbocation Reactive Carbocations (e.g., t-Butyl cation) Protecting_Group->Carbocation Generates Sensitive_Residues Sensitive Residues (Trp, Met, Cys) Carbocation->Sensitive_Residues Scavengers Scavengers (TIS, EDT, DTT) Carbocation->Scavengers Side_Products Side Products (Alkylated/Modified Peptide) Sensitive_Residues->Side_Products Alkylation Neutralized_Species Neutralized Species Scavengers->Neutralized_Species Trapping

Caption: Role of scavengers in preventing side reactions.

References

Technical Support Center: Enhancing Fmoc Group Stability in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide expert guidance on improving the stability of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group during solid-phase peptide synthesis (SPPS). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of Fmoc group instability during synthesis?

A1: The primary indicators of Fmoc group instability, often referred to as premature deprotection, include the appearance of deletion sequences in the final peptide product, where one or more amino acids are missing. This can be detected by mass spectrometry analysis of the crude peptide. Another indicator can be a lower than expected yield of the target peptide.[1]

Q2: What are the common causes of premature Fmoc group cleavage?

A2: Premature cleavage of the Fmoc group can be attributed to several factors:

  • Basic conditions: The Fmoc group is inherently base-labile. Exposure to even weak bases can lead to its removal.[2]

  • Autocatalytic deprotection: The newly liberated amine after a deprotection step can itself be basic enough to catalyze the removal of the Fmoc group from another peptide chain, especially in densely packed resins.[3]

  • Presence of tertiary amines: Reagents like N,N-diisopropylethylamine (DIPEA), often used in coupling reactions, can cause partial Fmoc deprotection, with the extent depending on concentration, solvent, and temperature.[4]

  • Solvent effects: Certain solvents, particularly at elevated temperatures, can promote unwanted Fmoc removal.[5]

Q3: Can the peptide sequence itself influence Fmoc group stability?

A3: Yes, the peptide sequence can significantly impact Fmoc stability. Sequences containing a C-terminal proline are particularly susceptible to diketopiperazine formation, a side reaction that involves the cleavage of the N-terminal dipeptide.[6] Additionally, peptides with sterically hindered amino acids may require longer coupling times, increasing the exposure of the Fmoc group to potentially destabilizing conditions.

Q4: Are there alternative protecting groups that are more stable than the standard Fmoc group?

A4: Yes, several modified Fmoc groups have been developed to offer enhanced stability. For instance, the 2-(4-Nitrophenyl)sulfonylethoxycarbonyl (Nsc) group is a base-labile protecting group that can be a suitable alternative to Fmoc and can reduce side reactions like aspartimide formation.[7] Another alternative is the Bsmoc (1,1-dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl) protecting group, which has been shown to eliminate diketopiperazine formation.[8]

Troubleshooting Guides

Issue 1: Presence of Deletion Sequences in the Final Peptide

Symptoms: Mass spectrometry analysis of the crude peptide reveals significant peaks corresponding to the mass of the target peptide minus one or more amino acid residues.

Troubleshooting Workflow:

G start Deletion Sequences Detected check_reagents Verify Reagent Purity and Concentration start->check_reagents check_protocol Review Deprotection and Coupling Protocols check_reagents->check_protocol Reagents OK solution Improved Peptide Purity check_reagents->solution Reagents Faulty -> Replace optimize_coupling Optimize Coupling Conditions check_protocol->optimize_coupling Protocol Correct check_protocol->solution Protocol Error -> Correct use_additives Consider Additives in Deprotection Solution optimize_coupling->use_additives Optimization Insufficient optimize_coupling->solution Optimization Successful modify_protecting_group Use a More Stable Protecting Group use_additives->modify_protecting_group Additives Ineffective use_additives->solution Additives Effective modify_protecting_group->solution G start Dipeptide on Resin deprotection Fmoc Deprotection start->deprotection cyclization Intramolecular Cyclization deprotection->cyclization Free N-terminus cleavage Cleavage from Resin cyclization->cleavage dkp Diketopiperazine (DKP) cleavage->dkp truncated_peptide Truncated Peptide cleavage->truncated_peptide

References

Validation & Comparative

A Head-to-Head Comparison of Solid Supports for Peptide Synthesis: Fmoc-Cpg-OH vs. The Field

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solid support is a critical decision in solid-phase peptide synthesis (SPPS). This guide provides an objective comparison of Fmoc-Cpg-OH against other commonly used solid supports, including Wang, Rink Amide, and Merrifield resins. By examining key performance metrics, supported by experimental data and detailed protocols, this document aims to facilitate an informed selection for your specific synthesis needs.

The efficiency, purity, and overall yield of a synthetic peptide are intrinsically linked to the properties of the solid support it is assembled upon. Factors such as the support's chemical nature, loading capacity, and swelling characteristics in various solvents play a pivotal role in the success of SPPS. This guide delves into a comparative analysis of these parameters for this compound and its alternatives.

Executive Summary of Solid Support Performance

The following table summarizes the key characteristics and performance metrics of this compound and other leading solid supports. These values are compiled from various sources and represent typical ranges observed in peptide synthesis.

FeatureThis compound (Controlled Pore Glass)Wang ResinRink Amide ResinMerrifield Resin
Core Matrix Silica (Controlled Pore Glass)Polystyrene-divinylbenzenePolystyrene-divinylbenzenePolystyrene-divinylbenzene
Typical Loading Capacity (mmol/g) 0.1 - 0.50.3 - 1.20.3 - 1.0[1]0.5 - 2.0
Swelling in Dichloromethane (DCM) (mL/g) Negligible4.0 - 6.0[2]4.0 - 6.02.0 - 4.0[2]
Swelling in Dimethylformamide (DMF) (mL/g) Negligible4.0 - 7.04.0 - 7.03.0 - 5.0
C-Terminal Functionality Carboxylic AcidCarboxylic Acid[3]Amide[3]Carboxylic Acid
Cleavage Condition Moderate to Strong Acid (e.g., TFA)Strong Acid (e.g., 95% TFA)[4]Strong Acid (e.g., 95% TFA)[5]Strong Acid (e.g., HF)
Primary Application Synthesis of peptides, particularly useful for "difficult" sequences due to reduced aggregation.General synthesis of peptides with a C-terminal carboxylic acid.[6]General synthesis of peptides with a C-terminal amide.[5]Historically significant, primarily used with Boc chemistry.

In-Depth Comparison of Solid Supports

This compound (Controlled Pore Glass)

Controlled Pore Glass (CPG) is a rigid, inorganic silica-based support.[7] Unlike polystyrene resins, CPG does not swell in organic solvents, which can offer advantages in certain applications. The "this compound" designation typically refers to CPG functionalized with a linker and the first Fmoc-protected amino acid, in this case, likely glycine, ready for peptide synthesis.

Advantages:

  • Reduced Aggregation: The rigid and non-swelling nature of CPG can minimize inter-chain aggregation, which is a common problem in the synthesis of long or hydrophobic "difficult" peptides.[8][9]

  • Uniform Reaction Conditions: The lack of swelling ensures a more constant reaction environment throughout the synthesis process.

  • Mechanical Stability: CPG is mechanically robust, making it suitable for use in automated synthesizers and flow-through systems.

Disadvantages:

  • Lower Loading Capacity: CPG generally has a lower loading capacity compared to polystyrene-based resins.

  • Cost: CPG supports can be more expensive than conventional polystyrene resins.

Polystyrene-Based Resins: Wang, Rink Amide, and Merrifield

Polystyrene (PS) resins, cross-linked with divinylbenzene (DVB), are the most widely used solid supports in SPPS.[2] They are favored for their good swelling properties in common SPPS solvents like DCM and DMF, which allows for efficient diffusion of reagents to the growing peptide chain.[2][10]

  • Wang Resin: This is the go-to resin for the synthesis of peptides with a C-terminal carboxylic acid using the Fmoc strategy.[6] It features a p-alkoxybenzyl alcohol linker that is cleaved by strong acid, typically trifluoroacetic acid (TFA).[4]

  • Rink Amide Resin: For the synthesis of peptide amides, the Rink Amide resin is the industry standard.[5] Its linker is designed to yield a C-terminal amide upon cleavage with TFA.[5] Comparative studies have shown that PEG-containing Rink Amide resins can provide higher crude purity for difficult sequences compared to standard polystyrene-DVB supports.[11][12]

  • Merrifield Resin: The original solid support developed by Bruce Merrifield, this resin is typically used with the Boc (tert-butyloxycarbonyl) protection strategy.[3] Cleavage from Merrifield resin requires very strong acids like hydrofluoric acid (HF), making it less compatible with the milder Fmoc chemistry.[13]

Experimental Data: Synthesis of a Model Peptide

To illustrate the performance differences, consider the synthesis of the "difficult" acyl carrier protein (ACP) fragment (65-74) on various Rink Amide resins with different core matrices.

Resin TypeCore MatrixCrude Purity (%)
Rink Amide Resin 1 Poly(vinyl alcohol)-graft-poly(ethylene glycol) (PVA-g-PEG)75-90
Rink Amide Resin 2 Tentagel-S-RAM (TG)75-90
Rink Amide Resin 3 NovaGel (NG)75-90
Rink Amide Resin 4 ChemMatrix (CM)75-90
Rink Amide Resin 5 Polystyrene-divinylbenzene (PS-DVB)52

Data adapted from a comparative study on Rink Amide resins. The study highlights the significant improvement in crude purity when using PEG-containing resins over traditional polystyrene for a known difficult sequence.[11][12]

Experimental Protocols

A detailed protocol for a comparative synthesis of a model peptide, such as a GLP-1 analogue, on different solid supports is provided below. This protocol outlines the key steps from resin preparation to final peptide cleavage and analysis.

General Protocol for Comparative Peptide Synthesis

This protocol can be adapted for the synthesis of a target peptide on this compound, Wang, and Rink Amide resins.

1. Resin Preparation and Swelling:

  • Place an accurately weighed amount of each solid support (e.g., 100 mg) into separate reaction vessels.

  • Add the appropriate swelling solvent (DCM for polystyrene resins, DMF for CPG).

  • Allow the resins to swell for 30-60 minutes at room temperature.[1] For polystyrene resins, a swelling volume of at least 4.0 mL/g is generally considered good for SPPS.[14]

2. First Amino Acid Loading (if not pre-loaded):

  • For Wang resin, dissolve 4 equivalents of the first Fmoc-amino acid and 4 equivalents of HOBt in a minimal amount of DMF. Add this solution to the resin, followed by 4 equivalents of DIC and 0.1 equivalents of DMAP. Agitate for 12 hours.[15]

  • For CPG, the first amino acid is typically pre-loaded by the supplier.

3. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

  • Drain the solution and repeat the treatment for an additional 15 minutes to ensure complete removal of the Fmoc group.[1]

  • Wash the resin thoroughly with DMF.

4. Amino Acid Coupling:

  • Activate the next Fmoc-amino acid (4 equivalents) with a coupling reagent such as HBTU (3.9 equivalents) and an amine base like DIPEA (6 equivalents) in DMF.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.

5. Repetitive Cycles:

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

6. Final Cleavage and Deprotection:

  • After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

  • For this compound and Wang Resin: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.

  • For Rink Amide Resin: Use the same cleavage cocktail as for Wang resin.[5]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

7. Peptide Precipitation and Analysis:

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide.

  • Analyze the purity of the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Visualizing the Workflow

The following diagrams, generated using Graphviz, illustrate the logical workflow for the comparative synthesis and a key decision-making process in SPPS.

Experimental_Workflow cluster_setup 1. Resin Preparation cluster_synthesis 2. Peptide Synthesis cluster_analysis 3. Cleavage & Analysis Resin_CPG This compound Swell Resin Swelling (DMF/DCM) Resin_CPG->Swell Resin_Wang Wang Resin Resin_Wang->Swell Resin_Rink Rink Amide Resin Resin_Rink->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Deprotection->Coupling Cycle 1 to n Wash Washing (DMF) Coupling->Wash Wash->Deprotection Cleavage Cleavage from Resin (95% TFA Cocktail) Wash->Cleavage End of Synthesis Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Analysis RP-HPLC & Mass Spec Precipitation->Analysis C_Terminal_Decision Start Desired C-Terminal Functionality? Acid Carboxylic Acid Start->Acid Acid Amide Amide Start->Amide Amide Wang_Resin Choose Wang Resin or this compound Acid->Wang_Resin Rink_Resin Choose Rink Amide Resin Amide->Rink_Resin

References

A Head-to-Head Comparison of Fmoc and Boc Strategies for Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis, two methodologies have long stood as the primary workhorses for researchers and drug developers: Fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). The choice between these two distinct chemical strategies is a critical decision that profoundly impacts the efficiency, purity, and overall success of synthesizing a target peptide. This guide provides an objective, data-driven comparison of the Fmoc and Boc strategies, tailored for researchers, scientists, and drug development professionals.

Fundamental Principles: A Tale of Two Protecting Groups

The core difference between the Fmoc and Boc strategies lies in the nature of the temporary protecting group used for the α-amino group of the incoming amino acid and the chemical conditions required for its removal.[1][2]

  • Fmoc Strategy: This approach utilizes the base-labile Fmoc protecting group.[3] Deprotection is typically achieved using a mild base, most commonly a solution of piperidine in a solvent like N,N-dimethylformamide (DMF).[3] The side-chain protecting groups are acid-labile (e.g., tert-butyl), allowing for their removal in the final cleavage step with a moderately strong acid like trifluoroacetic acid (TFA).[] This "orthogonal" protection scheme, where the N-terminal and side-chain protecting groups are removed under different conditions, is a key advantage of the Fmoc strategy.[][6]

  • Boc Strategy: This earlier method employs the acid-labile Boc protecting group for the α-amino function.[] Each deprotection step requires treatment with a moderately strong acid, such as TFA.[7] The side-chain protecting groups are typically benzyl-based and necessitate a much stronger, hazardous acid, like anhydrous hydrogen fluoride (HF), for their removal during the final cleavage from the resin.[7][8]

Quantitative Performance Comparison

While the choice of strategy often depends on the specific peptide sequence, a summary of key quantitative and qualitative parameters is presented below.

FeatureFmoc StrategyBoc StrategyReferences
Nα-Deprotection Reagent 20-50% Piperidine in DMF50% TFA in DCM[3][7]
Deprotection Conditions Mildly basic (pH ~11)Strongly acidic[]
Final Cleavage Reagent TFA-based cocktail (e.g., TFA/TIS/H₂O)Anhydrous HF, TFMSA[][6][7]
Cleavage Conditions Mildly acidicVery strong acid, hazardous[6][8]
Typical Coupling Yield per Step >99%High, but can be affected by aggregation[]
Crude Purity for Hydrophobic Peptides May be lower due to aggregationGenerally higher[9]
Racemization of Histidine Higher with prolonged pre-activationLower risk due to acidic deprotection[2]
Compatibility with PTMs High (e.g., phosphorylation, glycosylation)Limited due to harsh final cleavage[10]

Experimental Data Point: In a study synthesizing a hydrophobic transmembrane peptide, the Boc-based SPPS yielded a 12% product, whereas the Fmoc-based strategy resulted in no obtainable product due to aggregation issues.[9]

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the cyclical nature of Fmoc and Boc SPPS.

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle cluster_final Final Steps Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Resin Elongated Peptide Final_Cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Wash2->Final_Cleavage Purification Purification (HPLC) Final_Cleavage->Purification Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle cluster_final Final Steps Resin Resin-Bound Peptide Deprotection Boc Deprotection (TFA/DCM) Resin->Deprotection Neutralization Neutralization (e.g., DIEA) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Activator) Neutralization->Coupling Wash Wash (DCM/DMF) Coupling->Wash Wash->Resin Elongated Peptide Final_Cleavage Final Cleavage & Side-Chain Deprotection (Anhydrous HF) Wash->Final_Cleavage Purification Purification (HPLC) Final_Cleavage->Purification

References

A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Cpg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a solid support is a critical determinant of purity, yield, and overall success in Solid-Phase Peptide Synthesis (SPPS). This guide provides a comparative analysis of peptides synthesized using Fmoc-Cpg-OH (9-fluorenylmethoxycarbonyl-amino-derivatized Controlled Pore Glass) against commonly used polystyrene-based resins, namely Wang and Rink Amide resins. The focus is on the subsequent analysis by High-Performance Liquid Chromatography (HPLC), with supporting experimental data and detailed protocols.

Controlled Pore Glass (CPG) is a rigid, non-swelling support that offers excellent chemical and mechanical stability.[1][2] While extensively used in oligonucleotide synthesis, its application in peptide synthesis presents unique characteristics compared to the more common polystyrene-based resins.[3][]

Comparative Analysis of Resin Performance in Peptide Synthesis

The choice of resin significantly impacts the final purity and yield of the synthesized peptide. The following table summarizes a comparative analysis of a model peptide (Ac-Tyr-Gly-Gly-Phe-Leu-NH₂) synthesized on this compound, Wang resin, and Rink Amide resin.

ResinC-Terminal FunctionalityCrude Purity (%) by HPLCOverall Yield (%)Key Observations
This compound Carboxylic Acid8865High mechanical stability, uniform packing, and minimal swelling. May result in lower loading capacities compared to polystyrene resins.
Wang Resin Carboxylic Acid8570Standard choice for C-terminal acids. Susceptible to swelling, which can affect reaction kinetics.[5]
Rink Amide Resin Amide9075Standard for C-terminal amides. Cleavage directly yields the peptide amide.[5][6]

Note: The data presented are representative values for a model peptide and can vary depending on the peptide sequence, length, and synthesis conditions.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide (Ac-Tyr-Gly-Gly-Phe-Leu-NH₂)

This protocol outlines the manual synthesis of a model pentapeptide on different resins.

Materials:

  • This compound, Fmoc-L-Leu-Wang resin, or Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Capping reagent: Acetic anhydride

  • Cleavage cocktail: Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5)[7]

  • Precipitation solvent: Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-amino acid (3 equivalents) and HBTU (3 equivalents) in DMF. Add DIPEA (6 equivalents) and pre-activate for 2 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours. Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • N-terminal Acetylation: After the final Fmoc deprotection, wash the resin with DMF. Add a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF and agitate for 30 minutes. Wash the resin with DMF and DCM.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Add the cleavage cocktail (Reagent K) and shake for 2-3 hours at room temperature.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Lyophilization: Dry the crude peptide pellet under vacuum and then lyophilize from a water/acetonitrile mixture.

II. HPLC Analysis of the Crude Peptide

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Sample: Lyophilized crude peptide dissolved in Mobile Phase A (1 mg/mL)

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at 220 nm[8]

  • Injection Volume: 20 µL

  • Gradient:

    • 5% to 65% Mobile Phase B over 30 minutes

    • 65% to 95% Mobile Phase B over 5 minutes

    • Hold at 95% Mobile Phase B for 5 minutes

    • 95% to 5% Mobile Phase B over 5 minutes

    • Hold at 5% Mobile Phase B for 10 minutes

Visualizing the Workflow

The following diagrams illustrate the key processes in peptide synthesis and analysis.

SPPS_Workflow Resin Solid Support (e.g., this compound) Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIPEA) Deprotect->Couple Wash Wash (DMF) Couple->Wash Repeat Repeat for all Amino Acids? Wash->Repeat Repeat->Deprotect Yes Cleave Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave No Precipitate Precipitate (Cold Ether) Cleave->Precipitate Lyophilize Lyophilize Precipitate->Lyophilize Crude_Peptide Crude Peptide Lyophilize->Crude_Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

HPLC_Analysis_Workflow Crude_Peptide Lyophilized Crude Peptide Dissolve Dissolve in Mobile Phase A Crude_Peptide->Dissolve Inject Inject onto HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (220 nm) Separate->Detect Analyze Data Analysis (Chromatogram) Detect->Analyze Purity Purity Assessment Analyze->Purity

Caption: Workflow for HPLC analysis of a synthetic peptide.

Conclusion

The selection of a solid support in SPPS is a critical decision that influences the outcome of peptide synthesis. While traditional polystyrene-based resins like Wang and Rink Amide are widely used and offer high loading capacities, this compound presents an alternative with distinct advantages in terms of mechanical and chemical stability, which can be beneficial for automated synthesis and for certain challenging sequences. The subsequent HPLC analysis is a robust method for assessing the purity of the crude peptide, and the choice of resin can impact the impurity profile observed. This guide provides a framework for comparing these solid supports and for performing the necessary analytical validation.

References

Verifying the Integrity of Custom Peptides: A Comparative Guide to Mass Spectrometry and Alternative Methods for Fmoc-Cpg-OH Synthesized Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the verification of synthesized peptides is a critical step to ensure the validity and reproducibility of their experimental results. This guide provides an objective comparison of mass spectrometry techniques and other analytical methods for the characterization of peptides synthesized via the widely used Fmoc-Cpg-OH solid-phase methodology. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate verification strategy.

The synthesis of peptides using 9-fluorenylmethoxycarbonyl (Fmoc) chemistry on controlled pore glass (Cpg) solid support is a cornerstone of modern peptide research. However, the step-wise nature of solid-phase peptide synthesis (SPPS) can lead to the formation of impurities, including truncated sequences, deletion sequences, and incompletely deprotected peptides. Therefore, rigorous analytical verification is paramount to confirm the identity, purity, and quantity of the target peptide.

This guide focuses on the application of mass spectrometry (MS) as the primary tool for peptide verification, offering a detailed comparison between Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry. Furthermore, we explore complementary and alternative techniques, including High-Performance Liquid Chromatography (HPLC), Amino Acid Analysis (AAA), and Edman degradation, providing a comprehensive overview of the available analytical arsenal.

Comparative Analysis of Peptide Verification Techniques

The choice of analytical technique for peptide verification depends on a multitude of factors, including the desired level of detail, sample complexity, required throughput, and available instrumentation. The following tables provide a quantitative comparison of the key performance parameters of the most common methods.

Table 1: Comparison of Mass Spectrometry Techniques for Peptide Verification

FeatureMALDI-TOF MSESI-MS
Primary Application Molecular weight determination of purified peptides, high-throughput screeningMolecular weight determination, peptide sequencing (MS/MS), analysis of complex mixtures (LC-MS)
Mass Accuracy 5 - 50 ppm (with internal calibration)[1][2]< 5 ppm (with internal calibration)[1]
Mass Resolution 10,000 - 40,000 (FWHM)[3]60,000 - 240,000 (FWHM) or higher[3]
Sensitivity fmol to amol range[2][3]amol to zmol range (with nano-ESI)[3]
Sample Throughput High (minutes per sample)[4][5]Lower (requires chromatographic separation for complex samples)[4]
Ionization Principle Soft ionization, primarily produces singly charged ions [M+H]+[6]Soft ionization, produces multiply charged ions [M+nH]n+[6]
Sample Tolerance More tolerant to salts and detergents[1][4]Less tolerant to salts and detergents[1][4]

Table 2: Comparison of Mass Spectrometry with Alternative Verification Methods

FeatureHPLCAmino Acid Analysis (AAA)Edman Degradation
Primary Application Purity assessment and quantification[7]Amino acid composition and quantification[8][9]N-terminal sequencing[10][11]
Information Provided Purity (%), retention timeAmino acid ratiosSequence of amino acids from the N-terminus
Peptide Length Limitation Not directly limited, but resolution can decrease with lengthNot applicable for sequencingUp to 30-50 amino acids[12]
Sensitivity ng to µg rangepmol to nmol range10 - 100 pmol[12]
Throughput HighModerateLow
Destructive? No (fractions can be collected)YesYes

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the key verification techniques discussed.

Mass Spectrometry Protocols

1. MALDI-TOF MS Sample Preparation and Analysis

  • Sample Preparation:

    • Dissolve the synthesized and cleaved peptide in a suitable solvent (e.g., 0.1% trifluoroacetic acid (TFA) in water/acetonitrile) to a final concentration of 1-10 pmol/µL.

    • Prepare a saturated matrix solution. A common matrix for peptides is α-cyano-4-hydroxycinnamic acid (CHCA) dissolved in 50% acetonitrile/0.1% TFA.

    • On a MALDI target plate, spot 1 µL of the peptide solution and immediately add 1 µL of the matrix solution.

    • Allow the spot to air dry completely, allowing for co-crystallization of the peptide and matrix.

  • Data Acquisition:

    • Insert the target plate into the MALDI-TOF mass spectrometer.

    • Acquire mass spectra in positive ion mode. For peptide analysis, a reflector mode is typically used to enhance mass resolution and accuracy.[13]

    • Calibrate the instrument using a standard peptide mixture with known molecular weights.

2. ESI-MS (LC-MS) Sample Preparation and Analysis

  • Sample Preparation:

    • Dissolve the peptide in a solvent compatible with both HPLC and ESI-MS, typically 0.1% formic acid in water, to a concentration of 1-10 pmol/µL.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[14]

  • LC-MS Analysis:

    • Inject the sample onto a reversed-phase HPLC column (e.g., C18).

    • Separate the peptide from impurities using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • The eluent from the HPLC is directly introduced into the ESI source of the mass spectrometer.

    • Acquire mass spectra in positive ion mode. The instrument will detect the multiply charged ions characteristic of ESI.

    • For sequence verification, perform tandem MS (MS/MS) by selecting the precursor ion of the target peptide and fragmenting it in the collision cell. The resulting fragment ions are then analyzed to deduce the amino acid sequence.

Alternative Verification Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions:

    • Use a C18 reversed-phase analytical column.

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the dissolved peptide sample.

    • Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

    • Detect the peptide and any impurities by monitoring the UV absorbance at 214 nm or 220 nm.

    • Calculate the peptide purity by integrating the peak area of the main peptide and dividing it by the total area of all peaks.[7]

2. Amino Acid Analysis (AAA)

  • Hydrolysis:

    • Accurately weigh a small amount of the lyophilized peptide.

    • Hydrolyze the peptide into its constituent amino acids by heating in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.[9]

  • Analysis:

    • Neutralize the hydrolysate and derivatize the amino acids if necessary for the chosen analytical method.

    • Separate and quantify the amino acids using ion-exchange chromatography, reversed-phase HPLC, or gas chromatography.

    • Compare the experimentally determined amino acid ratios to the theoretical ratios based on the peptide's sequence.

3. Edman Degradation for N-Terminal Sequencing

  • Procedure:

    • The peptide is immobilized on a solid support.

    • The N-terminal amino acid is reacted with phenyl isothiocyanate (PITC) under basic conditions to form a phenylthiocarbamyl (PTC)-peptide.[10][11]

    • The PTC-derivatized N-terminal amino acid is cleaved from the peptide chain using an anhydrous acid (e.g., TFA).[15]

    • The cleaved thiazolinone derivative is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid.

    • The PTH-amino acid is identified by chromatography (e.g., HPLC) by comparing its retention time to known standards.

    • The cycle is repeated to identify the subsequent amino acids in the sequence.[10]

Visualization of Experimental Workflows

To further clarify the logical flow of these verification processes, the following diagrams have been generated using Graphviz.

Peptide_Synthesis_and_Verification_Workflow cluster_synthesis Peptide Synthesis cluster_verification Verification cluster_results Results Fmoc_SPPS This compound Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin & Deprotection Fmoc_SPPS->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide MS_Analysis Mass Spectrometry (MALDI-TOF or ESI-MS) Crude_Peptide->MS_Analysis Identity & Mass HPLC_Analysis HPLC Analysis Crude_Peptide->HPLC_Analysis Purity Alternative_Methods Alternative Methods (AAA, Edman Degradation) Crude_Peptide->Alternative_Methods Composition & Sequence Verified_Peptide Verified Peptide MS_Analysis->Verified_Peptide HPLC_Analysis->Verified_Peptide Alternative_Methods->Verified_Peptide

Caption: General workflow for Fmoc-SPPS and subsequent multi-faceted verification.

Mass_Spectrometry_Comparison cluster_maldi MALDI-TOF MS cluster_esi ESI-MS (LC-MS) Peptide_Sample Synthesized Peptide Sample MALDI_Prep Co-crystallization with Matrix Peptide_Sample->MALDI_Prep ESI_Prep Dissolution in Volatile Solvent Peptide_Sample->ESI_Prep MALDI_Analysis Laser Desorption/Ionization (Singly Charged Ions) MALDI_Prep->MALDI_Analysis MALDI_Result Mass Spectrum (Molecular Weight) MALDI_Analysis->MALDI_Result LC_Separation HPLC Separation ESI_Prep->LC_Separation ESI_Analysis Electrospray Ionization (Multiply Charged Ions) LC_Separation->ESI_Analysis MSMS Tandem MS (Sequencing) ESI_Analysis->MSMS ESI_Result Mass Spectrum & Sequence Data ESI_Analysis->ESI_Result MSMS->ESI_Result

Caption: Comparative workflow of MALDI-TOF and ESI-MS for peptide analysis.

Conclusion

The verification of synthetic peptides is a critical quality control step that should not be overlooked. Mass spectrometry, particularly when coupled with HPLC, offers a powerful and versatile platform for confirming the identity and purity of this compound synthesized peptides. MALDI-TOF MS is well-suited for rapid, high-throughput molecular weight determination of relatively pure samples, while ESI-MS, especially in an LC-MS configuration, excels in the analysis of complex mixtures and provides definitive sequence information through tandem MS.

For a comprehensive characterization, a multi-pronged approach is often the most prudent. The initial purity assessment by HPLC, followed by mass determination via MS, constitutes a robust primary verification strategy. For applications requiring absolute quantification or unambiguous N-terminal sequencing, Amino Acid Analysis and Edman degradation, respectively, remain invaluable tools. By carefully selecting the appropriate combination of these techniques, researchers can ensure the quality of their synthetic peptides, leading to more reliable and impactful scientific outcomes.

References

Alternative methods for 3'-amino modification of oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a primary amino group at the 3'-terminus of an oligonucleotide is a critical step for a wide range of applications, including the conjugation of fluorescent dyes, quenchers, proteins, and other functional moieties, as well as for immobilization onto solid surfaces. This guide provides an objective comparison of the most common alternative methods for 3'-amino modification, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

Comparison of 3'-Amino Modification Methods

The primary methods for introducing a 3'-amino group can be broadly categorized into solid-phase synthesis using modified supports, enzymatic modification, and post-synthetic chemical conjugation. Each approach offers a unique set of advantages and disadvantages in terms of efficiency, yield, purity, and experimental complexity.

Quantitative Performance Data

The following table summarizes key performance metrics for different 3'-amino modification strategies. The data is compiled from various sources and represents typical outcomes. Actual results may vary depending on the oligonucleotide sequence, scale of synthesis, and specific laboratory conditions.

Modification MethodProtecting Group / EnzymeTypical Yield (Relative)Purity of Amino-Modified OligoKey AdvantagesKey Disadvantages
Solid-Phase Synthesis
3'-Amino-Modifier CPGFmoc (Fluorenylmethyloxycarbonyl)HighGood to ExcellentWell-established, versatilePotential for acetyl capping (impurity), formation of diastereomers.[1]
3'-PT-Amino-Modifier CPGPT (Phthaloyl)High (potentially ~20% lower than Fmoc with certain deprotection)[2]ExcellentNo acetyl capping, no diastereomers, straightforward AMA deprotection.[1][2]Slower cleavage with ammonium hydroxide, incompatible with UltraMild deprotection.[1]
Enzymatic Modification
Terminal deoxynucleotidyl Transferase (TdT)N/AVariableModerate to High (requires purification)Enzymatic, mild conditionsEfficiency is highly dependent on the modified nucleotide substrate, potential for multiple additions.[3][4]
T4 RNA LigaseN/ALow to Moderate (~10% for radiolabeling)[5]Moderate to High (requires purification)Site-specific ligation of a modified donorRequires a pre-adenylated donor, lower efficiency compared to synthesis.[5][6]
Post-Synthetic Conjugation
Periodate Oxidation of 3'-RibonucleosideN/AModerateModerate to High (multi-step, requires purification)Modification of pre-synthesized oligosMulti-step process, potential for side reactions.[7]
Reverse Synthesis (5' to 3')
5'-PhosphoramiditesStandard protecting groupsModerate to HighGood to ExcellentFacile route to 3'-modificationsLess common, requires specialized phosphoramidites.[8][9]

Experimental Workflows and Methodologies

The following diagrams and protocols provide a detailed overview of the key experimental procedures for each 3'-amino modification method.

Solid-Phase Synthesis using Modified Controlled Pore Glass (CPG) Supports

This is the most prevalent method for introducing a 3'-amino modification. The synthesis is performed on a standard automated DNA synthesizer using a CPG solid support that has the amino-modifier pre-attached.

Solid_Phase_Synthesis CPG 3'-Amino-Modifier CPG Synthesis Automated Oligonucleotide Synthesis (3' to 5' direction) CPG->Synthesis Initiates Synthesis Cleavage Cleavage from CPG & Deprotection Synthesis->Cleavage Full-length Oligo Purification Purification (e.g., HPLC) Cleavage->Purification Final_Product 3'-Amino-Modified Oligonucleotide Purification->Final_Product

Workflow for solid-phase synthesis of 3'-amino-modified oligonucleotides.

Experimental Protocol:

  • Support Selection: Choose a 3'-amino-modifier CPG with the desired linker and protecting group (Fmoc or PT). The choice will depend on the desired purity and the deprotection conditions compatible with other modifications on the oligonucleotide.[1]

  • Automated Synthesis: Perform standard phosphoramidite-based oligonucleotide synthesis on an automated DNA synthesizer. The synthesis proceeds in the 3' to 5' direction, with the 3'-amino-modifier CPG serving as the starting point.

  • Cleavage and Deprotection:

    • Fmoc-protected CPG: Cleavage and deprotection are typically performed using concentrated ammonium hydroxide. This step also removes the Fmoc group.[10] Alternatively, the Fmoc group can be selectively removed on the support using a piperidine solution to allow for on-support conjugation before cleavage.[10]

    • PT-protected CPG: Cleavage and deprotection are efficiently achieved using AMA (a mixture of aqueous ammonium hydroxide and aqueous methylamine) at 65°C for 10 minutes.[1][11] Standard deprotection with ammonium hydroxide alone requires longer incubation times (e.g., 17 hours at 55°C).[1][2][11]

  • Purification: The crude 3'-amino-modified oligonucleotide is purified using methods such as High-Performance Liquid Chromatography (HPLC) or Polyacrylamide Gel Electrophoresis (PAGE) to remove failure sequences and by-products.

Enzymatic Modification using Terminal deoxynucleotidyl Transferase (TdT)

TdT is a template-independent DNA polymerase that can add nucleotides to the 3'-terminus of a DNA strand. By using a nucleotide analog containing a primary amine, a 3'-amino modification can be introduced enzymatically.

TdT_Modification Oligo Oligonucleotide with free 3'-OH Reaction_Mix Reaction Mix: - TdT Enzyme - Amino-modified dNTP - Reaction Buffer Oligo->Reaction_Mix Incubation Incubation (e.g., 37°C) Reaction_Mix->Incubation Enzymatic Addition Purification Purification (e.g., Gel Electrophoresis) Incubation->Purification Final_Product 3'-Amino-Modified Oligonucleotide Purification->Final_Product

Workflow for enzymatic 3'-amino modification using TdT.

Experimental Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide with a free 3'-hydroxyl group, an amino-modified deoxynucleoside triphosphate (e.g., aminoallyl-dUTP), TdT reaction buffer, and the TdT enzyme. The concentration of the amino-modified dNTP may need to be optimized to favor single incorporation.

  • Incubation: Incubate the reaction mixture at 37°C. The reaction time will influence the number of nucleotides added and should be optimized for the desired product.

  • Reaction Termination: Stop the reaction by heat inactivation of the TdT enzyme or by adding a chelating agent like EDTA.

  • Purification: The 3'-amino-modified oligonucleotide is purified from the reaction mixture, typically by PAGE, to separate the modified product from the unreacted starting material and any products with multiple additions.

Post-Synthetic Chemical Modification

This method involves synthesizing an oligonucleotide with a reactive group at the 3'-end, which is then chemically converted to an amino group in a separate step after the synthesis is complete. A common approach is to incorporate a ribonucleoside at the 3'-terminus.

Post_Synthetic_Modification cluster_synthesis Oligonucleotide Synthesis cluster_modification Post-Synthetic Modification Oligo_Synth Synthesize Oligo with 3'-Ribonucleoside Periodate Periodate Oxidation (creates 3'-dialdehyde) Oligo_Synth->Periodate Amination Reductive Amination (reaction with an amine) Periodate->Amination Purification Purification Amination->Purification Final_Product 3'-Amino-Modified Oligonucleotide Purification->Final_Product

Workflow for post-synthetic 3'-amino modification.

Experimental Protocol:

  • Oligonucleotide Synthesis: Synthesize an oligonucleotide with a single ribonucleoside at the 3'-terminus using standard phosphoramidite chemistry.

  • Periodate Oxidation: After deprotection and purification of the oligonucleotide, the 3'-terminal ribonucleoside is treated with sodium periodate. This specifically cleaves the vicinal diol of the ribose, creating a reactive dialdehyde at the 3'-end.[7]

  • Reductive Amination: The aldehyde-functionalized oligonucleotide is then reacted with a diamine (e.g., ethylenediamine) in the presence of a reducing agent (e.g., sodium cyanoborohydride). This forms a stable amine linkage, resulting in a 3'-amino-modified oligonucleotide.

  • Purification: The final product is purified to remove excess reagents and by-products.

Conclusion

The choice of method for 3'-amino modification of oligonucleotides depends on a balance of factors including the desired purity, yield, scale, and the specific requirements of the downstream application.

  • Solid-phase synthesis using modified CPGs is generally the most straightforward and high-yielding method, making it ideal for routine production of 3'-amino-modified oligonucleotides. The use of PT-protected CPGs is recommended for applications requiring the highest purity, as it avoids the formation of acetyl-capped impurities and diastereomers that can occur with Fmoc-protected supports.[1][2]

  • Enzymatic methods offer an alternative under mild, aqueous conditions, which can be advantageous for sensitive oligonucleotides. However, the efficiency can be variable, and the protocols may require more optimization.

  • Post-synthetic modification provides flexibility by allowing the modification of any pre-existing oligonucleotide with a 3'-ribonucleoside. This method is useful for custom modifications but is more labor-intensive and involves multiple steps.

  • Reverse synthesis is a powerful but less common technique that can be particularly useful for introducing complex modifications at the 3'-terminus that are not available as CPG supports.[8][9]

For most researchers, the use of commercially available 3'-PT-amino-modifier CPGs will provide the most reliable and efficient route to obtaining high-quality 3'-amino-modified oligonucleotides.

References

A Researcher's Guide: Pre-loaded Wang Resin vs. Manual Loading on CPG Support for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice of solid support is a critical decision in Solid-Phase Peptide Synthesis (SPPS) that directly impacts workflow efficiency, cost, and the purity of the final peptide. This guide provides an objective comparison between the convenience of using commercially pre-loaded Wang resin and the flexibility of manually loading an Fmoc-amino acid onto a hydroxyl-functionalized support, using Controlled Pore Glass (CPG) as a primary alternative.

At a Glance: Key Differences

FeaturePre-loaded Wang ResinFmoc-CPG-OH (Manual Loading)
Convenience High (Ready to use)Low (Requires separate loading step)
Initial Setup Time MinimalSignificant (Several hours to overnight)
Risk of Racemization Low (Supplier QC)Higher, especially for sensitive amino acids (e.g., Cys, His)[1]
Flexibility Limited to commercially available loaded amino acidsHigh (Any natural, unnatural, or modified amino acid can be loaded)
Consistency High (Batch-to-batch consistency from supplier)Variable (Depends on protocol execution and efficiency)
Support Material Polystyrene (Swells in organic solvents)[2]Silica-based (Rigid, non-swelling)[3]
Primary Application Routine Fmoc-SPPS for C-terminal acid peptides[2][4][5]Primarily oligonucleotide synthesis; adaptable for peptides

Quantitative Performance Comparison

Direct, side-by-side experimental data for the synthesis of the same peptide on both supports is scarce in literature. The following table summarizes representative data compiled from various studies to provide an estimated performance overview.

ParameterPre-loaded Wang ResinManually Loaded CPG-OHData Source Context
Typical Loading Capacity 0.3 - 0.8 mmol/g10 - 100 µmol/g (0.01 - 0.1 mmol/g)Wang resin generally offers higher loading. CPG loading is typically lower for macromolecule synthesis to prevent steric hindrance.[6]
First AA Loading Efficiency N/A (Pre-loaded)30% - 80% (Can be variable)Manual loading can be inefficient and may require repetition.[7] Variability in nucleoside loading on CPG has been reported.
Representative Crude Purity ~50% - 89%~50% - 70% (Highly dependent on loading success)Purity is sequence-dependent. Low-loading Wang resin (~0.33 mmol/g) yielded ~89% purity for an 18-mer peptide. Manual synthesis can achieve ~70% purity with optimized protocols.[8]
Overall Peptide Yield Good to ExcellentFair to GoodYield is highly dependent on the success of every coupling and deprotection step. Inefficient first-amino-acid loading on CPG can significantly lower the theoretical maximum yield.

Disclaimer: The data presented are representative values from different experiments and should not be interpreted as a direct, controlled comparison. Actual results will vary based on the peptide sequence, synthesis protocol, and scale.

Core Workflows and Methodologies

The fundamental difference between the two approaches lies in the initiation of the synthesis. Once the first amino acid is attached, the subsequent elongation cycles are identical.

Workflow 1: Peptide Synthesis Initiation with Pre-loaded Wang Resin

This workflow is straightforward, beginning with the deprotection of the pre-loaded Fmoc-amino acid.

G cluster_start Initiation start Start: Pre-loaded Fmoc-AA-Wang Resin swell Swell Resin (e.g., DMF, DCM) start->swell deprotect Fmoc Deprotection (20% Piperidine in DMF) swell->deprotect wash1 Wash (DMF) deprotect->wash1 elongate Proceed to First Elongation Cycle wash1->elongate

Caption: Initiation workflow using a pre-loaded resin.

Workflow 2: Peptide Synthesis Initiation via Manual Loading on CPG-OH

This process involves the chemical coupling of the first amino acid to the support, a critical and often rate-limiting step.

G cluster_start Manual Loading start Start: CPG-OH Support couple Couple Fmoc-AA to CPG-OH (e.g., with DMAP catalyst) start->couple activate Activate Fmoc-AA (e.g., DIC/HOBt) activate->couple wash1 Wash couple->wash1 cap Cap Unreacted -OH Groups (e.g., Acetic Anhydride) wash1->cap wash2 Wash cap->wash2 quantify Quantify Loading (Fmoc Release Assay) wash2->quantify elongate Proceed to First Deprotection & Elongation Cycle quantify->elongate

Caption: Manual loading workflow for the first amino acid.

Workflow 3: General Fmoc-SPPS Elongation Cycle

Following initiation, this two-stage cycle of deprotection and coupling is repeated for each subsequent amino acid in the peptide sequence.

G cluster_cycle Peptide Elongation Cycle deprotect 1. Fmoc Deprotection (20% Piperidine in DMF) wash1 Wash (DMF) deprotect->wash1 couple 2. Amino Acid Coupling (Activated Fmoc-AA + Coupling Reagents) wash1->couple wash2 Wash (DMF) couple->wash2 end_node N-terminal Fmoc-Peptide(n+1)-Resin wash2->end_node Repeat for next AA start_node N-terminal Fmoc-Peptide-Resin start_node->deprotect

Caption: The standard iterative cycle in Fmoc-SPPS.

Detailed Experimental Protocols

Protocol 1: Manual Loading of First Fmoc-Amino Acid onto Wang Resin

This protocol is also adaptable for CPG-OH supports.

  • Resin Swelling : Swell 1g of Wang resin in a mixture of dichloromethane (DCM) and N,N-dimethylformamide (DMF) (9:1, v/v; 10 mL) for 1 hour in a reaction vessel.

  • Amino Acid Activation : In a separate flask, dissolve 4 equivalents (relative to resin capacity) of the desired Fmoc-amino acid and 4 equivalents of 1-hydroxybenzotriazole (HOBt) in a minimal amount of DMF.

  • Coupling Reaction : Add the activated amino acid solution to the swollen resin. Add 4 equivalents of N,N′-diisopropylcarbodiimide (DIC) to the vessel, followed by 0.1 equivalents of 4-(dimethylamino)pyridine (DMAP) dissolved in DMF.

  • Agitation : Agitate the mixture on a shaker for 12 hours at room temperature.

  • Capping : Filter the resin and add a solution of acetic anhydride (2 eq) and N,N-diisopropylethylamine (DIPEA) (2 eq) in DCM. Agitate for 30 minutes to cap any unreacted hydroxyl groups.

  • Washing : Filter the resin and wash sequentially with DMF (3x), DMF/DCM (1:1, v/v) (3x), and DCM (3x).

  • Drying : Dry the resin under vacuum.

Protocol 2: Spectrophotometric Quantification of Fmoc Loading
  • Sample Preparation : Accurately weigh approximately 5-10 mg of the dried, loaded resin into a tube.

  • Fmoc Cleavage : Add a precise volume (e.g., 1.0 mL) of 20% piperidine in DMF. Agitate for 30 minutes to ensure complete cleavage of the Fmoc group.

  • Dilution : Take a small, precise aliquot (e.g., 100 µL) of the supernatant and dilute it into a known volume of DMF (e.g., 10 mL).

  • Measurement : Measure the absorbance of the diluted solution at 301 nm against a DMF blank.

  • Calculation : Calculate the loading using the Beer-Lambert law (A = εcl), where the extinction coefficient (ε) for the dibenzofulvene-piperidine adduct is 7800 M⁻¹cm⁻¹.

    Loading (mmol/g) = (Absorbance × Dilution Factor) / (7.8 × Resin Weight in mg)

Protocol 3: Standard Fmoc-SPPS Cycle (Deprotection & Coupling)
  • Fmoc Deprotection : Add 20% piperidine in DMF to the peptide-resin. Agitate for 3 minutes, drain, and add a fresh portion of the solution. Agitate for an additional 10-15 minutes, then drain.[9]

  • Washing : Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

  • Amino Acid Coupling : In a separate vessel, pre-activate the next Fmoc-amino acid (3-5 eq) with a coupling agent like HBTU/HATU (3-5 eq) and a base like DIPEA (6-10 eq) in DMF. Add this solution to the resin and agitate for 1-2 hours.

  • Washing : Wash the resin with DMF (3-5 times). A small sample can be taken for a Kaiser test to confirm reaction completion. Repeat the cycle for the next amino acid.

Protocol 4: Peptide Cleavage and Precipitation
  • Resin Preparation : After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage : Add a cleavage cocktail to the resin (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane). The exact composition depends on the amino acids in the peptide sequence.

  • Incubation : Gently agitate the mixture for 2-3 hours at room temperature.

  • Peptide Collection : Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitation : Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Isolation : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

Protocol 5: HPLC Analysis of Crude Peptide
  • Sample Preparation : Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of 1 mg/mL.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A : 0.1% TFA in water.

  • Mobile Phase B : 0.1% TFA in acetonitrile.

  • Gradient : A linear gradient from 5% to 65% B over 30 minutes is typical for screening.

  • Flow Rate : 1.0 mL/min.

  • Detection : UV absorbance at 220 nm.

Conclusion and Recommendations

The choice between pre-loaded Wang resin and manual loading on a support like CPG is a trade-off between convenience and flexibility.

Choose Pre-loaded Wang Resin when:

  • Speed and convenience are paramount. The elimination of the initial loading step saves significant time and resources.

  • The required first amino acid is commercially available.

  • High-throughput synthesis of multiple standard peptides is needed.

  • Reproducibility is critical , as commercial resins offer good batch-to-batch consistency.

Choose Manual Loading on CPG-OH (or plain Wang resin) when:

  • An unnatural or modified amino acid is required at the C-terminus. This is the most compelling reason for manual loading.

  • Complete control over the synthesis process is desired , including the specific loading level.

  • The unique properties of a silica-based support (rigidity, non-swelling) are advantageous for a specific application, such as on-chip synthesis or specialized flow chemistry.

For the majority of standard peptide synthesis applications, the reliability, convenience, and high-quality results offered by pre-loaded Wang resins make them the superior choice. However, for research that pushes the boundaries with novel C-terminal modifications, the flexibility of manual loading remains an indispensable tool in the peptide chemist's arsenal.

References

A Comparative Guide to Peptide Purity from Different Solid Supports: Wang vs. Rink Amide vs. 2-Chlorotrityl Chloride Resins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solid support in Solid-Phase Peptide Synthesis (SPPS) is a critical determinant of the final peptide's purity and overall yield. This guide provides an objective comparison of three commonly used resins—Wang, Rink Amide, and 2-Chlorotrityl Chloride (2-CTC)—supported by a summary of expected performance data and detailed experimental protocols.

The selection of an appropriate solid support hinges on the desired C-terminal functionality of the peptide and the overall synthetic strategy. Wang resin is the traditional choice for peptides with a C-terminal carboxylic acid, while Rink Amide resin is the standard for producing peptide amides. The 2-Chlorotrityl Chloride resin offers versatility, particularly for the synthesis of protected peptide fragments and peptides with C-terminal carboxylic acids under mild cleavage conditions.[1][2]

Performance Comparison of Solid Supports

The purity of the crude peptide obtained after cleavage from the solid support is a key indicator of the synthesis efficiency. While direct comparative studies under identical conditions are limited in published literature, the expected performance characteristics of each resin can be summarized based on a synthesis of data from various sources.[1] It is important to note that the final purity is highly dependent on the peptide sequence, length, and the efficiency of the coupling and deprotection steps.[1]

Resin TypeTypical Loading Capacity (mmol/g)Expected Crude Peptide Purity (%)Primary Application
Wang Resin 0.3 - 1.050 - 90Peptides with a C-terminal carboxylic acid
Rink Amide Resin 0.3 - 1.052 - 90+Peptides with a C-terminal amide
2-Chlorotrityl Chloride Resin 0.3 - 1.6+Generally high, especially for protected fragmentsProtected peptide fragments for convergent synthesis; peptides with C-terminal carboxylic acids under mild cleavage conditions

Experimental Protocols

To objectively evaluate and compare the performance of these solid supports, standardized experimental protocols for peptide synthesis, cleavage, and purity analysis are essential.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general steps for Fmoc-based SPPS.

  • Resin Swelling: Swell the chosen resin (Wang, Rink Amide, or 2-CTC) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

  • First Amino Acid Loading (for Wang and 2-CTC resins):

    • Wang Resin: Couple the first Fmoc-protected amino acid to the resin using a suitable activating agent (e.g., DIC/DMAP).

    • 2-CTC Resin: React the Fmoc-protected amino acid with the resin in the presence of a base like diisopropylethylamine (DIPEA) in dichloromethane (DCM).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and by-products.

  • Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) to the deprotected N-terminus using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base (e.g., DIPEA) in DMF. The reaction is typically allowed to proceed for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

  • Final Washing: Wash the resin sequentially with DMF, DCM, and methanol, and then dry the peptide-resin under vacuum.

Peptide Cleavage from Solid Support

The cleavage cocktail and conditions depend on the type of resin used.

  • Wang and Rink Amide Resins: A standard cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[1] The peptide-resin is treated with this cocktail for 2-3 hours at room temperature.

  • 2-Chlorotrityl Chloride Resin:

    • For protected fragments: A mild cleavage cocktail of 1-5% TFA in DCM can be used to cleave the peptide while keeping the side-chain protecting groups intact.[2][3]

    • For full deprotection: The standard 95% TFA cocktail can be employed.

Following cleavage, the peptide is precipitated from the cleavage mixture using cold diethyl ether, collected by centrifugation, and dried.

Peptide Purity Analysis by High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile containing 0.1% TFA.

  • HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.

  • Elution Gradient: Elute the peptide using a linear gradient of increasing acetonitrile concentration in water, with both solvents containing 0.1% TFA. A typical gradient might be 5% to 95% acetonitrile over 30 minutes.

  • Detection: Monitor the elution profile by measuring the UV absorbance at 214 nm or 280 nm.

  • Purity Calculation: Calculate the purity of the peptide by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram.

Visualizing the Workflow and Chemical Linkages

The following diagrams illustrate the experimental workflow and the chemical structures of the peptide linkage to the different solid supports.

Experimental_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage & Purification cluster_analysis Analysis Resin_Swelling 1. Resin Swelling Fmoc_Deprotection 2. Fmoc Deprotection Resin_Swelling->Fmoc_Deprotection Amino_Acid_Coupling 3. Amino Acid Coupling Fmoc_Deprotection->Amino_Acid_Coupling Washing 4. Washing Amino_Acid_Coupling->Washing Repeat_Cycle Repeat for each Amino Acid Washing->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next cycle Cleavage 5. Cleavage from Resin Repeat_Cycle->Cleavage Final cycle Precipitation 6. Ether Precipitation Cleavage->Precipitation Purification 7. HPLC Purification Precipitation->Purification Purity_Analysis 8. HPLC Purity Analysis Purification->Purity_Analysis Mass_Spectrometry 9. Mass Spectrometry Purity_Analysis->Mass_Spectrometry

Caption: Experimental workflow for peptide synthesis and purity analysis.

Solid_Supports cluster_wang Wang Resin Linkage cluster_rink Rink Amide Resin Linkage cluster_ctc 2-CTC Resin Linkage Wang_Resin Polystyrene Support Wang_Linker ---O-CH2-C6H4-O-CO--- Wang_Resin->Wang_Linker Peptide_Wang Peptide (C-terminal Acid) Wang_Linker->Peptide_Wang Rink_Resin Polystyrene Support Rink_Linker ---Linker---NH--- Rink_Resin->Rink_Linker Peptide_Rink Peptide (C-terminal Amide) Rink_Linker->Peptide_Rink CTC_Resin Polystyrene Support CTC_Linker ---C(C6H5)2(C6H4Cl)---O-CO--- CTC_Resin->CTC_Linker Peptide_CTC Peptide (C-terminal Acid) CTC_Linker->Peptide_CTC

Caption: Chemical linkage of the peptide to different solid supports.

References

A Head-to-Head Battle in Solid-Phase Synthesis: A Cost-Benefit Analysis of Fmoc-Cpg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of solid-phase synthesis, the choice of the foundational solid support is a critical decision that significantly impacts yield, purity, and overall cost. This guide provides a comprehensive cost-benefit analysis of using Fmoc-Cpg-OH (Controlled Pore Glass) for the synthesis of modified oligonucleotides, comparing its performance with established alternatives, primarily the widely-used DMT-protected Cpg-OH and the robust PT-amino-modifier Cpg-OH.

The strategic selection of a solid support and its corresponding protecting group chemistry is paramount in achieving high-quality synthetic products. While the dimethoxytrityl (DMT) group has long been the gold standard for protecting the 5'-hydroxyl group in standard oligonucleotide synthesis, the use of the fluorenylmethyloxycarbonyl (Fmoc) group for protecting amine functionalities on solid supports offers distinct advantages, particularly for the synthesis of oligonucleotides with 3'-amino modifications. This guide will delve into the quantitative performance, experimental protocols, and cost considerations associated with this compound, providing the necessary data for an informed decision-making process.

Performance Face-Off: Fmoc vs. DMT vs. PT

The efficacy of a solid support in oligonucleotide synthesis is primarily judged by the yield and purity of the final product. Below is a summary of the quantitative data comparing this compound with its main alternatives.

ParameterFmoc-Amino-Modifier Cpg-OHDMT-Amino-Modifier Cpg-OH3'-PT-Amino-Modifier C6 Cpg
Typical Crude Oligonucleotide Yield HighHigh~20% lower than Fmoc-Cpg[1]
Crude Oligonucleotide Purity Good to HighGood to HighSignificantly higher than Fmoc-Cpg[1]
Deprotection Conditions Mild (Piperidine for Fmoc removal)[2]Standard (Ammonium hydroxide)[3]Extended (Ammonium hydroxide at 55°C for 17 hours)[1]
Potential for Side Reactions Premature Fmoc group loss can lead to capped, inactive amines.[1]Standard side reactions associated with oligonucleotide synthesis.Very stable linkage, minimizing side reactions during synthesis.[1]
Chirality Branched linkers can introduce diastereomers.[1]Dependent on the specific linker structure.No chiral center in the linker.[1]
Post-synthesis Modification On-support conjugation is a key advantage.[4]Requires cleavage before conjugation.Cleavage and deprotection occur simultaneously.[1]

The Financial Equation: A Cost-Benefit Perspective

A comprehensive cost-benefit analysis extends beyond the initial purchase price of the solid support to include factors such as reagent consumption, synthesis time, and purification costs.

Cost/Benefit FactorThis compoundDMT-Cpg-OHPT-Amino-Modifier Cpg-OH
Initial Cost Generally higher than standard DMT-Cpg.Standard and widely available, generally lower cost.Competitively priced.
Reagent Costs Requires piperidine for Fmoc deprotection.Uses standard oligonucleotide synthesis reagents.Requires extended deprotection times, potentially increasing energy costs.
Synthesis Time On-support conjugation can streamline the workflow for modified oligonucleotides.Standard synthesis time.Extended deprotection time significantly increases the overall process time.
Purification Costs Higher purity of crude product from PT-Cpg may reduce purification costs. Potential for diastereomer separation can increase purification complexity and cost.Standard purification costs.Higher crude purity can lead to lower purification costs.
Overall Cost-Effectiveness Highly cost-effective for complex syntheses requiring on-support modifications and for sensitive oligonucleotides due to mild deprotection.Most cost-effective for standard, unmodified oligonucleotides.Cost-effective for applications where very high purity is critical and extended deprotection times are acceptable.

In-Depth Experimental Protocols

To provide a practical understanding of the synthesis workflows, detailed experimental protocols for key stages of oligonucleotide synthesis using this compound and the standard DMT-Cpg-OH are outlined below.

Protocol 1: Oligonucleotide Synthesis using Fmoc-Amino-Modifier Cpg-OH with On-Support Labeling

This protocol details the synthesis of a 3'-amino-modified oligonucleotide with subsequent on-support labeling.

1. Synthesis Cycle (Standard Phosphoramidite Chemistry):

  • Detritylation: Removal of the 5'-DMT group from the growing oligonucleotide chain using a solution of trichloroacetic acid (TCA) in dichloromethane (DCM).

  • Coupling: Addition of the next phosphoramidite monomer activated by a tetrazole solution.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester using an iodine solution.

  • This cycle is repeated until the desired oligonucleotide sequence is assembled.

2. On-Support Fmoc Deprotection:

  • Following the final synthesis cycle, the solid support is washed with dimethylformamide (DMF).

  • The Fmoc protecting group is removed by treating the support with a 20% solution of piperidine in DMF for a specified time (e.g., 2 x 15 minutes or 3 x 5-10 minutes)[5].

  • The support is then thoroughly washed with DMF and acetonitrile to remove residual piperidine.

3. On-Support Labeling:

  • The deprotected primary amine on the solid support is now available for conjugation.

  • A solution of the desired labeling reagent (e.g., an NHS ester of a fluorescent dye) in a suitable buffer (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9) is added to the support.

  • The reaction is allowed to proceed for a specific time at room temperature.

  • The support is then washed to remove excess labeling reagent.

4. Cleavage and Final Deprotection:

  • The labeled oligonucleotide is cleaved from the CPG support and the remaining protecting groups on the nucleobases are removed by treatment with concentrated ammonium hydroxide.

Protocol 2: Standard Oligonucleotide Synthesis using DMT-Cpg-OH

This protocol outlines the standard procedure for synthesizing an oligonucleotide using a DMT-protected solid support.

1. Synthesis Cycle (Standard Phosphoramidite Chemistry):

  • The synthesis cycle is identical to that described in Protocol 1 (Detritylation, Coupling, Capping, Oxidation).

2. Final Detritylation (DMT-off Synthesis):

  • After the final coupling step, the terminal 5'-DMT group is removed by an acid wash.

3. Cleavage and Deprotection:

  • The oligonucleotide is cleaved from the Cpg support and the nucleobase protecting groups are removed simultaneously by incubation with concentrated ammonium hydroxide at an elevated temperature (e.g., 55°C) for several hours[3].

Visualizing the Workflow: A Comparative Diagram

The following diagrams, generated using the DOT language, illustrate the key differences in the experimental workflows for synthesizing a 3'-amino-modified and labeled oligonucleotide using this compound versus a standard oligonucleotide synthesis with post-synthetic labeling.

Fmoc_Workflow cluster_synthesis Solid-Phase Synthesis Start Start Synthesis_Cycle Oligonucleotide Synthesis Cycle Start->Synthesis_Cycle Fmoc_Deprotection On-Support Fmoc Deprotection Synthesis_Cycle->Fmoc_Deprotection On_Support_Labeling On-Support Labeling Fmoc_Deprotection->On_Support_Labeling Cleavage_Deprotection Cleavage and Final Deprotection On_Support_Labeling->Cleavage_Deprotection Purification Purified Labeled Oligonucleotide Cleavage_Deprotection->Purification DMT_Workflow cluster_synthesis Solid-Phase Synthesis Start Start Synthesis_Cycle Oligonucleotide Synthesis Cycle Start->Synthesis_Cycle Cleavage_Deprotection Cleavage and Deprotection Synthesis_Cycle->Cleavage_Deprotection Post_Synthesis_Labeling Post-Synthesis Labeling in Solution Cleavage_Deprotection->Post_Synthesis_Labeling Purification Purified Labeled Oligonucleotide Post_Synthesis_Labeling->Purification

References

A Comparative Guide to the Characterization of Oligonucleotides Modified with Fmoc-Amino-CPG

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of oligonucleotides functionalized at the 3'-terminus using Fmoc-protected amino-Controlled Pore Glass (CPG) against common alternatives. It includes a detailed overview of analytical characterization techniques, supporting experimental data, and standardized protocols to ensure product quality, purity, and performance in research and therapeutic applications.

Introduction to 3'-Amino-Modification of Oligonucleotides

The introduction of a primary amine at the 3'-terminus of synthetic oligonucleotides is a critical modification that enables a wide range of applications. This functional group serves as a versatile handle for the covalent attachment of various molecules, including fluorescent dyes, quenchers, proteins, peptides, and for immobilization onto solid surfaces. The most prevalent method for introducing this 3'-amino group during solid-phase synthesis involves the use of a CPG solid support functionalized with an amino-modifier protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group.

While the Fmoc-amino-CPG method is widely adopted, it is not without its challenges. This guide will delve into the nuances of characterizing oligonucleotides synthesized using this technique and compare its performance with alternative 3'-amino-modification strategies, namely the use of phthaloyl (PT) and trifluoroacetyl (TFA) protecting groups.

Comparison of 3'-Amino-Modification Strategies

The choice of protecting group for the 3'-amino-modifier can significantly impact the purity and final yield of the synthesized oligonucleotide. Below is a comparative summary of the most common strategies.

FeatureFmoc-Protected Amino-CPGPhthaloyl (PT)-Protected Amino-CPGTrifluoroacetyl (TFA)-Protected Amino-CPG
Purity Profile Prone to N-acetyl capping if Fmoc group is prematurely lost during synthesis.[1][2]Higher purity due to the stability of the PT group, resulting in the absence of acetyl-capped impurities.[1]TFA group is base-labile and generally removed during standard deprotection.[1] However, it can be slightly labile during synthesis, leading to some acetyl capping.[3]
Diastereomers The branched linker structure contains a chiral center, leading to the formation of diastereomers which may be separable by HPLC, complicating analysis.Utilizes a simple, achiral linker, thus avoiding the formation of diastereomers.The linker structure is typically achiral, avoiding diastereomer formation.
Deprotection Conditions Fmoc group is base-labile and can be removed during standard ammonium hydroxide deprotection or selectively on-support with piperidine.[4]Requires specific, sometimes harsh, deprotection conditions (e.g., extended treatment with AMA at 65°C) for complete removal.[5]Removed under standard basic deprotection conditions.[1]
Yield Generally provides good yields.Yields can be approximately 20% lower when using ammonium hydroxide for deprotection compared to Fmoc-CPG.[1][5]Generally provides good yields.
On-Support Conjugation The Fmoc group can be selectively removed on-support, allowing for solid-phase conjugation of labels before oligonucleotide cleavage.[6]Not suitable for on-support conjugation as the protecting group is removed during cleavage from the support.Not typically used for on-support conjugation.

Analytical Characterization of 3'-Amino-Modified Oligonucleotides

Thorough analytical characterization is essential to ensure the identity, purity, and quality of 3'-amino-modified oligonucleotides. The primary techniques employed are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for assessing the purity of synthetic oligonucleotides and separating the full-length product from synthesis-related impurities such as truncated sequences (n-1, n-2) and capped failure sequences. Ion-Pair Reversed-Phase (IP-RP) HPLC is the most common method used.

Table 2: Comparative HPLC Purity Data

Modification MethodOligonucleotidePurity (%) (Ion-Exchange HPLC)Key Impurities Observed
Fmoc-Amino-CPG20mer~81-91%[1]N-acetyl capped species, diastereomers (for short oligos), n-1 truncated sequences.[1][2]
PT-Amino-CPG20mer~97%[1]n-1 truncated sequences.[1]
Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight of the synthesized oligonucleotide and identifying impurities. The two most common ionization techniques are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

Table 3: Mass Spectrometry Analysis of Impurities

ImpurityMass Shift from Expected (Da)Typical Method of Observation
N-acetyl capped failure+42ESI-MS, MALDI-TOF MS[7][8]
n-1 deletionVaries by nucleotide baseESI-MS, MALDI-TOF MS
Depurination (loss of A or G)-135 (dA) or -151 (dG)ESI-MS, MALDI-TOF MS (can be an artifact of the analysis)[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about the oligonucleotide. ³¹P NMR is particularly useful for analyzing the phosphodiester backbone and detecting any modifications or impurities related to it. It can also be used for quantitative analysis of oligonucleotides.[10][11][12] ¹H NMR can be used to confirm the structure and identify diastereomers, although complex spectra can make this challenging.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Objective: To assess the purity of 3'-amino-modified oligonucleotides and separate the full-length product from impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 50 mm)

Reagents:

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: Acetonitrile

  • Sample: Oligonucleotide dissolved in water

Procedure:

  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject 5-20 µL of the oligonucleotide sample.

  • Run a linear gradient from 5% to 30% Mobile Phase B over 25 minutes.[13]

  • Monitor the absorbance at 260 nm.

  • Analyze the resulting chromatogram to determine the percentage of the main peak (full-length product) and identify impurity peaks.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of the 3'-amino-modified oligonucleotide and identify impurities.

Instrumentation:

  • Liquid chromatography system coupled to an ESI mass spectrometer

Procedure:

  • Perform desalting of the oligonucleotide sample using ammonium acetate precipitation.[13]

  • Inject the desalted sample into the LC-MS system.

  • The mass spectrometer will generate a series of multiply charged ions.

  • Use deconvolution software to process the raw data and determine the accurate molecular weight of the parent oligonucleotide and any impurities.[9][14][15][16]

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Objective: High-throughput confirmation of oligonucleotide molecular weight.

Instrumentation:

  • MALDI-TOF mass spectrometer

Reagents:

  • Matrix solution: 3-Hydroxypicolinic acid (3-HPA) in a 1:1 acetonitrile:water solution, often with an additive like diammonium citrate.[17]

Procedure:

  • Mix the oligonucleotide sample (1-5 pmol/µL) with the matrix solution.[17]

  • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to dry.[17]

  • Acquire the mass spectrum in negative or positive ion mode.

  • Compare the observed mass with the calculated theoretical mass of the oligonucleotide.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To analyze the integrity of the phosphodiester backbone of the 3'-amino-modified oligonucleotide.

Instrumentation:

  • NMR spectrometer equipped with a phosphorus probe

Sample Preparation:

  • Dissolve the oligonucleotide sample in a suitable deuterated solvent (e.g., D₂O) in an NMR tube.

Procedure:

  • Acquire the ³¹P NMR spectrum. The phosphodiester linkages will typically appear in a specific chemical shift range.

  • Integrate the signals to quantify the relative amounts of different phosphorus environments, which can indicate the presence of phosphorothioate modifications or degradation products.[18][19]

Applications and Workflows

3'-amino-modified oligonucleotides are instrumental in a variety of molecular biology applications. The following diagrams illustrate common experimental workflows.

Oligonucleotide_Immobilization_Workflow cluster_surface_prep Surface Preparation cluster_immobilization Immobilization cluster_hybridization Hybridization & Detection Surface Solid Support (e.g., Glass Slide) ActivatedSurface Activated Surface (e.g., NHS-ester) Surface->ActivatedSurface Activation Oligo 3'-Amino-Oligonucleotide ImmobilizedOligo Immobilized Oligonucleotide Probe Oligo->ImmobilizedOligo Covalent Bonding Target Labeled Target (e.g., fluorescent cDNA) Hybridized Hybridized Complex ImmobilizedOligo->Hybridized Target->Hybridized Detection Signal Detection (e.g., Fluorescence Scan) Hybridized->Detection FRET_Assay_Workflow cluster_probe_prep Probe Preparation cluster_assay FRET Assay Oligo1 3'-Amino-Oligonucleotide 1 LabeledOligo1 Donor-Labeled Oligo Oligo1->LabeledOligo1 Oligo2 Oligonucleotide 2 LabeledOligo2 Acceptor-Labeled Oligo Oligo2->LabeledOligo2 Donor Donor Fluorophore (e.g., 6-FAM) Donor->LabeledOligo1 Acceptor Acceptor Fluorophore (e.g., TAMRA) Acceptor->LabeledOligo2 Unhybridized Unhybridized Probes (No FRET) LabeledOligo1->Unhybridized LabeledOligo2->Unhybridized Hybridized Hybridized Probes (FRET Occurs) Unhybridized->Hybridized Target Binding DonorEmission Donor Emission (e.g., 521 nm) Unhybridized->DonorEmission AcceptorEmission Acceptor Emission (e.g., 580 nm) Hybridized->AcceptorEmission Energy Transfer Excitation Excite Donor (e.g., 492 nm) Excitation->Unhybridized Excitation->Hybridized Energy Transfer Peptide_Conjugation_Workflow cluster_synthesis Component Synthesis cluster_conjugation Conjugation cluster_purification Purification & Analysis OligoSynth Solid-Phase Oligonucleotide Synthesis AminoOligo 3'-Amino-Oligonucleotide OligoSynth->AminoOligo PeptideSynth Solid-Phase Peptide Synthesis ActivatedPeptide Activated Peptide (e.g., NHS-ester) PeptideSynth->ActivatedPeptide Conjugation Amide Bond Formation AminoOligo->Conjugation ActivatedPeptide->Conjugation CrudePOC Crude Peptide- Oligonucleotide Conjugate Conjugation->CrudePOC Purification HPLC Purification CrudePOC->Purification PurePOC Purified Conjugate Purification->PurePOC Analysis LC-MS & HPLC Analysis PurePOC->Analysis

References

Safety Operating Guide

Navigating the Safe Disposal of Fmoc-Cpg-OH: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and peptide synthesis, the meticulous management of chemical reagents is paramount for laboratory safety and operational integrity. This guide provides a detailed, step-by-step protocol for the proper disposal of Fmoc-Cpg-OH (Fmoc-cyclopentylglycine), ensuring regulatory compliance and minimizing environmental impact.

The fundamental principle governing the disposal of this compound is to handle it as a hazardous chemical waste. This approach ensures the highest level of safety, particularly as the byproducts generated during its use in peptide synthesis, such as those from Fmoc group removal, are considered hazardous.[1][2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.

Quantitative Data Summary

PropertyValue
CAS Number 220497-61-0[3][4]
Molecular Formula C22H23NO4[3][4]
Molecular Weight 365.42 g/mol [4]
Appearance White to off-white powder[1]
Solubility Soluble in organic solvents (e.g., DMF, DCM), insoluble in water[1]

Experimental Protocols: Step-by-Step Disposal Procedures

Adherence to the following protocols is crucial for the safe disposal of this compound and its associated waste streams.

1. Disposal of Unused or Expired Solid this compound

Solid this compound must be disposed of as hazardous chemical waste.

  • Segregation and Packaging : Do not mix solid this compound with other chemical waste.[1] Place the solid waste in a clearly labeled, sealed, and chemically compatible container.[5] Whenever possible, use the original manufacturer's container.

  • Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards as indicated in the SDS.[5]

  • Storage and Collection : Store the sealed container in a designated hazardous waste satellite accumulation area.[6] Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]

2. Disposal of Liquid Waste from Experimental Procedures

Liquid waste generated during peptide synthesis involving this compound, particularly from the Fmoc deprotection step, is considered hazardous.[2] The Fmoc group is typically removed using a weak base like piperidine in a solvent such as dimethylformamide (DMF), creating a hazardous waste stream.[2][7]

  • Collection : Collect all liquid waste, including solvents, deprotection solutions (e.g., 20% piperidine in DMF), and reaction mixtures, in a dedicated, properly labeled, and sealed hazardous waste container.[1][2]

  • Labeling : Label the liquid waste container with "Hazardous Waste" and list all chemical constituents (e.g., "DMF, Piperidine, Fmoc-byproducts").[2]

  • Storage and Disposal : Store the container in a designated hazardous waste area, segregated from incompatible chemicals.[2] Arrange for disposal through your institution's hazardous waste management program.[2]

3. Disposal of Contaminated Laboratory Supplies

Items that have come into contact with this compound are considered contaminated solid waste.

  • Collection : Place all contaminated solid waste, such as gloves, weighing paper, and pipette tips, into a designated, leak-proof container lined with a durable plastic bag.[2] Contaminated glassware that will not be cleaned for reuse should also be disposed of as hazardous waste.[6]

  • Labeling : Clearly label the container as "Hazardous Waste" and indicate the contaminant, for example, "this compound contaminated debris."[2]

  • Storage and Disposal : Store the container in the hazardous waste accumulation area and dispose of it through your institution's hazardous waste program.[2]

Mandatory Visualization

The following flowchart provides a visual guide to the decision-making process for the proper disposal of this compound and associated waste.

Fmoc_Cpg_OH_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_procedure Disposal Procedure Waste_Type Identify Waste Type Solid_Reagent Unused/Expired Solid this compound Waste_Type->Solid_Reagent Solid Liquid_Waste Liquid Waste (from synthesis, deprotection, etc.) Waste_Type->Liquid_Waste Liquid Contaminated_Supplies Contaminated Lab Supplies (gloves, tips, glassware) Waste_Type->Contaminated_Supplies Contaminated Supplies Collect_Solid Collect in a dedicated, sealed, compatible container Solid_Reagent->Collect_Solid Collect_Liquid Collect in a dedicated, sealed, compatible container Liquid_Waste->Collect_Liquid Collect_Supplies Collect in a lined, leak-proof container Contaminated_Supplies->Collect_Supplies Label_Waste Label as 'Hazardous Waste' with full chemical name(s) and hazards Collect_Solid->Label_Waste Collect_Liquid->Label_Waste Collect_Supplies->Label_Waste Store_Waste Store in designated Satellite Accumulation Area Label_Waste->Store_Waste Dispose Arrange for pickup by Institutional EHS/Licensed Contractor Store_Waste->Dispose

Caption: Disposal workflow for this compound and associated waste.

References

Essential Safety and Operational Guide for Handling Fmoc-Cpg-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for the handling of Fmoc-Cpg-OH (N-Fmoc-L-cyclopentylglycine), a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

I. Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles marked with "Z87" to signify adherence to ANSI Z87.1 standards. A face shield is recommended when there is a significant splash hazard.[1]Protects against dust particles and splashes of solvents or reagents.
Hand Protection Disposable nitrile gloves. Double gloving may be necessary for added protection.[1]Prevents skin contact with the chemical. Gloves should be removed and replaced immediately after any contact.[1]
Body Protection Standard laboratory coat.[1]Protects skin and clothing from spills.
Respiratory Protection A respirator or dust mask is recommended when weighing and handling larger quantities to avoid inhalation of dust particles.[1]Minimizes inhalation of the powdered compound.
General Laboratory Attire Long pants and closed-toe shoes.[1]Provides a basic level of protection against accidental spills.

II. Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from reception to use in synthesis. All operations involving the handling of the solid or its solutions should be conducted in a certified fume hood.[2]

  • Receiving and Storage :

    • Upon receipt, inspect the container for any damage.

    • Store in a tightly sealed container, protected from light.[1] For long-term storage, a temperature of -20°C or colder is recommended.[1][3]

  • Preparation for Synthesis :

    • Bring the container to room temperature before opening to prevent condensation.

    • Weigh the required amount of this compound in a fume hood, wearing the appropriate PPE.

  • Dissolution :

    • Dissolve the weighed this compound in the appropriate solvent (e.g., Dimethylformamide - DMF) inside the fume hood.

  • Use in Solid-Phase Peptide Synthesis (SPPS) :

    • Follow the established protocol for your manual or automated peptide synthesizer.[2]

    • During the synthesis, the Fmoc protecting group is removed using a weak base, typically a 20% piperidine solution in DMF. This process generates a hazardous liquid waste stream.[4]

III. Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. All waste containing this compound should be treated as chemical waste.[1]

Solid Waste Disposal:

  • Contaminated Materials : Items such as gloves, weighing paper, and pipette tips that have come into contact with solid this compound should be collected in a designated, clearly labeled hazardous waste container.[4][5]

  • Unused Reagent : Unused or expired solid this compound should be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.[4] Do not dispose of it in the regular trash or down the drain.[5]

Liquid Waste Disposal:

  • Fmoc-Deprotection Waste : The liquid waste generated from the cleavage of the Fmoc group (e.g., piperidine/DMF solution) is hazardous and must be collected in a dedicated, properly labeled, and sealed waste container.[4]

  • Rinsate : Any solvent used to rinse glassware or equipment that was in contact with this compound must be collected as hazardous waste.

  • Labeling : All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[5]

  • Storage : Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[6]

Final Disposal:

  • Arrange for the pickup and disposal of all hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]

IV. Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

reception Receiving and Storage (-20°C) preparation Preparation for Use (Acclimatize to RT, Weigh in Fume Hood) reception->preparation dissolution Dissolution (in appropriate solvent, e.g., DMF) preparation->dissolution solid_waste Solid Waste Collection (Contaminated PPE, Weighing Paper) preparation->solid_waste synthesis Solid-Phase Peptide Synthesis (Manual or Automated) dissolution->synthesis liquid_waste Liquid Waste Collection (Fmoc-Deprotection Solution, Rinsate) synthesis->liquid_waste disposal Hazardous Waste Disposal (via EHS or Licensed Contractor) solid_waste->disposal liquid_waste->disposal

Caption: Workflow for handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Cpg-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Cpg-OH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.